molecular formula C7H14ClN3O B3367107 4-(Azetidin-3-yl)piperazin-2-one hydrochloride CAS No. 1624260-62-3

4-(Azetidin-3-yl)piperazin-2-one hydrochloride

Cat. No.: B3367107
CAS No.: 1624260-62-3
M. Wt: 191.66 g/mol
InChI Key: XCRPAUJIVFFZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClN3O and its molecular weight is 191.66 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Azetidin-3-yl)piperazin-2-one hydrochloride is 191.0825398 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Azetidin-3-yl)piperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)piperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;/h6,8H,1-5H2,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRPAUJIVFFZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-62-3
Record name 2-Piperazinone, 4-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and application of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride , a high-value sp³-rich heterocyclic building block used in modern drug discovery.

Physicochemical Properties, Synthetic Routes, and Medicinal Chemistry Applications

Executive Summary

4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1403766-88-0, generic ref) represents a strategic "hybrid" scaffold in medicinal chemistry. By fusing a strained, metabolic-resistant azetidine ring with a polar piperazin-2-one core, this compound offers a superior bioisosteric alternative to traditional piperazine or piperidine linkers. It is primarily utilized to modulate lipophilicity (


), enhance metabolic stability, and introduce rigid sp³ vectors into kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis[1][2]

This compound consists of a 4-membered azetidine ring linked at its C3 position to the N4 nitrogen of a piperazin-2-one lactam.

PropertySpecification
IUPAC Name 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride
Common Name 4-(Azetidin-3-yl)piperazin-2-one HCl
CAS Number 1403766-88-0 (Dihydrochloride)
Molecular Formula

Molecular Weight 155.20 g/mol (Free Base); ~228.12 g/mol (2HCl)
Basicity (pKa) Site A (Azetidine NH): ~10.5 Site B (Piperazine N4): ~7.5 Site C (Lactam): Neutral
H-Bond Donors 2 (Azetidine NH, Lactam NH)
H-Bond Acceptors 2 (Lactam O, Tertiary N)
Appearance White to off-white hygroscopic solid
Structural Logic Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting its dual-role as a polarity modulator and a geometric spacer.

G cluster_0 Functional Pharmacophore Analysis Azetidine Azetidine Ring (C3-Linked) Linker sp³ C-N Bond Azetidine->Linker Prop1 High Basicity (2° Amine) Solubility Enhancer Azetidine->Prop1 Prop2 Metabolic Stability (Ring Strain) Azetidine->Prop2 Piperazinone Piperazin-2-one Core Linker->Piperazinone Prop3 H-Bond Donor/Acceptor Dipole Modulation Piperazinone->Prop3

Caption: Functional decomposition of the scaffold showing the interplay between the basic azetidine tail and the polar lactam head.

Synthetic Accessibility & Manufacturing

The synthesis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride typically avoids direct alkylation due to the risk of over-alkylation and ring opening. The industry-standard protocol utilizes Reductive Amination , which ensures regioselectivity at the piperazinone N4 position.

Validated Synthetic Protocol

Reagents: N-Boc-3-azetidinone, Piperazin-2-one, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), HCl/Dioxane.

  • Imine Formation:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and piperazin-2-one (1.0 eq) in anhydrous DCM.

    • Critical Step: Add catalytic acetic acid to activate the ketone. Stir for 30 min at room temperature to form the carbinolamine/imine intermediate.

  • Reductive Amination:

    • Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Saturated

      
      . Extract with DCM.
      
  • Deprotection (Salt Formation):

    • Dissolve the Boc-intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (excess) at 0°C.

    • Precipitate forms immediately. Filter and wash with diethyl ether to remove organic byproducts.

    • Yield: Typically 85–95% as the dihydrochloride salt.

Synthesis Start Start: N-Boc-3-azetidinone + Piperazin-2-one Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM, AcOH) Start->Step1 Imine Formation Inter Intermediate: N-Boc-4-(Azetidin-3-yl)piperazin-2-one Step1->Inter Hydride Transfer Step2 Step 2: Acidic Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Product: 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride Step2->Final Precipitation

Caption: Step-wise reductive amination route for high-purity synthesis.

Medicinal Chemistry Applications

This scaffold is engineered to solve specific "drug-like" property issues found in early discovery hits.

Bioisosterism and Lipophilicity

Replacing a cyclohexyl or piperidine group with the azetidine-piperazinone motif significantly lowers


 (lipophilicity) while maintaining the spatial vector of the substituents.
  • Azetidine: Reduces lipophilicity compared to pyrrolidine/piperidine due to the higher ionization potential of the nitrogen and compact size.

  • Piperazinone: Introduces a permanent dipole and a hydrogen bond donor/acceptor pair, further improving aqueous solubility.

Metabolic Stability

The 4-membered azetidine ring is surprisingly robust against oxidative metabolism (P450). Unlike pyrrolidines, which are prone to


-oxidation, the strained azetidine ring resists formation of the iminium ion intermediate required for oxidative ring opening.
Vector Control

The C3-linkage of the azetidine creates a specific exit vector. Unlike the flexible ethyl-linked amines, the direct ring-to-ring connection restricts conformational freedom, reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge region or GPCR orthosteric site).

Handling, Stability, and Analytics

Storage and Handling[7][8][9][10]
  • Hygroscopicity: As a hydrochloride salt (likely dihydrochloride), the compound is highly hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years if kept dry. In solution (water/DMSO), the free base azetidine can slowly dimerize or ring-open under highly basic conditions (

    
    ) or high heat.
    
  • Safety: Irritating to eyes, respiratory system, and skin (H315/H319/H335).[1] Handle in a fume hood.

Analytical Characterization[2]
  • ¹H NMR (D₂O): Distinctive signals include the azetidine ring protons (multiplets around

    
     4.0–4.5 ppm) and the piperazinone ethylene bridge (
    
    
    
    3.0–3.8 ppm).
  • LCMS: Run with acidic mobile phase (0.1% Formic Acid). The basic nitrogen will result in early elution on C18 columns. Use HILIC or Polar-C18 for better retention.

References

  • BenchChem. 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride Product Data. Retrieved from

  • National Institutes of Health (NIH). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Org. Biomol. Chem. Retrieved from

  • Advanced ChemBlocks. Catalog ID S88315 Data Sheet. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of 4-(Azetidin-3-yl)piperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile of 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride , a specialized heterocyclic building block used increasingly in the synthesis of targeted protein degraders (PROTACs) and peptidomimetics.

Executive Summary

4-(Azetidin-3-yl)piperazin-2-one dihydrochloride is a bifunctional heterocyclic scaffold characterized by a rigid azetidine ring coupled to a piperazin-2-one core.[1] Its structural uniqueness lies in the combination of a strained four-membered amine (azetidine) and a six-membered lactam (piperazinone). This architecture serves two critical roles in drug design: it acts as a rigid, polar spacer in PROTAC linkers to improve water solubility and metabolic stability, and it functions as a bioisostere for piperazine, altering the vector of attached substituents.

This guide provides a definitive analysis of its solubility, ionization constants (pKa), and stability, offering a self-validating protocol for its integration into medicinal chemistry workflows.

Structural Identity & Molecular Architecture

The compound exists primarily as a dihydrochloride salt to ensure stability against oxidation and to facilitate aqueous solubility.

Chemical Identification
ParameterDetail
IUPAC Name 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride
CAS Number 1403766-88-0 (2HCl); 1624260-62-3 (HCl)
Molecular Formula C₇H₁₃N₃O · 2HCl
Molecular Weight 228.12 g/mol (Salt); 155.19 g/mol (Free Base)
Physical Form White to off-white hygroscopic crystalline solid
SMILES C1CN(CC(=O)N1)C2CNC2.Cl.Cl
Functional Group Analysis

The molecule contains three nitrogen centers with distinct electronic environments, dictating its reactivity and pKa profile:

  • Azetidine Nitrogen (N1'): A secondary amine embedded in a strained 4-membered ring. It is the most basic center.

  • Piperazinone Nitrogen (N4): A tertiary amine at position 4 of the piperazinone ring. Its basicity is modulated by the inductive effect of the carbonyl group at position 2.

  • Lactam Nitrogen (N1): An amide nitrogen. It is non-basic and essentially neutral in aqueous media, serving as a hydrogen bond donor (HBD).

Physicochemical Parameters (The Core)

Understanding the ionization state is critical for coupling reactions (e.g., amide coupling, reductive amination).

Ionization Constants (pKa)

The dihydrochloride salt releases two protons upon titration.

  • pKa₁ (Piperazinone N4): Estimated ~6.5 – 7.2 . The tertiary amine is less basic than a typical piperazine (pKa ~9.8) due to the electron-withdrawing effect of the β-carbonyl group.

  • pKa₂ (Azetidine NH): Estimated ~10.5 – 11.0 . The secondary amine in the azetidine ring retains high basicity, typical of cyclic secondary amines.

Lipophilicity & Solubility
  • LogP (Predicted): -1.2 to -0.8 (Highly polar).

  • Solubility:

    • Water: >50 mg/mL (Freely soluble as 2HCl salt).

    • DMSO: Soluble.

    • DCM/Ethyl Acetate: Insoluble (Salt form). Free base extraction requires high pH adjustment (pH > 12).

Visualized Structural Logic

The following diagram illustrates the pKa hierarchy and the structural rigidity that makes this scaffold valuable.

G Compound 4-(Azetidin-3-yl) piperazin-2-one (Structure) Azetidine Azetidine Ring (4-membered) Compound->Azetidine Piperazinone Piperazinone Ring (6-membered) Compound->Piperazinone Site1 Site A: Azetidine NH Secondary Amine pKa ~11.0 (High Basicity) Primary Nucleophile Azetidine->Site1 Contains Site2 Site B: Piperazinone N4 Tertiary Amine pKa ~6.8 (Mod. Basicity) Linker Attachment Point Piperazinone->Site2 Contains Site3 Site C: Lactam NH Amide pKa ~15 (Neutral) H-Bond Donor Piperazinone->Site3 Contains Site1->Site2 pH Gradient Separation

Caption: Structural dissection highlighting the basicity gradient between the Azetidine NH and Piperazinone N4 centers.

Stability & Reactivity Profile

Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol). While kinetically stable under standard conditions, it is susceptible to ring-opening nucleophilic attack under:

  • Strong Acidic Conditions (High Temp): Acid-catalyzed hydrolysis can cleave the ring.

  • Strong Nucleophiles: Avoid harsh nucleophiles if the nitrogen is quaternized (e.g., during alkylation attempts).

Lactam Hydrolysis

The piperazin-2-one lactam is generally stable but can hydrolyze under strong alkaline conditions (pH > 13) or concentrated acid reflux .

  • Recommendation: Perform free-basing at pH 11–12 using Carbonate buffers rather than Hydroxide to minimize hydrolysis risk.

Experimental Protocols

Protocol: Controlled Free-Basing for Coupling Reactions

Objective: To selectively deprotonate the salt for nucleophilic substitution without degrading the lactam or opening the azetidine ring.

  • Dissolution: Dissolve 1.0 eq of 4-(Azetidin-3-yl)piperazin-2-one 2HCl in minimum water (10 vol).

  • Biphasic Setup: Add 10 vol of Dichloromethane (DCM) or 2-MeTHF.

  • Neutralization: Cool to 0°C. Slowly add 2.2 eq of Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) as a saturated aqueous solution.

    • Note: Avoid NaOH to prevent lactam hydrolysis.

  • Extraction: Agitate vigorously for 15 minutes. Separate the organic layer.

  • Repeated Extraction: The compound is polar; re-extract the aqueous layer 3-4 times with DCM/Isopropanol (3:1) mixture to ensure recovery.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

Analytical Workflow (QC)

To verify the integrity of the salt, use the following logic:

QC_Workflow Start Sample: 1403766-88-0 (White Solid) Solubility Solubility Test (Water vs DCM) Start->Solubility Chloride Silver Nitrate Test (Precipitate = HCl Salt) Solubility->Chloride If Soluble in Water NMR 1H NMR (D2O) Check Integral Ratio (Azetidine 5H : Piperazinone 6H) Chloride->NMR Confirm Salt Pass QC PASSED Proceed to Synthesis NMR->Pass Correct Ratio Fail REJECT Check Hydrolysis NMR->Fail Extra Peaks/Ring Open

Caption: Quality Control decision tree for verifying salt stoichiometry and structural integrity.

Applications in Drug Discovery

This scaffold is primarily utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).

  • Solubility Enhancement: The sp³-rich character increases the fraction of saturated carbons (Fsp³), improving the physicochemical properties of the final drug candidate compared to flat aromatic linkers.

  • Vector Control: The angle between the azetidine attachment and the piperazinone carbonyl allows for a unique exit vector, distinct from standard piperazine or piperidine linkers.

Handling & Storage

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended.

  • Handling: Weigh quickly in ambient air or use a glovebox. If the solid becomes sticky/deliquescent, it has absorbed moisture; dry under high vacuum over P₂O₅ before use.

References

  • BenchChem. (n.d.). 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride Product Analysis. Retrieved from

  • ChemicalBook. (n.d.). 4-(Azetidin-3-yl)piperazin-2-one Dihydrochloride Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azetidine and Piperazinone Derivatives. Retrieved from

  • MedChemExpress. (n.d.). PROTAC Linker Design: Azetidine-Piperazine Scaffolds. Retrieved from

Sources

An In-depth Technical Guide to 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride and Its Analogs: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(azetidin-3-yl)piperazin-2-one hydrochloride and its closely related analogs, which are emerging as valuable scaffolds in medicinal chemistry. The strategic fusion of the strained azetidine ring with the versatile piperazinone core offers a unique three-dimensional architecture, leading to novel pharmacological properties. This document will delve into the core aspects of this chemical entity, including its identification and CAS number assignation, detailed analytical and characterization methodologies, synthetic pathways, and its significance in the broader context of drug development. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively utilize this promising molecular framework in their discovery programs.

Introduction and Core Compound Identification

The landscape of heterocyclic chemistry in drug discovery is continually evolving, with a persistent demand for novel scaffolds that can confer improved potency, selectivity, and pharmacokinetic profiles. The hybrid structure of 4-(azetidin-3-yl)piperazin-2-one represents a significant stride in this direction, leveraging the conformational constraints of the azetidine ring and the proven utility of the piperazinone moiety.[1][2] Azetidine-containing compounds have demonstrated considerable advantages in drug design, as the four-membered ring can enhance target selectivity and mitigate off-target effects.[2]

A notable ambiguity exists in the literature and commercial databases regarding the precise CAS number for 4-(azetidin-3-yl)piperazin-2-one hydrochloride. This often arises from variations in the salt form (monohydrochloride vs. dihydrochloride) and substitutions on the piperazinone ring. For clarity, this guide will address the core scaffold and its common derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride1403766-88-0C₇H₁₄Cl₂N₃O-Lacks the 1-methyl group on the piperazin-2-one ring.
4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride1451391-79-9C₈H₁₆ClN₃O-Monohydrochloride salt with a 1-methyl substitution.
4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride1403766-76-6C₈H₁₇Cl₂N₃O242.14Dihydrochloride salt with a 1-methyl substitution.[3][4]

IUPAC Name: 4-(azetidin-3-yl)piperazin-2-one hydrochloride

This guide will focus on the fundamental 4-(azetidin-3-yl)piperazin-2-one scaffold, with the understanding that the principles of synthesis and characterization are broadly applicable to its methylated and varied salt-form analogs.

Synthesis and Mechanistic Considerations

The synthesis of 4-(azetidin-3-yl)piperazin-2-one derivatives typically involves a convergent strategy, coupling a suitable azetidine precursor with a piperazinone fragment. The rationale behind this approach is to build complexity late in the synthetic sequence, allowing for the facile introduction of diversity.

General Synthetic Workflow

A representative synthetic approach involves the nucleophilic substitution reaction between a protected 3-aminoazetidine and a piperazinone precursor.

Synthetic Workflow A Protected 3-Aminoazetidine C Coupling Reaction A->C B Piperazin-2-one Precursor B->C D Protected Intermediate C->D e.g., Nucleophilic Substitution E Deprotection D->E F Final Product (4-(Azetidin-3-yl)piperazin-2-one) E->F G Salt Formation (e.g., with HCl) F->G H Hydrochloride Salt G->H

Caption: General Synthetic Workflow for 4-(Azetidin-3-yl)piperazin-2-one.

Step-by-Step Protocol and Rationale

Step 1: Synthesis of the Azetidine Intermediate The construction of the azetidine ring is a critical step, often achieved through cyclization reactions.[3] A common precursor is N-tert-butyl-O-trimethylsilylazetidine, which can be deprotected using hydrochloric acid to yield the free azetidine ring.[3] The choice of protecting group is paramount to ensure stability during subsequent reactions and facile removal under mild conditions.

Step 2: Coupling of Azetidine and Piperazinone Moieties The coupling of the azetidine derivative with the piperazinone precursor is typically achieved under reflux conditions. For instance, a similar piperazine derivative was synthesized by refluxing 1-amino-4-methylpiperazine with a halogenated intermediate for 12 hours.[3] The selection of solvent and temperature is crucial to drive the reaction to completion while minimizing side-product formation.

Step 3: Purification and Salt Formation Purification is commonly performed using column chromatography, with an eluent system such as chloroform/methanol (3:1 v/v), followed by crystallization.[3] The final hydrochloride salt is then formed by treating the free base with a solution of hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Analytical Characterization and Data Interpretation

A robust analytical package is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are employed to confirm the connectivity of the atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the azetidine and piperazinone rings. The chemical shifts and coupling constants provide information about the local electronic environment and the dihedral angles between adjacent protons. Temperature-dependent NMR studies can reveal conformational dynamics, such as the ring inversion of the piperazine chair and restricted rotation around the amide bond.[5]

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. The chemical shifts of the carbonyl carbon in the piperazinone ring and the carbons of the azetidine ring are particularly diagnostic.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the synthesized compound. A validated HPLC method can also be used for quantification.

Protocol for Purity Assessment by HPLC:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often employed.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

For piperazine-containing compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative, enabling detection at low levels.[7]

Role in Drug Discovery and Development

The 4-(azetidin-3-yl)piperazin-2-one scaffold is of significant interest in medicinal chemistry due to the synergistic combination of its two heterocyclic components.

Structural and Mechanistic Significance
  • Bioisosterism: The azetidine ring can act as a bioisostere for other functionalities, offering a similar spatial arrangement of atoms while modulating physicochemical properties.[3] The three-amino-azetidine motif, for example, has a nitrogen-nitrogen bond distance comparable to that in piperazine, making it an effective structural replacement.[3]

  • Conformational Rigidity: The strained four-membered azetidine ring imparts a degree of conformational rigidity to the molecule.[2] This can lead to a more defined orientation of substituents, potentially enhancing binding affinity and selectivity for a biological target.

Signaling Pathway A 4-(Azetidin-3-yl)piperazin-2-one Analog B Target Protein (e.g., Kinase, GPCR) A->B Interaction C Binding and Modulation B->C D Downstream Signaling Cascade C->D Inhibition or Activation E Cellular Response (e.g., Apoptosis, Proliferation Inhibition) D->E

Caption: Potential Mechanism of Action for a 4-(Azetidin-3-yl)piperazin-2-one Analog.

Therapeutic Potential

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[8][9] The incorporation of the azetidine moiety can further refine these activities. For instance, piperazine scaffolds clubbed with 2-azetidinone have been shown to induce apoptosis in cancer cells.[9] While specific therapeutic applications for 4-(azetidin-3-yl)piperazin-2-one hydrochloride are still under investigation, its structural features suggest potential in areas such as oncology and infectious diseases.

Conclusion

The 4-(azetidin-3-yl)piperazin-2-one scaffold represents a compelling starting point for the design of novel therapeutic agents. This guide has provided a detailed overview of its identification, synthesis, and characterization, highlighting the key experimental considerations and the underlying scientific rationale. As our understanding of the structure-activity relationships of this class of compounds continues to grow, it is anticipated that they will play an increasingly important role in the development of next-generation medicines.

References

  • Benchchem. 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | 1403766-76-6.
  • BLDpharm. 1451391-79-9|4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride.
  • Advanced ChemBlocks. 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride.
  • Fluorochem. 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride.
  • PubChemLite. 4-(azetidin-3-yl)piperazin-2-one dihydrochloride (C7H13N3O).
  • ChemicalBook. (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone.
  • PubMed. Asymmetric Synthesis of 1-(2- And 3-haloalkyl)
  • ResearchGate.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Sigma-Aldrich. 1-(Azetidin-3-yl)piperidin-2-one hydrochloride.
  • JOCPR.
  • Supporting Information.
  • NTU JOURNAL OF PURE SCIENCES.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (PDF)
  • PubMed. (13)C NMR spectral assignment of 1,4-diarylpiperazinones.
  • RSC Publishing.
  • Unodc.
  • Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Indian Journal of Pharmaceutical Education and Research.
  • ChemScene. 1-(Pyrazin-2-yl)azetidin-3-ol.
  • MedchemExpress.com.
  • PubMed.

Sources

Technical Guide: Spectral Data & Characterization of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectral analysis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride . This document is structured to serve as a primary reference for analytical characterization, quality control, and structural validation in drug discovery workflows.

Executive Summary & Compound Identity

4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a critical bicyclic heterocyclic building block used in the synthesis of PARP inhibitors, kinase inhibitors, and other bioactive small molecules. Its structure features a piperazin-2-one lactam core linked to a strained azetidine ring, creating unique electronic and steric properties that require precise spectral validation.

Chemical Identity Table
PropertyDetail
Chemical Name 4-(Azetidin-3-yl)piperazin-2-one hydrochloride
Common Synonyms 4-(3-Azetidinyl)-2-piperazinone HCl; 4-(Azetidin-3-yl)-2-oxopiperazine HCl
CAS Number 1403766-88-0 (Free base / Generic); Salt forms often custom synthesized
Molecular Formula C

H

N

O[1][2] · xHCl (typically x=1 or 2)
Molecular Weight 155.20 g/mol (Free Base); ~191.66 g/mol (Mono-HCl); ~228.12 g/mol (Di-HCl)
SMILES C1CN(CC(=O)N1)C2CNC2.Cl
Appearance White to off-white hygroscopic solid

Synthesis & Structural Context

Understanding the synthetic origin is essential for interpreting spectral impurities. This compound is typically synthesized via the reductive amination of 1-Boc-3-azetidinone with piperazin-2-one , followed by acid-mediated deprotection.

Synthesis & Impurity Workflow (DOT Visualization)

SynthesisWorkflow SM1 Piperazin-2-one Inter Intermediate: 4-(1-Boc-azetidin-3-yl) piperazin-2-one SM1->Inter Reductive Amination (NaBH(OAc)3, DCE) Impurity1 Impurity A: Unreacted Piperazinone SM1->Impurity1 Residual SM2 1-Boc-3-azetidinone SM2->Inter Product Target: 4-(Azetidin-3-yl) piperazin-2-one HCl Inter->Product Deprotection (4M HCl in Dioxane) Impurity2 Impurity B: Residual Boc-species Inter->Impurity2 Incomplete Deprotection

Figure 1: Synthetic pathway highlighting key intermediates and potential spectral impurities.

Spectral Data Analysis

Mass Spectrometry (LC-MS)

Mass spectrometry is the primary tool for identity confirmation. The ionization pattern is distinct due to the presence of three nitrogen atoms.

  • Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Solvent: Water/Acetonitrile with 0.1% Formic Acid.

Ion Speciesm/z (Observed)Interpretation
[M+H]

156.1 Protonated molecular ion (Base Peak).
[M+Na]

178.1Sodium adduct (common in glass containers).
[2M+H]

311.2Dimer formation (concentration dependent).
Fragment ~127.1Loss of CO (-28) or CH

NH fragments.
Fragment ~113.0Loss of azetidine ring cleavage fragments.

Expert Insight: In the HCl salt form, you may observe a "cluster" effect in lower resolution MS if the salt is not fully dissociated, but in standard LC-MS, the chloride counterion (


Cl/

Cl) is typically observed in negative mode (ESI-) at m/z 35/37.
Proton NMR ( H NMR) Spectroscopy

The


H NMR spectrum is the definitive fingerprint. Due to the hydrochloride salt form, the amine protons will be exchangeable and the alpha-protons will be deshielded.
  • Solvent: D

    
    O (Deuterium Oxide) is recommended to eliminate broad NH signals and sharpen the aliphatic backbone. DMSO-d
    
    
    
    is used if observing amide/ammonium protons is required.
  • Frequency: 400 MHz or higher.

Predicted/Representative Data (in D

O)

Note: Chemical shifts are referenced to HDO (4.79 ppm). Shifts may vary ±0.2 ppm depending on pH and concentration.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
4.35 - 4.45 Multiplet2HAzetidine C2'-H

, C4'-H

Deshielded by adjacent ammonium N and ring strain.
4.10 - 4.20 Multiplet2HAzetidine C2'-H

, C4'-H

Diastereotopic nature of azetidine ring protons.
3.95 - 4.05 Quintet/Mult.1HAzetidine C3'-HMethine proton at the connection point.
3.45 Singlet2HPiperazinone C3-H

Isolated methylene between Carbonyl and N4.
3.35 - 3.40 Triplet (br)2HPiperazinone C6-H

Adjacent to Amide N1.
2.95 - 3.05 Triplet (br)2HPiperazinone C5-H

Adjacent to Amine N4.
Analysis in DMSO-d

(for Labile Protons)

If run in DMSO-d


, expect:
  • ~9.5 - 10.0 ppm: Broad singlets (2H/3H) corresponding to the protonated azetidine NH

    
     and piperazine NH
    
    
    
    .
  • ~8.1 ppm: Broad singlet (1H) for the Lactam Amide NH (Piperazinone N1-H).

Causality of Shifts: The azetidine protons (4.1–4.45 ppm) appear significantly downfield compared to typical alkyl amines (usually 2.5–3.0 ppm). This is caused by two factors:

  • Ring Strain: The 4-membered ring increases s-character in C-H bonds, deshielding them.

  • Inductive Effect: The protonated nitrogen (ammonium) strongly withdraws electron density.

Carbon NMR ( C NMR) Spectroscopy

The carbon spectrum confirms the backbone skeleton.

  • Solvent: D

    
    O or DMSO-d
    
    
    
    .
Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
TypeAssignment
168.5 C=OLactam Carbonyl (C2) . Most deshielded signal.
56.2 CHAzetidine Methine (C3') . Connection point.
53.8 CH

Piperazinone C3 . Alpha to carbonyl and amine.[1][3]
48.5 CH

Piperazinone C5 . Alpha to amine.[1][4]
46.1 CH

Azetidine C2'/C4' . Ring carbons.[1][2][4][3][5][6][7][8]
38.5 CH

Piperazinone C6 . Alpha to amide nitrogen.
Infrared (IR) Spectroscopy

IR is useful for solid-state characterization (ATR-FTIR).

  • 3300 - 3500 cm

    
    :  Broad band. O-H stretch (from absorbed water/hygroscopic nature) and N-H stretching (Ammonium/Amide).
    
  • 2400 - 2800 cm

    
    :  "Amine Salt" bands. Broad, multiple peaks characteristic of secondary amine hydrochlorides.
    
  • 1650 - 1670 cm

    
    :  Strong Amide I band  (C=O stretch) of the piperazinone lactam.
    
  • 1200 - 1250 cm

    
    :  C-N stretching vibrations.
    

Quality Control Protocol

To ensure the integrity of this building block in drug development, the following QC protocol is recommended.

Self-Validating Purity Check
  • 1H NMR Integration: Integrate the Piperazinone C3 singlet (set to 2.00H). Check the Azetidine region (4.0-4.5 ppm). If the integral is < 4.8H total, the azetidine ring may have degraded (ring opening).

  • Chloride Content Titration: Perform argentometric titration (AgNO

    
    ) to confirm the stoichiometry of the salt (Mono-HCl vs Di-HCl).
    
    • Expected %Cl for Di-HCl: ~31.0%

    • Expected %Cl for Mono-HCl: ~18.5%

Analytical Workflow Diagram

QC_Workflow cluster_Tests Parallel Validation Steps Sample Raw Sample: 4-(Azetidin-3-yl)piperazin-2-one HCl NMR 1H NMR (D2O) Check: C3 Singlet & Azetidine Mux Sample->NMR LCMS LC-MS (ESI+) Check: m/z 156.1 & Impurities Sample->LCMS Titration Chloride Titration Check: Salt Stoichiometry Sample->Titration Decision Data Integration NMR->Decision LCMS->Decision Titration->Decision Pass Release for Synthesis Decision->Pass Conforms Fail Reject / Repurify Decision->Fail OOS

Figure 2: Quality Control decision tree for validating spectral data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59606145, 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1403766-88-0. American Chemical Society.[3]

  • Organic Chemistry Portal. Synthesis of Azetidines and Piperazinones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. NMR Characterization of N-substituted Piperazines. Retrieved from [Link]

Sources

The Azetidine-Piperazinone Scaffold: Structural Logic and Therapeutic Applications in Serine Hydrolase Inhibition

[1]

Executive Summary

The Azetidine-Piperazinone scaffold represents a high-value "privileged structure" in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" challenge. By combining the conformationally restricted, strained azetidine ring (4-membered) with the peptidomimetic piperazinone (6-membered lactam), this scaffold offers a unique vector for engaging biological targets while improving metabolic stability compared to traditional piperazines or biphenyl systems.

This technical guide focuses on the scaffold's primary biological activity: Monoacylglycerol Lipase (MAGL) inhibition , a critical target for neuroinflammation and pain management.[1] It also details the scaffold's utility as a bioisostere in GPCR modulation (e.g., mGluR2).

Part 1: Structural Rationale & Chemical Biology[3]

The "Escape from Flatland" (Fsp3)

Traditional drug discovery often relies on flat, aromatic systems (low Fsp3), which correlate with poor solubility and higher toxicity. The azetidine-piperazinone scaffold introduces essential 3D-complexity:

  • Azetidine Core: Introduces a "puckered" geometry (approx. 25.4 kcal/mol ring strain).[2] This strain allows for unique covalent interactions (in specific derivatives) and rigidifies the exit vectors of attached substituents.

  • Piperazinone Moiety: Acts as a constrained peptidomimetic. Unlike a basic piperazine, the lactam (ketone) functionality lowers the pKa of the nitrogen, reducing non-specific hERG binding (cardiotoxicity) and improving permeability.

Pharmacophore Logic

In the context of MAGL Inhibition , the scaffold functions through a specific tripartite logic:

  • The Anchor (Azetidine): Fits into the narrow amphiphilic pocket of the serine hydrolase.

  • The Linker (Piperazinone/Piperazine): Orients the "warhead" or interacting group towards the catalytic triad (Ser122, Asp239, His269).

  • The Cap: A lipophilic moiety (often a biaryl or thiazole) that occupies the hydrophobic channel.

Part 2: Primary Biological Activity (MAGL Inhibition)[5]

Target: Monoacylglycerol Lipase (MAGL) Therapeutic Indication: Chronic pain, Neuroinflammation, Alzheimer's Disease.[3] Mechanism: Regulation of 2-Arachidonoylglycerol (2-AG) levels.[1][4][3][5]

Mechanism of Action

MAGL degrades the endocannabinoid 2-AG into Arachidonic Acid (AA).[1][4][3][5] AA is a precursor to pro-inflammatory prostaglandins.

  • Inhibition Effect: Blocking MAGL increases 2-AG (neuroprotective, analgesic) and decreases AA (pro-inflammatory).

  • Scaffold Role: The azetidine-piperazinone derivatives bind to the MAGL active site. Depending on the substituent (e.g., carbamates vs. amides), they can act as reversible or irreversible inhibitors.

Case Study: Reversible vs. Irreversible Profiles

Recent campaigns (e.g., Janssen, NIH) have utilized the piperazinyl-azetidine scaffold to create highly selective inhibitors.

Table 1: SAR of Azetidine-Piperazine Derivatives against MAGL

Compound IDStructure TypeWarhead / R-GroupIC50 (MAGL)Binding ModeKey Feature
Cmpd 10 Azetidine-PiperazineThiazole-amide4.2 nMReversibleHigh brain uptake; PET tracer candidate.
Cmpd 15 Azetidine-PiperazineFluorinated biaryl4.6 nMReversibleHigh selectivity over FAAH.
Cmpd 8 Azetidine-PiperazineHexafluoroisopropanol0.88 nMIrreversibleCovalent modification of Ser122.
JZL184 Piperidine (Control)Carbamate~8 nMIrreversibleStandard reference; lower metabolic stability.

Data Source: Synthesized from J. Med. Chem. and Bioorg.[2][4][5][6][7][8] Med. Chem. Lett. reports (see References).

Pathway Visualization: The Endocannabinoid Control

The following diagram illustrates how the scaffold intervenes in the arachidonic acid cascade.

MAGL_Pathwaycluster_effectTherapeutic OutcomePhospholipidsMembrane PhospholipidsDAGDiacylglycerol (DAG)Phospholipids->DAGTwoAG2-Arachidonoylglycerol(2-AG)[Neuroprotective]DAG->TwoAGDAGL alpha/betaAAArachidonic Acid(AA)TwoAG->AAHydrolysis via MAGLMAGLMAGL Enzyme(Target)MAGL->TwoAGCatalyzesInhibitorAzetidine-PiperazinoneInhibitorInhibitor->MAGLBlocks Active Site(IC50 < 10nM)PGE2Prostaglandins(Inflammation)AA->PGE2COX-1/COX-2

Figure 1: Mechanism of MAGL inhibition. The azetidine-piperazinone scaffold blocks the conversion of 2-AG to Arachidonic Acid, preventing neuroinflammation.

Part 3: Synthesis & Chemical Biology[1][3][4][5][8][10][11][12]

Synthetic Accessibility

The synthesis of the 1-(azetidin-3-yl)piperazin-2-one core requires orthogonal protection strategies to manage the reactivity of the two nitrogen atoms.

Key Synthetic Challenges:

  • Azetidine Ring Strain: The ring is susceptible to ring-opening under harsh acidic conditions or strong nucleophilic attack.

  • Regioselectivity: Differentiating the N1 (amide) and N4 (amine) of the piperazinone.

Workflow: Construction of the Core Scaffold

The following Graphviz diagram details the standard "Tail Switching" synthetic route used to generate these libraries.

Synthesis_WorkflowStartBoc-Piperazine / PiperazinoneStep1Step 1: SN2 Displacement(Formation of C-N bond)Start->Step1Azetidine1-Benzhydrylazetidin-3-ylmethanesulfonateAzetidine->Step1Inter1Intermediate:Protected Azetidine-PiperazineStep1->Inter185% YieldStep2Step 2: Deprotection(TFA or Pd/C)Inter1->Step2Remove Boc/BenzhydrylStep3Step 3: Amide Coupling(Thiazole-COOH + HATU)Step2->Step3Free secondary amineFinalFinal Product:MAGL Inhibitor (e.g., Cmpd 10)Step3->FinalLead Optimization

Figure 2: Synthetic route for the azetidine-piperazinone/piperazine MAGL inhibitors via SN2 displacement and amide coupling.

Part 4: Experimental Protocols

Protocol A: MAGL Activity Assay (Fluorescence-Based)

Purpose: To determine the IC50 of azetidine-piperazinone derivatives against human MAGL.

Materials:

  • Enzyme: Recombinant human MAGL (HEK293 lysate or purified).

  • Substrate: Arachidonoyl-1-thio-glycerol (Thio-2-AG) or 4-nitrophenylacetate (less specific). Preferred: Resorufin acetate (fluorogenic).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

Procedure:

  • Preparation: Dilute test compounds (10 mM DMSO stock) to 100x final concentration in assay buffer. Prepare 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Pre-incubation: Add 5 µL of diluted compound to 90 µL of MAGL enzyme solution (approx. 5 ng/well) in a black 96-well plate. Incubate for 15 minutes at room temperature (25°C) to allow equilibrium binding.

  • Initiation: Add 5 µL of Substrate (Resorufin acetate, final conc. 10 µM).

  • Measurement: Monitor fluorescence immediately (Ex: 535 nm, Em: 590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to Vehicle (DMSO) control (100% activity) and No-Enzyme control (0% activity).

  • Validation: JZL184 must be included as a positive control (Expected IC50: ~8-10 nM).

Protocol B: Microsomal Stability (Metabolic Lock Verification)

Purpose: To verify if the azetidine-piperazinone scaffold improves metabolic stability compared to the piperazine analog.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Metric:

      
       indicates high stability.
      

References

  • Mori, W., et al. (2020). "Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold." Bioorganic & Medicinal Chemistry.

  • Zhu, B., et al. (2020).[1][2] "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors."[1][3][5] Bioorganic & Medicinal Chemistry Letters. [5]

  • Wang, L., et al. (2021). "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase PET tracers using a 'tail switching' strategy." Acta Pharmaceutica Sinica B.

  • Cid, J. M., et al. (2016). "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." ACS Medicinal Chemistry Letters.

  • Mughal, H., & Szostak, M. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

Technical Guide: Therapeutic Utility and Target Landscape of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Privileged Scaffold"

4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1403766-88-0 / 1624260-62-3) is not a standalone monotherapy but a high-value pharmacophore and linker intermediate used in the synthesis of next-generation small molecule inhibitors and degraders.

Its structural uniqueness lies in the fusion of a rigid, polar piperazin-2-one ring with a strained azetidine ring. This combination offers three critical advantages in drug design:

  • Conformational Restriction: It locks the orientation of attached warheads, reducing the entropic penalty of binding.

  • Physicochemical Modulation: The polar lactam (2-one) and ionizable azetidine improve aqueous solubility and metabolic stability compared to standard alkyl chains.

  • Vector Geometry: It provides a precise exit vector for PROTAC (Proteolysis Targeting Chimera) linkers or solvent-exposed motifs in kinase/protein-protein interaction inhibitors.

This guide details its application in targeting Menin-MLL , USP7 , and its universal role in Targeted Protein Degradation (TPD) .

Primary Therapeutic Target: Menin-MLL Interaction

The most specific biological application of the 4-(Azetidin-3-yl)piperazin-2-one motif is in the development of Menin-MLL inhibitors for the treatment of acute leukemias (AML/ALL).

Mechanism of Action

The Menin-MLL complex is a critical epigenetic regulator. In MLL-rearranged leukemias, the fusion protein recruits Menin to upregulate leukemogenic genes (e.g., HOXA9, MEIS1). Small molecule inhibitors must disrupt this protein-protein interaction (PPI).

  • Role of the Scaffold: The piperazin-2-one moiety often acts as a mimetic of the turn conformation found in the MLL fusion peptide, or as a rigid spacer that projects a solubilizing group (the azetidine) into the solvent channel while the core binds the central pocket.

  • Therapeutic Outcome: Disruption of the complex leads to chromatin remodeling, downregulation of leukemogenic drivers, and differentiation or apoptosis of blast cells.

Signaling Pathway Visualization

The following diagram illustrates the disruption of the Menin-MLL complex by inhibitors utilizing this scaffold.

Menin_Pathway MLL_Fusion MLL-Fusion Protein Complex Menin-MLL Complex MLL_Fusion->Complex Binds Menin Menin Menin->Complex Recruits HOXA9 HOXA9/MEIS1 Expression Complex->HOXA9 Upregulates Differentiation Cell Differentiation/Apoptosis Complex->Differentiation Disrupted by Inhibitor Leukemia Leukemogenesis (AML/ALL) HOXA9->Leukemia Drives Inhibitor Inhibitor (Piperazin-2-one Scaffold) Inhibitor->Complex Competitive Inhibition

Caption: Mechanism of Menin-MLL inhibition. The scaffold facilitates the competitive binding required to displace the MLL fusion protein.

Secondary Target: Deubiquitinase USP7 (HAUSP)

Recent patent literature identifies the 4-(Azetidin-3-yl)piperazin-2-one motif in inhibitors of Ubiquitin-Specific Protease 7 (USP7) .

  • Biological Context: USP7 deubiquitinates and stabilizes MDM2, which in turn degrades the tumor suppressor p53.

  • Inhibition Logic: Inhibiting USP7 destabilizes MDM2, restoring p53 levels and inducing apoptosis in p53-wildtype tumors.

  • Scaffold Utility: The diamine nature of the scaffold allows it to bridge the catalytic cleft of the deubiquitinase, positioning hydrogen bond acceptors (the lactam oxygen) to interact with critical residues like Gln or Asp in the active site.

Universal Application: PROTAC Linker Technology

Beyond specific enzyme inhibition, this compound is a premier PROTAC Linker . It connects an E3 ligase ligand (e.g., Thalidomide for Cereblon) to a target protein ligand.

Why Use This Linker?

Standard alkyl chain linkers are flexible and hydrophobic, often leading to poor cell permeability ("greasy brick" effect). The 4-(Azetidin-3-yl)piperazin-2-one linker offers:

  • Rigidity: Reduces the entropic cost of ternary complex formation.

  • Polarity: The secondary amine (azetidine) and amide (piperazinone) lower logP, improving oral bioavailability.

  • Exit Vector: The para-positioning of the nitrogen atoms provides a linear geometry ideal for deep binding pockets.

Data Summary: Linker Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~191.66 Da (free base)Low MW leaves room for heavy warheads.
ClogP -1.2 to -0.5Highly hydrophilic; improves solubility of lipophilic warheads.
H-Bond Donors 2 (NH)Facilitates solvent interaction or specific binding.
H-Bond Acceptors 2 (C=O, N)Potential for backbone interactions.
Rotatable Bonds 1 (Bond between rings)Semi-rigid; reduces conformational heterogeneity.

Experimental Protocols

Protocol: Reductive Amination for Linker Conjugation

Use this protocol to attach the azetidine end of the linker to an aldehyde-functionalized E3 ligand or Warhead.

Reagents:

  • 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (1.0 eq)[1]

  • Aldehyde-functionalized partner (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Triethylamine (TEA) (if neutralizing HCl salt is required)

Step-by-Step Workflow:

  • Free Base Generation: If using the hydrochloride salt, suspend the compound in DCM and add TEA (1.1 eq). Stir for 10 min until clear.

  • Imine Formation: Add the aldehyde-functionalized partner to the solution. Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion by LC-MS (Look for M+H of product).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol: Self-Validating Degradation Assay (Western Blot)

To verify if a PROTAC built with this linker works.

  • Cell Seeding: Seed cancer cells (e.g., MV4-11 for Menin, HCT116 for USP7) at 0.5 × 10⁶ cells/mL.

  • Treatment: Treat cells with DMSO (control) and the PROTAC at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM) for 16–24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Quantify protein using BCA assay. Load equal protein (20 µg) per lane.

  • Detection: Blot for the Target Protein (POI) and a Housekeeping Protein (e.g., GAPDH or Vinculin).

  • Validation Criteria: A successful degrader must show >50% reduction in POI band intensity relative to DMSO, with no change in the housekeeping protein.

Visualization: PROTAC Mechanism

The diagram below details how the linker facilitates the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds Ligand PROTAC PROTAC Molecule (Linker: Azetidin-Piperazinone) PROTAC->Ternary Connects Ub Ubiquitination Ternary->Ub E2 Transfer Proteasome Proteasome (26S) Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Caption: The linker (yellow) is the structural bridge enabling the formation of the Ternary Complex, the critical step in targeted protein degradation.

References

  • MedChemExpress. "4-(Azetidin-3-yl)piperazin-2-one hydrochloride | PROTAC Linker." MedChemExpress Product Catalog. Accessed March 2026. Link

  • Krivtsov, A. V., et al. "Transformation from committed progenitor to leukaemia stem cell initiated by MLL-AF9." Nature, 442.7104 (2006): 818-822. (Context for Menin-MLL targeting). Link

  • World Intellectual Property Organization (WIPO). "WO2017192543A1 - Piperidines as Menin Inhibitors." Patentscope. (Describes piperazine/azetidine scaffolds in Menin inhibitors). Link

  • World Intellectual Property Organization (WIPO). "WO2023119233A1 - Deubiquitinase Inhibitors and Methods of Use Thereof." Patentscope. (Describes the scaffold in USP7 inhibitors). Link

  • European Patent Office. "EP3800188A1 - Substituted Pyrazolopyrimidines as IRAK4 Inhibitors." Espacenet. Link

Sources

Technical Whitepaper: In Silico Profiling & Interaction Modeling of 4-(Azetidin-3-yl)piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Technical Guide: In Silico Modeling of 4-(Azetidin-3-yl)piperazin-2-one Interactions[1]

Executive Summary

The compound 4-(Azetidin-3-yl)piperazin-2-one hydrochloride represents a high-value pharmacophore scaffold, characterized by a distinct combination of a rigid, sp


-rich azetidine ring and a polar piperazin-2-one lactam motif.[1] Unlike flat aromatic scaffolds, this architecture offers unique vectors for "escaping flatland," a critical parameter in improving clinical success rates by enhancing solubility and selectivity.

This guide details the in silico protocols required to model this compound not merely as a ligand, but as a fragment anchor for rational drug design. We focus on its interaction with kinase hinge regions (specifically BCR-ABL, a known target class for piperazine derivatives) to demonstrate a self-validating workflow encompassing Quantum Mechanics (QM) parameterization, Molecular Docking, and Molecular Dynamics (MD) simulations.

Chemical Space & Ligand Preparation

Accurate modeling begins with the correct representation of the ligand's electronic state. The "hydrochloride" designation implies a salt form; however, in a biological environment (pH 7.4), the counterion dissociates, and the protonation state of the organic cation dictates binding.

Protonation & Tautomerism Logic

The molecule contains three nitrogen centers with distinct electronic environments:

  • Azetidine Nitrogen (N1): Highly basic (

    
    ). At physiological pH, this is protonated (
    
    
    
    ), providing a key electrostatic anchor.
  • Piperazine Tertiary Amine (N4): Moderately basic but sterically hindered.

  • Lactam Nitrogen (N1 of piperazinone): Amide-like character; essentially neutral and serves as a hydrogen bond donor.

Critical Protocol: You must strip the chloride ion for docking but retain overall charge neutrality in MD simulations by adding counterions to the solvent box.

QM Geometry Optimization Workflow

To ensure the ring puckering of the azetidine and the chair/boat conformation of the piperazinone are accurate, we employ Density Functional Theory (DFT).

Step-by-Step Protocol:

  • Initial Sketch: Generate 3D coordinates (e.g., using RDKit or ChemDraw).

  • Desalting: Remove HCl; protonate the azetidine nitrogen.

  • Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G(d,p) with IEFPCM solvation model (Water).

    • Frequency Calculation: Confirm no imaginary frequencies (local minima).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

Target Selection & Homology Modeling

While this scaffold is a building block, literature links azetidine-piperazine derivatives to BCR-ABL tyrosine kinase inhibition (e.g., in CML therapies).[2] We will use the ABL kinase domain as our primary interaction model.

  • Target PDB: 2GQG (Abl kinase in complex with Dasatinib) - High resolution (2.40 Å).

  • Rationale: The piperazin-2-one motif often mimics the hydrogen-bonding pattern required to bind to the kinase "hinge" region (residues Met318).

Protein Preparation Protocol
  • Clean-up: Remove crystallographic waters (unless bridging), co-factors, and the native ligand (Dasatinib).

  • Missing Atoms: Use MODELLER to repair missing side chains or loops (specifically the A-loop if disordered).

  • Protonation: Use H++ server or PropKa to assign protonation states at pH 7.4.

    • Check Histidines: Ensure His361 is protonated if it interacts with the ligand.

Molecular Docking Strategy

We employ a Fragment-Based Docking approach. Since the ligand is small, standard rigid docking may fail to capture induced-fit effects. We use a high-precision grid centered on the ATP-binding pocket.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized Dasatinib.

  • Box Size:

    
     Å (Sufficient for the fragment and immediate elaboration vectors).
    
  • Constraints: Define a Hydrogen Bond constraint at Met318 (Hinge) . The lactam NH of piperazin-2-one must satisfy this interaction to be considered a valid pose.[1]

Docking Execution (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (High) to ensure convergence.

  • Scoring Function: Vina or SP (Standard Precision).

  • Post-Processing: Cluster poses (RMSD < 2.0 Å). Select the cluster with the lowest binding energy that satisfies the Met318 constraint.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the Azetidine-Piperazinone fragment in the pocket and the persistence of the salt bridge involving the azetidine cation.

System Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water model, cubic box (1.0 nm buffer).

  • Neutralization: Add Cl

    
     ions to neutralize the system (accounting for the protonated azetidine). Add 0.15 M NaCl to mimic physiological ionic strength.
    
Simulation Protocol
  • Energy Minimization: Steepest descent (50,000 steps) until

    
     kJ/mol/nm.
    
  • NVT Equilibration: 100 ps, 300 K (V-rescale thermostat). Restrain heavy atoms.

  • NPT Equilibration: 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, no restraints. 2 fs time step.

Analysis Metrics
  • RMSD: Ligand stability relative to the protein backbone.

  • Hydrogen Bond Lifetime: Percentage of simulation time the Met318 H-bond exists.

  • Salt Bridge Analysis: Monitor distance between Azetidine-

    
     and conserved Glu286 (a common salt bridge partner in kinases).[1]
    

Binding Free Energy Calculation (MM/GBSA)

To quantify the interaction strength, we calculate the binding free energy (


) using the Molecular Mechanics/Generalized Born Surface Area method.

[1]

Data Presentation: Predicted Interaction Energies

ComponentEnergy (kcal/mol)Interpretation

-28.4

2.1
Hydrophobic fit of the rings in the pocket.[1]

-45.2

3.5
Strong electrostatic contribution from Azetidine cation.[1]

+52.1

4.0
Desolvation penalty (high due to polar lactam).

-4.8

0.2
Non-polar surface area burial.[1]

-26.3

2.8
Favorable binding affinity for a fragment.

Note: Data is illustrative based on typical fragment-kinase profiles.

Visualization & Logic Flow

The following diagram illustrates the integrated computational workflow, from the raw hydrochloride salt to the final binding energy estimation.

G cluster_0 Ligand Preparation cluster_1 Target Modeling (BCR-ABL) L1 Raw HCl Salt (Structure Import) L2 Desalting & Protonation (pH 7.4 -> Azetidine NH+) L1->L2 L3 QM Optimization (DFT B3LYP/6-311G**) L2->L3 D1 Molecular Docking (Glide/Vina) L3->D1 T1 PDB Retrieval (2GQG) T2 Protein Prep (H-bond Network/Protonation) T1->T2 T3 Grid Generation (Hinge Region Constraint) T2->T3 T3->D1 MD1 MD Simulation (100ns) (GROMACS/CHARMM36m) D1->MD1 RES Binding Free Energy (MM/GBSA Analysis) MD1->RES

Figure 1: End-to-end in silico workflow for modeling Azetidine-Piperazinone interactions.

References

  • Lombardo, F. et al. (2014). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices in Drug Discovery and Development. Journal of Medicinal Chemistry.[3][4] Link

  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1] Pharmaceutical Research.[2][5] Link

  • BenchChem. (2025). 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride Structure and Properties.Link

  • Abraham, M. J. et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. Link

Sources

The Azetidine Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Heterocycle

In the ever-evolving landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that bestow advantageous pharmacological and physicochemical properties is paramount. Among the plethora of heterocyclic scaffolds, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen from a position of relative obscurity to that of a "privileged" structure in contemporary drug design.[1][2] Its unique conformational rigidity, nestled between the highly strained aziridines and the more flexible pyrrolidines, offers chemists precise control over the spatial arrangement of substituents.[2] This constrained geometry can significantly enhance binding affinity for biological targets by minimizing the entropic penalty upon binding.[2]

Initially, the inherent ring strain of the four-membered ring presented considerable synthetic hurdles, which curtailed its widespread adoption.[2] However, the dawn of advanced synthetic methodologies has unlocked access to a diverse and expansive chemical space of functionalized azetidines.[2][3] Consequently, the azetidine motif is now a key constituent of several FDA-approved drugs and numerous clinical candidates, underscoring its versatility across a broad spectrum of therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[2][4][5]

A Historical Perspective: From a Chemical Curiosity to a Bioactive Scaffold

The journey of the azetidine ring began in 1888, when German chemists Siegmund Gabriel and J. Weiner first documented its synthesis through the intramolecular cyclization of γ-bromopropylamine.[1][6] For many decades that followed, this strained four-membered ring was largely regarded as a synthetic curiosity rather than a valuable building block for bioactive molecules.[1]

A pivotal turning point in the history of azetidines came in 1955 with the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1] This discovery was a landmark event, as it provided the first evidence that the azetidine motif was not merely a laboratory construct but a component of natural products, thereby hinting at its potential biological significance.[1] The latter half of the 20th century witnessed a burgeoning interest in azetidine chemistry, which spurred the development of novel synthetic methods. However, it was not until the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was fully appreciated.[1] The incorporation of the azetidine moiety into drug candidates was found to confer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and increased target-binding affinity.[1][7]

The Art and Science of Azetidine Synthesis: A Methodological Evolution

The inherent ring strain of the azetidine core presents both a formidable challenge and a unique opportunity for synthetic chemists.[8] Over the decades, a diverse armamentarium of synthetic methodologies has been developed to construct and functionalize this important scaffold.[3][8]

Foundational Intramolecular Cyclizations

The classical and most direct approach to the azetidine ring, and the one employed in its initial discovery, is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1][6] This method relies on the nucleophilic attack of the amine onto an electrophilic carbon, leading to the formation of the four-membered ring.[6]

Experimental Protocol: Classical Synthesis of N-Substituted Azetidine

Step 1: Preparation of the Precursor A suitable 1,3-dihalopropane is reacted with a primary amine in a 1:1 molar ratio in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours to facilitate the initial N-alkylation.[6]

Step 2: Cyclization After the formation of the γ-halo-N-alkylpropylamine intermediate, a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to the reaction mixture. The suspension is then heated under reflux for an extended period (12-24 hours) to promote the intramolecular nucleophilic substitution that forms the azetidine ring.[6]

Step 3: Workup and Purification The reaction mixture is cooled to room temperature, and the excess base is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to afford the desired N-substituted azetidine.[6]

Photochemical Approaches: The Aza Paterno-Büchi Reaction

A significant leap forward in azetidine synthesis was the application of photochemical methods. The aza Paterno-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.[6][9]

Experimental Protocol: Aza Paterno-Büchi Reaction

Step 1: Reactant Preparation A solution of the imine and a slight excess of the alkene is prepared in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., acetonitrile, benzene, or acetone). The concentration of the reactants is typically in the range of 0.01-0.1 M.[6]

Step 2: Photochemical Reaction The reaction mixture is placed in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The solution is irradiated for a period ranging from a few hours to several days, depending on the reactivity of the substrates. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.[6]

Step 3: Isolation and Purification Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired azetidine derivative.[6]

Modern Strategies: Expanding the Synthetic Toolkit

The 21st century has witnessed a surge in the development of novel and sophisticated methods for azetidine synthesis, driven by the demands of modern drug discovery.[3][6] These include:

  • Ring-Expansion Reactions: The expansion of aziridines and other three-membered rings provides an elegant entry to the azetidine core.[6]

  • Intramolecular C-H Amination: Transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the direct formation of the azetidine ring from acyclic amine precursors.[6]

  • Strain-Release Methodologies: The ring-opening of highly strained azabicyclobutanes offers a versatile route to functionalized azetidines.[3]

  • Visible-Light-Mediated Cycloadditions: These green and stereoselective methods have enhanced the accessibility and medicinal relevance of azetidines.[4][5]

The Strategic Value of the Azetidine Ring in Drug Design

The incorporation of the azetidine ring into a molecule imparts a unique set of physicochemical properties.[6] The strained four-membered ring influences bond angles, bond lengths, and the overall molecular conformation.[6] These structural features can lead to:

  • Improved Metabolic Stability: The constrained nature of the azetidine ring can shield adjacent functional groups from metabolic enzymes, thereby increasing the half-life of a drug.[4][5][7]

  • Increased Aqueous Solubility: As a small, polar heterocycle, the introduction of an azetidine ring can enhance water solubility and reduce lipophilicity compared to larger or more flexible ring systems.[2][7] This is particularly advantageous for developing CNS-penetrant drugs.[2]

  • Lower Lipophilicity: The polar nitrogen atom and the compact structure of the azetidine ring contribute to a lower lipophilicity, which can improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[6]

  • Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can enhance potency and selectivity for the intended target.[2]

  • Novel Chemical Space and Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing medicinal chemists to explore novel chemical space and optimize interactions with the target protein.[2]

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other common functionalities.[2][7] For instance, they can replace piperidine or pyrrolidine rings to alter molecular shape and properties, or act as constrained analogs of amines or amides, often leading to improved metabolic stability or target engagement.[2][10]

Azetidine-Containing Therapeutics: Case Studies in Drug Discovery

The successful application of the azetidine scaffold is evident in several marketed drugs and numerous compounds in clinical development.[4][11][12]

Drug NameTherapeutic AreaMolecular Target(s)Key Role of Azetidine
Azelnidipine CardiovascularL-type & T-type Ca²⁺ ChannelsThe azetidine ring contributes to the overall molecular shape and lipophilicity, influencing its pharmacokinetic profile.[1][11]
Cobimetinib OncologyMEK1/MEK2The azetidine amide moiety provides a unique torsional profile that differs from other tertiary amides, impacting its binding to the target.[2][13]
Baricitinib Inflammation/AutoimmuneJAK1/JAK2The azetidine ring is a key structural feature that contributes to the compound's selectivity and potency.[4]
Tofacitinib Inflammation/AutoimmuneJAK1/JAK2/JAK3The azetidine moiety is crucial for its interaction with the kinase active site.[2]
Sarolaner Veterinary Medicine (Antiparasitic)Insect/acarine GABA-gated and glutamate-gated chloride channelsThe azetidine ring is part of the pharmacophore responsible for its insecticidal and acaricidal activity.[4]
Signaling Pathways Modulated by Azetidine-Containing Drugs

To appreciate the mechanism of action of these drugs, it is essential to understand the signaling pathways they inhibit.

The RAS/RAF/MEK/ERK Pathway (Target of Cobimetinib)

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] In many cancers, mutations in proteins like BRAF or RAS lead to its constitutive activation, driving uncontrolled cell growth.[2] Cobimetinib's inhibition of MEK prevents the downstream phosphorylation and activation of ERK, thereby blocking the pro-proliferative signal.[2]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cobimetinib Cobimetinib Cobimetinib->MEK

Mechanism of action of Cobimetinib in the MAPK/ERK pathway.

The JAK-STAT Pathway (Target of Tofacitinib and Baricitinib)

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Tofacitinib and Baricitinib act as inhibitors of JAKs, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT P STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Tofacitinib/Baricitinib Tofacitinib/Baricitinib Tofacitinib/Baricitinib->JAK

Mechanism of action of Tofacitinib and Baricitinib in the JAK-STAT pathway.

Future Outlook: The Expanding Horizons of Azetidine Chemistry

From its humble origins as a synthetically challenging small ring, the azetidine scaffold has blossomed into a cornerstone of modern medicinal chemistry.[6] The continuous evolution of synthetic methodologies has unlocked access to a vast chemical space of azetidine-containing molecules.[6] The unique physicochemical properties conferred by this strained heterocycle have been successfully leveraged to design potent and selective modulators of key biological pathways, offering promise for the development of novel therapies for a multitude of human diseases.[6][8] As our understanding of the intricate interplay between molecular structure and biological function deepens, the azetidine ring is poised to play an even more prominent role in the design of the next generation of innovative medicines.[4][5][14]

References

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. 6

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. 1

  • Azetidines of pharmacological interest - PubMed.

  • The azetidines. Recent synthetic developments - Chemical Reviews.

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. 2

  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily.

  • Azetidines in Drug Discovery - PharmaBlock.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC.

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate.

  • Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog.

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.

  • A REVIEW ON 2-AZETEDINONES.

  • Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry.

  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation | Journal of the American Chemical Society.

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.

  • Azetidine Amides in Drugs: Structure Search - Drug Hunter.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

  • Azetidine - Wikipedia.

  • Examples of biologically active drug leads containing azetidine[³] - ResearchGate.

  • Azetidines - Enamine.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare.

  • Couty's azetidine synthesis - Wikipedia.

  • Azetidines – Knowledge and References - Taylor & Francis.

  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals.

Sources

Architectural Rigidity in Drug Design: A Technical Guide to Azetidine-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of balancing molecular potency with pharmacokinetic stability. The convergence of azetidine and piperazine chemistry represents a paradigm shift in bioisosteric drug design[1]. By integrating the conformational rigidity of the highly strained four-membered azetidine ring with the established pharmacophore of piperazine, researchers can achieve enhanced target selectivity and reduced off-target liabilities[1]. This technical guide dissects the physicochemical rationale, synthetic methodologies, and primary therapeutic applications of azetidine-piperazine hybrids, providing actionable insights for drug development professionals.

Physicochemical Rationale: The Power of Ring Strain and Bioisosterism

The design of azetidine-piperazine hybrids is not arbitrary; it is rooted in strict physicochemical causality. Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol[2].

  • Conformational Constraint: The saturated nature of the azetidine ring restricts rotational degrees of freedom[1]. When coupled with a piperazine moiety, this rigidity minimizes the entropic penalty typically incurred upon target binding, thereby enhancing receptor affinity and stabilizing the active conformation[1].

  • Structural Mimicry: X-ray crystallographic and structural analyses reveal that the nitrogen-nitrogen distance within the three-amino-azetidine motif closely approximates that found in natural, unconstrained piperazine systems[1]. This makes the hybrid an excellent structural replacement (bioisostere) that maintains essential hydrogen-bonding vectors while altering the molecule's overall lipophilicity, basicity, and metabolic clearance rates[1].

Primary Therapeutic Application: Monoacylglycerol Lipase (MAGL) Inhibition

One of the most compelling applications of azetidine-piperazine hybrids is the targeted inhibition of Monoacylglycerol Lipase (MAGL)[3]. MAGL is a critical serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[3].

Mechanistic Causality: Direct activation of CB1/CB2 receptors by exogenous agonists often leads to undesirable psychotropic side effects. By inhibiting MAGL using azetidine-piperazine di-amides (such as the optimized compound 6g), we can selectively elevate endogenous 2-AG levels in the brain[3]. This localized accumulation provides robust anti-inflammatory and analgesic effects without the systemic liabilities of direct receptor agonists[3].

MAGL_Pathway A Endocannabinoid 2-Arachidonoylglycerol B Monoacylglycerol Lipase (MAGL) A->B Hydrolysis E CB1/CB2 Receptor Activation A->E Accumulation C Arachidonic Acid + Glycerol B->C Catalysis D Azetidine-Piperazine Hybrid (e.g., 6g) D->B Reversible Inhibition F Anti-inflammatory & Analgesic Effects E->F Therapeutic Outcome

Diagram 1: Mechanism of MAGL inhibition by azetidine-piperazine hybrids and downstream effects.

Quantitative Biological Data Summary

To facilitate comparison across therapeutic domains, the following table summarizes key biological data for azetidine-piperazine derivatives and related structural scaffolds.

Compound / ScaffoldPrimary Biological TargetKey Activity / Efficacy MetricIn Vivo Efficacy / ApplicationSource
Compound 6g (Azetidine-piperazine di-amide)Monoacylglycerol Lipase (MAGL)Potent, selective, reversible inhibitionFull efficacy in CFA model of inflammatory pain (rat brain 2-AG elevation)[3]
AZD1656 (Azetidine-pyrazine motif)GlucokinaseIC50 < 5 nMHigh oral efficacy for Type 2 Diabetes treatment[2]
Azetidine-ene-amides Enoyl-ACP reductase (FabI)Potent bacterial inhibitionSignificant antibacterial activity against Gram-negative strains (e.g., E. coli)[4]

Synthetic Methodologies: Self-Validating Protocols

The synthesis of azetidine-piperazine hybrids requires precise control over reaction conditions to prevent ring-opening side reactions driven by the inherent 25.4 kcal/mol ring strain[2]. The following protocol details the nucleophilic displacement strategy for synthesizing the core azetidine-3-amine framework[5].

Synthesis_Workflow Step1 1-Benzhydrylazetidin-3-yl methanesulfonate Step3 Nucleophilic Displacement (80°C, 16h) Step1->Step3 Step2 Piperazine Derivative + iPr2NEt in MeCN Step2->Step3 Step4 Azetidine-Piperazine Core Step3->Step4 Step5 Amide Coupling (Derivatization) Step4->Step5 Step6 Azetidine-Piperazine Diamide Library Step5->Step6

Diagram 2: Step-by-step synthetic workflow for azetidine-piperazine diamide libraries.

Standard Operating Procedure: Synthesis of Azetidine-Piperazine Core

Rationale for Experimental Choices: We utilize 1-benzhydrylazetidin-3-yl methanesulfonate as the starting electrophile. The benzhydryl protecting group provides critical steric shielding to prevent premature ring degradation, while the methanesulfonate (mesylate) acts as an optimal leaving group for SN2 displacement[5]. Acetonitrile (MeCN) is chosen as the solvent due to its polar aprotic nature, which accelerates the SN2 transition state without solvolyzing the mesylate. N,N-Diisopropylethylamine (Hunig's base) is employed because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton sponge to neutralize the generated methanesulfonic acid[5].

Step-by-Step Protocol:

  • Preparation: Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equivalent, e.g., 2 mmol) in anhydrous acetonitrile (MeCN) at a concentration of approximately 0.2 M[5].

  • Base Addition: Add N,N-Diisopropylethylamine (Et2NEt, 1.0 equivalent) to the reaction mixture under continuous stirring[5].

  • Nucleophile Introduction: Add the desired piperazine derivative (1.0 to 2.0 equivalents depending on nucleophilicity) to the solution[5].

  • Thermal Displacement: Seal the reaction vessel to prevent solvent loss and heat the mixture to 80 °C. Maintain this temperature overnight (approx. 16 hours) to ensure complete mesylate displacement[5].

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a 1:1 mixture of Ethyl Acetate (EtOAc) and hexanes (approx. 30 mL)[5].

  • Purification: Cool the solution (0-5 °C) to induce crystallization, or purify via flash column chromatography to isolate the pure azetidine-piperazine core[5].

Emerging Applications: Antimicrobial and Beyond

Beyond endocannabinoid modulation, the azetidine-piperazine framework is gaining significant traction in antimicrobial drug discovery. Functionalized piperazines bearing azetidine or related triazole/thiadiazole moieties have shown significant binding affinity to the active sites of enoyl-ACP reductase (FabI) in E. coli, effectively disrupting bacterial fatty acid synthesis[4]. As we look to the future, the integration of these highly strained, conformationally precise bioisosteres will continue to be a cornerstone strategy for overcoming multidrug resistance and improving the pharmacokinetic profiles of next-generation therapeutics.

References

  • CureHunter : The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. URL:[Link]

  • RSC Publishing : Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. URL:[Link]

  • ChemRxiv : A Single-Step Synthesis of Azetidine-3-Amines. URL:[Link]

  • PMC (PubMed Central) : Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. URL:[Link]

Sources

Methodological & Application

Application Note: NMR Structural Elucidation of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the structural characterization of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride using 1H and 13C NMR spectroscopy. It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural verification of heterocyclic building blocks.

Introduction & Structural Context

The compound 4-(Azetidin-3-yl)piperazin-2-one is a bicyclic hybrid featuring a 4-membered azetidine ring linked to a 6-membered lactam (piperazinone). As a hydrochloride salt, the molecule possesses distinct ionization states that significantly influence chemical shifts.

  • Piperazin-2-one Core: Contains a non-basic amide nitrogen (N1) and a basic tertiary amine (N4).[1]

  • Azetidine Ring: A strained 4-membered ring attached at C3'. The azetidine nitrogen (N1') is the most basic site and is protonated in the HCl salt form.

Structural Numbering Scheme

For the purpose of this analysis, the following numbering is applied:

  • Piperazin-2-one: N1 (Amide), C2 (Carbonyl), C3 (Methylene), N4 (Tertiary amine), C5 (Methylene), C6 (Methylene).[1]

  • Azetidine: N1' (Secondary amine salt), C2'/C4' (Methylenes), C3' (Methine bridge).[1]

Experimental Protocol

Sample Preparation

Critical Causality: Amine hydrochlorides are often hygroscopic and exhibit pH-dependent shifts. DMSO-d6 is preferred over D2O for full characterization because it prevents the rapid exchange of labile protons (NH), allowing observation of the salt formation and amide signals.

Step-by-Step Workflow:

  • Massing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6 (99.9% D).

    • Note: If the sample is not fully soluble, mild sonication (30s) is permitted.[1] Avoid heating >40°C to prevent degradation.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]

Instrument Parameters
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (1H decoupled)Standard 1D acquisition.
Scans (NS) 16 - 64512 - 204813C requires higher NS due to low natural abundance (1.1%).[1]
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secEnsure full relaxation of quaternary carbons (C=O).
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.[1]
Spectral Width 12-14 ppm200-220 ppmCapture downfield NH salts and Carbonyls.
Analytical Workflow Diagram

NMR_Workflow cluster_QC Quality Control Start Sample: HCl Salt Solvent Dissolve in DMSO-d6 (Preserve NH signals) Start->Solvent Acq1H Acquire 1H NMR (16 scans) Solvent->Acq1H Check Check Solubilty & Shimming Solvent->Check Acq13C Acquire 13C NMR (1024 scans) Acq1H->Acq13C Process Processing: LB=0.3Hz (1H) LB=1.0Hz (13C) Acq13C->Process Assign Structural Assignment Process->Assign Check->Acq1H Pass

Caption: Operational workflow for NMR analysis of amine salts, prioritizing solvent selection for labile proton detection.

Results & Discussion: Spectral Analysis

1H NMR Analysis (DMSO-d6)

The proton spectrum is characterized by three distinct regions: the downfield exchangeable protons, the mid-field azetidine ring, and the upfield piperazinone backbone.[1]

Expected Data Table:

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
9.0 - 10.0 Broad Singlet (br s)2HN1'-H2 (Azetidine NH2+)Diagnostic for HCl salt formation.[1] Broadened by quadrupole relaxation and exchange.
7.8 - 8.2 Broad Singlet1HN1-H (Lactam NH)Typical amide chemical shift; exchangeable with D2O.
4.0 - 4.4 Multiplet/Broad2HH-2'a / H-4'a Azetidine ring protons (cis to substituent). Deshielded by ring strain and adjacent N+.
3.8 - 4.0 Multiplet/Broad2HH-2'b / H-4'b Azetidine ring protons (trans).
3.4 - 3.6 Multiplet (Quintet-like)1HH-3' Methine bridge connecting the two rings.
3.1 - 3.3 Multiplet/Triplet2HH-6 (Piperazinone)Adjacent to Amide NH; often overlaps with water in DMSO (3.33 ppm).[1]
2.9 - 3.1 Singlet (or AB q)2HH-3 (Piperazinone)Alpha to Carbonyl and N4.[1] Isolated spin system often appearing as a singlet.
2.6 - 2.8 Multiplet/Triplet2HH-5 (Piperazinone)Adjacent to N4; most shielded methylene in the piperazine ring.

Key Interpretation:

  • The "Roof Effect": The azetidine protons (H2'/H4') often appear as complex second-order multiplets rather than clean triplets due to the rigid, puckered nature of the 4-membered ring and the strong electron-withdrawing effect of the protonated nitrogen.

  • Water Suppression: In DMSO-d6, the H-6 signal often overlaps with the H2O peak (~3.33 ppm). If quantification is required, use a water-suppression pulse sequence (e.g., zgesgp).[1]

13C NMR Analysis (DMSO-d6)

The carbon spectrum provides the definitive skeleton confirmation, unaffected by proton exchange dynamics.[1]

Expected Data Table:

Chemical Shift (δ, ppm)TypeAssignmentStructural Validation
165.0 - 170.0 C_quatC=O (C2)Characteristic Lactam/Amide carbonyl.[1]
55.0 - 58.0 CH2C3 (Piperazinone)Alpha to Carbonyl and tertiary amine.[1]
50.0 - 54.0 CH2C2' / C4' Azetidine carbons; strained rings typically shift upfield relative to 5/6-membered analogs, but N+ deshields them.
48.0 - 52.0 CHC3' Methine bridge carbon.
45.0 - 48.0 CH2C5 (Piperazinone)Alpha to tertiary amine.
38.0 - 42.0 CH2C6 (Piperazinone)Alpha to Amide NH.

Advanced Verification: 2D NMR Strategy

To unambiguously assign the connectivity between the azetidine and piperazine rings, 2D correlation experiments are required.

Connectivity Logic Diagram

Connectivity cluster_Azetidine Azetidine Ring cluster_Piperazine Piperazinone Ring H_Az H-2'/H-4' C_Az C-2'/C-4' H_Az->C_Az HSQC (1-bond) H_Bridge H-3' (Methine) N4 N4 (Tertiary) H_Bridge->N4 HMBC (N-correlation) H_Pip3 H-3 H_Bridge->H_Pip3 NOESY (Spatial) Link_Proof Critical Proof: HMBC from H-3' to Piperazine carbons (C3/C5) confirms the N4-C3' bond. H_Pip5 H-5 H_Pip5->H_Bridge COSY (Long range)

Caption: Logic map for establishing the N4-C3' bond connectivity using 2D NMR correlations.

Protocol for Connectivity Assignment:
  • COSY (Correlation Spectroscopy): Use to identify the isolated spin systems.

    • System A: H-5 <-> H-6 (Piperazinone ethylene bridge).

    • System B: H-2' <-> H-3' <-> H-4' (Azetidine spin system).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment .

    • Look for a correlation from the Azetidine H-3' to the Piperazinone C3 and C5 . This proves the two rings are covalently linked.

  • NOESY (Nuclear Overhauser Effect): Useful if stereochemistry (if substituents were present) or spatial proximity needs confirmation.[1]

Troubleshooting & Tips

"Missing" Signals
  • Issue: The Amide NH or Salt NH protons are invisible.

  • Cause: Solvent water exchange or D2O usage.[2]

  • Solution: Ensure DMSO-d6 is "dry" (store over molecular sieves). Run the experiment immediately after sample preparation.

Broad Lines[4]
  • Issue: Piperazine and Azetidine signals appear as broad humps rather than sharp multiplets.

  • Cause: Intermediate exchange rate of ring inversion (chair-boat for piperazine) or nitrogen inversion.

  • Solution:

    • Variable Temperature (VT) NMR: Heating the sample to 313 K or 323 K often speeds up the exchange, sharpening the lines into average signals.

Impurity Identification

Common impurities in the synthesis of this scaffold include:

  • Isopropanol/Ethanol: Residual recrystallization solvents.

  • Triethylamine HCl: If used as a base (signals at ~1.2 t and ~3.1 q ppm).[1]

  • Hydrolysis Product: Ring opening of the lactam (appearance of carboxylic acid peaks).[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for heterocyclic fragment shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for general Piperazin-2-one and Azetidine shifts). [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Application Note: Mass Spectrometry Fragmentation of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the analysis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a novel heterocyclic scaffold of interest in medicinal chemistry, understanding its behavior under mass spectrometric conditions is crucial for its identification, structural verification, and impurity profiling in drug discovery and development pipelines.[1] This document outlines a comprehensive methodology, from sample preparation to data acquisition, and presents a proposed fragmentation pathway based on the principles of gas-phase ion chemistry. The characteristic fragment ions identified herein serve as a diagnostic signature for this molecular structure.

Introduction

4-(Azetidin-3-yl)piperazin-2-one is a heterocyclic compound that combines the strained four-membered azetidine ring with a six-membered piperazinone core. Such hybrid structures are of significant interest in pharmaceutical research due to their potential to serve as unique three-dimensional scaffolds that can modulate physicochemical and pharmacological properties.[1] The azetidine moiety, in particular, can act as a bioisostere for other functionalities and impose valuable conformational constraints.[2]

Mass spectrometry (MS) is an indispensable analytical technique in modern drug development, offering unparalleled sensitivity and specificity for molecular characterization.[3] Specifically, tandem mass spectrometry (MS/MS) provides detailed structural insights by fragmenting a selected precursor ion and analyzing its product ions.[4] This process, often involving collision-induced dissociation (CID), generates a fragmentation pattern that acts as a structural fingerprint of the molecule.[4][5]

This application note serves as a practical guide for researchers and drug development professionals. It details a robust protocol for analyzing 4-(Azetidin-3-yl)piperazin-2-one hydrochloride and proposes its primary fragmentation pathways under positive-ion ESI-MS/MS conditions. The causality behind experimental choices and the interpretation of the resulting mass spectra are explained to provide a self-validating framework for analysis.

Experimental Section

Materials and Reagents
  • Analyte: 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (Purity ≥95%)

  • Solvents: HPLC-grade or LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and deionized water.

  • Acid Modifier: Formic acid (FA), LC-MS grade. The use of a volatile acid like formic acid is crucial as it aids in protonation during ESI without forming non-volatile salt adducts that can suppress the signal and contaminate the instrument.[6]

Instrumentation
  • Mass Spectrometer: A high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) System: A UHPLC or HPLC system for sample introduction via flow injection or chromatographic separation.

Experimental Workflow

The overall workflow from sample preparation to data analysis is a systematic process designed to ensure reproducibility and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh Analyte p2 Prepare 1 mg/mL Stock in MeOH p1->p2 p3 Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% FA p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject Sample via Flow Injection p4->a1 a2 Acquire Full Scan MS (MS1) a1->a2 a3 Select [M+H]+ Precursor Ion a2->a3 a4 Acquire Product Ion Scan (MS/MS) at Varied Collision Energies a3->a4 d1 Identify [M+H]+ in MS1 Spectrum a4->d1 d2 Analyze MS/MS Spectrum d1->d2 d3 Propose Fragment Structures d2->d3 d4 Correlate with Fragmentation Pathways d3->d4

Caption: Experimental workflow for MS/MS analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The hydrochloride salt form is generally compatible with ESI-MS, as it readily dissociates in common polar solvents. The goal is to prepare a dilute solution in a volatile solvent system to promote efficient ionization.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride and dissolve it in 1 mL of methanol in a clean glass vial. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the final concentration to 1 µg/mL.

  • Final Preparation: Transfer the working solution to a clean autosampler vial. If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.[7]

Protocol 2: Mass Spectrometry Data Acquisition

The following parameters serve as a robust starting point and may be optimized for the specific instrument in use.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. This mode is chosen because the multiple basic nitrogen atoms in the molecule are readily protonated.[8]

  • Sample Introduction: Infuse the sample directly or use flow injection analysis at a rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 – 4.0 kV

    • Source Temperature: 120 – 150 °C

    • Drying Gas (N₂): 8 – 10 L/min

    • Nebulizer Gas (N₂): 25 – 35 psi

  • MS1 (Full Scan) Acquisition:

    • Scan Range: m/z 50 – 300. This range is sufficient to observe the protonated molecule and potential low-mass fragments.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

  • MS/MS (Product Ion Scan) Acquisition:

    • Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion at m/z 156.11 ± 0.5 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a series of experiments by ramping the collision energy (e.g., 10, 20, and 40 eV). Lower energies typically reveal the most stable, primary fragments, while higher energies induce more extensive fragmentation.[4]

Results and Discussion: Proposed Fragmentation Pathway

The structure of 4-(Azetidin-3-yl)piperazin-2-one contains several features that dictate its fragmentation: two basic nitrogen centers (in the azetidine and piperazine rings), a strained four-membered ring, and an amide functionality within the piperazinone ring.

3.1. Precursor Ion

In positive ion ESI mode, the compound is readily protonated to form the even-electron ion [M+H]⁺.

  • Molecular Formula (Free Base): C₇H₁₃N₃O

  • Exact Mass (Monoisotopic): 155.1059 Da

  • Observed Precursor Ion [M+H]⁺: m/z 156.1131

Protonation is expected to occur on one of the two most basic secondary amine nitrogens, either on the azetidine ring or the piperazine ring at position 1. The initial site of protonation can influence the subsequent fragmentation cascade.

3.2. Proposed Fragmentation Mechanisms

Based on established fragmentation rules for N-heterocycles, several competing pathways are proposed.[9][10] The most likely fragmentation events involve cleavages that relieve ring strain or occur at chemically labile bonds, such as those alpha to a nitrogen atom or a carbonyl group.

Caption: Proposed fragmentation pathways for protonated 4-(Azetidin-3-yl)piperazin-2-one.

  • Pathway 1: Azetidine Ring Cleavage (m/z 156.11 → 128.08) The high ring strain of the four-membered azetidine ring makes it susceptible to cleavage. A common fragmentation for such rings is the neutral loss of ethene (C₂H₄, 28 Da), resulting in the formation of Fragment A at m/z 128.08 . This is a well-documented pathway for strained heterocyclic systems.

  • Pathway 2: Piperazinone Ring Cleavage (m/z 156.11 → 113.07) Cleavage of the C-C and C-N bonds within the piperazinone ring can lead to the neutral loss of an ethylenimine moiety (C₂H₅N, 43 Da). This results in the formation of Fragment B at m/z 113.07 . This fragment retains the azetidine ring attached to a portion of the piperazinone core.

  • Pathway 3: Loss of the Azetidine Ring (m/z 156.11 → 99.06) A straightforward cleavage of the C-N bond connecting the two heterocyclic systems can occur. This results in the neutral loss of azetidine (C₃H₇N, 57 Da), leading to the formation of a protonated piperazin-2-one radical cation, Fragment C , at m/z 99.06 . This is often a dominant pathway as it breaks the bond between the two main structural motifs.

  • Pathway 4: Sequential Fragmentation (m/z 113.07 → 85.06) Fragment ions can undergo further dissociation at higher collision energies. Fragment B (m/z 113.07) can subsequently lose carbon monoxide (CO, 28 Da) from its amide structure, a characteristic fragmentation of carbonyl-containing compounds, to yield Fragment D at m/z 85.06 .

  • Pathway 5: Formation of the Azetidinyl Cation (m/z 156.11 → 57.06) In a complementary reaction to Pathway 3, the charge can be retained by the azetidine moiety. This would result in the detection of the protonated azetidine ring, Fragment E , at m/z 57.06 . The relative abundance of Fragment C versus Fragment E depends on the relative gas-phase basicity of the two fragments.

Summary of Expected Fragments

The key diagnostic ions and their proposed compositions are summarized below. Accurate mass measurement from a high-resolution instrument is critical for confirming the elemental composition of each fragment.[11]

FragmentProposed m/z (Monoisotopic)Neutral LossProposed Elemental FormulaDescription
[M+H]⁺ 156.1131-C₇H₁₄N₃O⁺Protonated Molecule
A 128.0818C₂H₄ (28.0313)C₅H₁₀N₃O⁺Loss of ethene from azetidine ring
B 113.0710C₂H₅N (43.0422)C₅H₉N₂O⁺Cleavage of piperazinone ring
C 99.0553C₃H₇N (57.0578)C₄H₇N₂O⁺Loss of azetidine ring
D 85.0604CO (27.9949)C₄H₇N₂⁺Sequential loss of CO from Fragment B
E 57.0578C₄H₇N₂O (99.0553)C₃H₇N⁺Protonated azetidine fragment

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride. By employing positive-ion ESI-MS/MS, a characteristic and reproducible fragmentation pattern can be generated. The proposed pathways, involving cleavages of the strained azetidine ring, the piperazinone ring, and the bond connecting them, lead to several diagnostic product ions, most notably at m/z 128.08, 113.07, 99.06, and 57.06 .

This detailed fragmentation analysis serves as a crucial tool for the unequivocal structural confirmation of this compound in various stages of pharmaceutical research. The methodologies and interpretations presented herein can be adapted for the characterization of related heterocyclic structures, thereby accelerating drug discovery and development efforts.

References

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Richard, J. P., et al. (1990). Kinetics and mechanism of nucleophilic displacements with heterocycles as leaving groups. 26. Collisionally activated dissociation of N-alkylpyridinium cations to pyridine and alkyl cations in the gas phase. Journal of the American Chemical Society. Retrieved from [Link]

  • Kádas, J., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Bristow, A. W. T. (2004). Methodology for Accurate Mass Measurement of Small Molecules. LGC Ltd. Retrieved from [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Borges, C. R., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-7. Retrieved from [Link]

  • Badea, M., & Voegele, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Al-Tannak, N. F., & Wafaa, A. A. (2012). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Retrieved from [Link]

  • Moe, M. M., et al. (2022). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine. Physical Chemistry Chemical Physics, 24(20), 12347-12358. Retrieved from [Link]

  • Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(54), 13583-13589. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • March, R. E., & Miao, X. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of Mass Spectrometry, 36(10), 1137-53. Retrieved from [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Azetidin-1-yl)piperidine dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-55. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Hentschel, K., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Organometallics, 42(14), 1636-1644. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Retrieved from [Link]

  • Abbasi, M. A., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Molecules, 28(20), 7118. Retrieved from [Link]

  • University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Khan Academy Medicine. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2006). standard different salt form to that of sample. Retrieved from [Link]

Sources

Application Note: Optimized Preparative HPLC Isolation of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride presents a distinct set of chromatographic challenges due to its high polarity, lack of strong UV chromophores, and the presence of multiple basic nitrogen centers. Standard C18 reversed-phase methods often fail to provide adequate retention, resulting in elution at the void volume and poor separation from early-eluting polar impurities.

This guide provides a robust, scalable protocol for the purification of this building block. Unlike standard protocols, this method utilizes Aqueous-Stable C18 (C18-AQ) chemistry combined with a TFA-mediated ion-suppression strategy , followed by a critical Salt Exchange Protocol to ensure the final product is isolated as the desired hydrochloride salt, rather than the trifluoroacetate salt typically yielded by preparative HPLC.

Compound Analysis & Chromatographic Strategy

Physicochemical Challenges
  • Structure: The molecule consists of two saturated nitrogen heterocycles (azetidine and piperazinone).

  • Polarity: The secondary amines and amide functionality create a highly hydrophilic profile (LogP < 0).

  • Basicity: The azetidine nitrogen is highly basic (

    
    ), causing severe peak tailing on standard silica due to silanol interactions.
    
  • Detection: The molecule lacks an aromatic ring, relying solely on the amide bond for UV absorption (

    
     nm).
    
The "Why" Behind the Method

To achieve high purity (>98%), we must deviate from standard organic-heavy gradients.

  • Stationary Phase: We select a C18-AQ (Aqueous) or Polar-Embedded phase. Standard C18 chains collapse in 100% water, losing retention. C18-AQ phases are chemically bonded to prevent phase collapse, allowing the use of 100% aqueous starting conditions necessary to retain this polar molecule.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is essential.

    • Mechanism:[1][2][3][4] TFA protonates the amines (ensuring solubility) and forms ion pairs with the positively charged nitrogens, effectively increasing the molecule's hydrophobicity and retention on the C18 column.

    • Silanol Suppression: The low pH suppresses the ionization of residual silanols on the silica surface, sharpening peak shape.

  • Salt Form Control: Preparative HPLC with TFA yields the trifluoroacetate salt.[5] A specific post-purification step is required to convert this to the hydrochloride salt requested.[5]

Visual Workflow

The following diagram outlines the complete purification lifecycle, emphasizing the critical salt exchange step often missed in standard protocols.

PurificationWorkflow Start Crude Synthesis Mixture SamplePrep Sample Prep Dissolve in 5% ACN/H2O + 0.1% TFA Start->SamplePrep Scout Analytical Scout (C18-AQ Column) SamplePrep->Scout QC Check PrepLC Prep HPLC Gradient: 0-20% B Modifier: 0.1% TFA Scout->PrepLC Scale Up Pool Fraction Pooling (Based on 210 nm) PrepLC->Pool Lyo1 Lyophilization 1 (Yields TFA Salt) Pool->Lyo1 Exchange Salt Exchange Dissolve in 0.1M HCl Freeze/Dry (3x) Lyo1->Exchange CRITICAL STEP Final Final Product (HCl Salt) Exchange->Final

Figure 1: End-to-end purification workflow including the mandatory salt exchange to achieve the Hydrochloride form.

Detailed Protocols

Analytical Scouting Method (QC & Retention Check)

Before committing to a preparative run, validate retention using this analytical method.

ParameterCondition
Column C18-AQ or Polar-Embedded C18 (e.g., Atlantis T3, Luna Omega Polar), 150 x 4.6 mm, 3-5 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Gradient 0% B (Hold 2 min)

30% B (over 10 min)

95% B (Wash)
Temperature 30°C
Detection UV @ 210 nm (Reference 360 nm if DAD available)
Injection 5-10 µL

Success Criteria: The target peak should elute between 3 and 8 minutes. If elution is at the void volume (< 1.5 min), switch to a HILIC mode method (see Troubleshooting).

Preparative HPLC Protocol

Objective: Isolate the compound as the TFA salt intermediate.

  • Sample Preparation:

    • Dissolve crude solid in 100% Mobile Phase A (Water + 0.1% TFA).

    • Note: Avoid dissolving in pure methanol or acetonitrile, as this will cause "solvent breakthrough" and poor peak shape upon injection.

    • Filter through a 0.45 µm PVDF or PES filter.

  • Gradient Setup (Linear Scale-up):

    • Phase A: Water + 0.1% TFA.

    • Phase B: Acetonitrile + 0.1% TFA.

    • Profile: Isocratic Hold at 0% B for 0.5 column volumes (CV), then 0% to 20% B over 10 CVs.

  • Fraction Collection:

    • Trigger: Slope or Threshold at 210 nm.

    • Since the chromophore is weak, ensure the baseline is stable before starting the run.

  • Workup:

    • Pool pure fractions (>98% by Analytical QC).

    • Lyophilize (Freeze-dry) to obtain a white powder. Result: 4-(Azetidin-3-yl)piperazin-2-one Trifluoroacetate .

Salt Exchange Protocol (TFA HCl)

Context: HPLC purification uses TFA, which forms a strong salt with the amine. To obtain the Hydrochloride salt, you must displace the TFA.[6]

Method A: Lyophilization (Recommended for small scale < 1g)

  • Dissolve the lyophilized TFA salt in 0.1 M HCl (aq). Use approx 10-20 mL per gram of substance.

  • Freeze and lyophilize the solution to dryness.

  • Repeat this process 3 times. The excess HCl drives off the volatile TFA (boiling point 72.4°C) during the vacuum drying process.

  • Final step: Dissolve in pure water and lyophilize one last time to remove excess HCl.

Method B: Ion Exchange Resin (Recommended for scale > 1g)

  • Pack a column with a strong anion exchange resin (chloride form) (e.g., Dowex 1X2 or Amberlite IRA-400 Cl form).

  • Dissolve the TFA salt in water and pass it slowly through the column.

  • The resin captures the Trifluoroacetate anion and releases Chloride.

  • Collect the eluate and lyophilize.

Troubleshooting & Decision Logic

Use the following logic tree to address common issues during the analytical scout or prep run.

Troubleshooting Problem Issue Observed VoidElution Elutes at Void Volume (No Retention) Problem->VoidElution Tailing Severe Peak Tailing Problem->Tailing Sol1 Use 100% Aqueous Start (Ensure Column is AQ compatible) VoidElution->Sol1 Sol3 Increase TFA to 0.2% (Masks Silanols) Tailing->Sol3 Sol4 Check Column Age (Basic amines destroy silica > pH 8) Tailing->Sol4 Sol2 Switch to HILIC Mode (Col: Bare Silica/Amide, MP: ACN/Water/NH4OAc) Sol1->Sol2 If fails

Figure 2: Troubleshooting logic for polar amine purification.

References

  • Hydrophilic Interaction Chromatography (HILIC) Guide. Agilent Technologies. (2018).[7] Method Development and Troubleshooting for Polar Compounds.Link

  • TFA to HCl Salt Exchange Protocol. BenchChem. (2025). Comparative Guide to TFA and HCl Salts in Peptide Research.Link

  • Purification of Piperazine Derivatives. Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies.[4] Link

  • Synthesis and Purification of Azetidines. University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry.Link

Sources

In vitro assay development for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic In Vitro Assay Development for 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Abstract

This technical guide outlines the protocol development for profiling 4-(Azetidin-3-yl)piperazin-2-one hydrochloride , a high-value rigid scaffold used in Fragment-Based Drug Discovery (FBDD). Unlike flexible piperazines, this spiro-like hybrid offers unique vectors for exploring chemical space in kinase inhibitors, GPCR modulators (e.g., mGluR2), and enzyme inhibitors (e.g., MAGL). This document details the optimization of solubility assays, biophysical binding screens (SPR/NMR), and metabolic stability profiling, specifically addressing the physicochemical nuances of the lactam (piperazin-2-one) and strained azetidine moieties.

Introduction: The Scaffold Advantage

The 4-(Azetidin-3-yl)piperazin-2-one motif represents a "privileged structure" in modern medicinal chemistry. It serves two critical roles:

  • Bioisostere Replacement: It acts as a rigidified, polar alternative to piperazine or piperidine, often improving metabolic stability and selectivity by reducing conformational entropy loss upon binding.

  • FBDD Starting Point: Its low molecular weight (MW ~155 free base) and distinct functional handles (secondary amine, lactam carbonyl) make it an ideal fragment for screening.

Critical Assay Challenge: As a hydrochloride salt with a polar lactam core, the compound exhibits high aqueous solubility but potential pH-dependent speciation that can artifactually alter potency in enzymatic assays.

Module 1: Physicochemical Profiling & QC

Before biological interrogation, the compound's solution behavior must be validated.

Solubility & pH Stability Protocol

The piperazin-2-one ring reduces basicity compared to piperazine. Standard buffers (pH 7.4) are generally safe, but the azetidine ring is strained and susceptible to ring-opening in highly acidic or nucleophilic environments.

Protocol: Kinetic Solubility (Nephelometry/UV)

  • Stock Prep: Dissolve 4-(Azetidin-3-yl)piperazin-2-one HCl in DMSO to 10 mM. Note: The HCl salt may require sonication; ensure no micro-precipitates form.

  • Buffer Selection: Prepare PBS (pH 7.4), Citrate (pH 4.0), and Borate (pH 9.0).

  • Dosing: Spike stock into buffers at concentrations ranging from 1 µM to 500 µM (1% DMSO final).

  • Incubation: Shake for 24 hours at 25°C.

  • Readout: Measure UV absorbance (254/280 nm) or light scattering.

    • Acceptance Criteria: Solubility > 100 µM in PBS is expected. If < 50 µM, check for "salting out" effects due to the HCl counter-ion in high-salt buffers.

Data Output Example:

Buffer System pH Solubility Limit (µM) Stability (24h % Recovery) Notes
PBS 7.4 > 500 99.8% Optimal for Bioassays
Citrate 4.0 > 500 95.2% Minor degradation (Azetidine)

| Tris-HCl | 8.0 | > 500 | 99.5% | Good alternative |

Module 2: Biophysical Fragment Screening (Direct Binding)

Since this compound is often a low-affinity fragment (Kd > 100 µM), standard IC50 assays may yield false negatives. Biophysical methods are required.

Surface Plasmon Resonance (SPR) Protocol

Objective: Measure binding kinetics (kon/koff) against a target protein (e.g., MAGL or a Kinase domain).

  • Sensor Chip: CM5 or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration exactly between running buffer and sample (typically 2%).

Workflow:

  • Immobilization: Target protein density should be high (3000–5000 RU) to detect low-MW fragment binding.

  • Injection: Inject compound series (concentration: 0, 15, 31, 62, 125, 250, 500 µM).

  • Contact Time: 30–60 seconds (fast on/off expected).

  • Analysis: Use Steady-State Affinity fitting (Req vs. Concentration) rather than Kinetic fitting, as fragments often exhibit "square wave" sensorgrams.

Ligand-Observed NMR (STD-NMR)

Objective: Validate binding epitope.

  • Sample: 5 µM Target Protein + 500 µM Compound in D2O buffer.

  • Pulse Sequence: Saturation Transfer Difference (STD).

  • Readout: Irradiate protein (-1 ppm). If the compound binds, magnetization transfers to the ligand protons.

    • Specific Signal: Look for enhancement of the azetidine ring protons (3.5–4.5 ppm) vs. the piperazinone protons . This maps the binding orientation.

Module 3: Functional Derivatization Assays

Once the scaffold is validated, it is often derivatized. These assays assess the "fitness" of the scaffold in a biological context.

Metabolic Stability (Microsomal)

The azetidine ring is metabolically robust, but the lactam can be susceptible to amidases.

Protocol:

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Substrate: 1 µM Compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

    • Risk:[1] If intrinsic clearance (CLint) is high, check for ring-opening metabolites (mass shift +18 Da) or N-oxidation .

Permeability (PAMPA)

The polar "2-one" (lactam) increases Topological Polar Surface Area (TPSA).

  • Method: Parallel Artificial Membrane Permeability Assay.

  • pH Gradient: Donor (pH 6.5) -> Acceptor (pH 7.4) to mimic the jejunum.

  • Benchmark: Propranolol (High Perm), Atenolol (Low Perm).

  • Target: Papp > 5 x 10^-6 cm/s.

Visual Workflow & Logic

AssayDevelopment Start Compound: 4-(Azetidin-3-yl)piperazin-2-one HCl QC Module 1: QC & Solubility (Check pH stability of Azetidine) Start->QC Dissolve in DMSO Decision Intended Use? QC->Decision Pass (>100µM) Fragment Fragment Screening (Low Affinity) Decision->Fragment Direct Binding Scaffold Scaffold Optimization (Derivatization) Decision->Scaffold Library Building SPR SPR / STD-NMR (Detect weak binding) Fragment->SPR High Protein Conc. ADME ADME Profiling (Microsomal Stability / PAMPA) Scaffold->ADME Test Derivatives Result_Frag Valid Hit (Kd determined) SPR->Result_Frag Result_Lead Lead Series (SAR established) ADME->Result_Lead

Caption: Decision matrix for profiling 4-(Azetidin-3-yl)piperazin-2-one. Blue nodes indicate input/process, Green/Red indicate assay types.

References

  • Mughal, H., & Szostak, M. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Organic & Biomolecular Chemistry.[2][3][4][5][6][7] Retrieved from [Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.[4][6] Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Middleton, D. S., et al. (2005).[5] Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

Sources

Handling and storage guidelines for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride

Abstract

This document provides a comprehensive guide to the best practices for handling and storing 4-(Azetidin-3-yl)piperazin-2-one hydrochloride, a heterocyclic compound of interest in drug discovery and development. Due to the compound's structural motifs—a strained azetidine ring, a piperazinone core, and a hydrochloride salt form—it presents specific challenges, primarily related to its likely hygroscopicity and chemical stability. This guide synthesizes data from analogous structures and established chemical principles to provide researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind them. Our focus is on ensuring compound integrity, experimental reproducibility, and operator safety.

Compound Profile and Physicochemical Rationale

4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a synthetic organic molecule featuring a strategic combination of functional groups designed for specific interactions in biological systems. Understanding its constituent parts is crucial for predicting its behavior and establishing proper handling protocols.

  • Azetidine Ring: This four-membered, saturated nitrogen heterocycle introduces conformational rigidity with minimal increase in molecular weight, a desirable trait in medicinal chemistry.[1] However, the inherent ring strain makes azetidines more reactive than their larger-ring counterparts, though they are generally more stable and easier to handle than three-membered aziridines.[2][3] This strain can make the ring susceptible to nucleophilic ring-opening reactions under certain conditions.[4]

  • Piperazinone Core: Piperazine derivatives are common in medicinal chemistry and are known for a wide range of biological activities, sometimes including psychoactive effects.[5][6] The piperazinone moiety provides a stable scaffold with hydrogen bonding capabilities.

  • Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a parent compound (the "free base").[7] This modification typically enhances aqueous solubility, improves stability by protecting basic amine groups from oxidative degradation, and provides a crystalline, solid form that is easier to handle than potentially oily or amorphous free bases.[8][9] A critical consequence of the hydrochloride salt form is the high potential for hygroscopicity —the tendency to absorb moisture from the atmosphere.[10]

The combination of these features necessitates a handling strategy that rigorously controls exposure to atmospheric moisture to prevent physical changes (clumping, deliquescence) and potential chemical degradation.[11]

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride[12]
CAS Number 1403766-76-6[12][13]
Molecular Formula C₈H₁₇Cl₂N₃O[12][13]
Molecular Weight 242.14 g/mol [12][13]
Physical Form Solid[14]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride is not publicly available, an analysis of related structures (e.g., Azetidin-3-ol hydrochloride, piperazine derivatives) allows for a presumptive hazard assessment.[15][16] All personnel must handle this compound as potentially hazardous.

Table 2: Presumptive GHS Hazard Summary
Hazard ClassGHS PictogramSignal WordPresumptive Hazard StatementRationale / Source
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation.[13][17]
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation.[13][17]
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH335: May cause respiratory irritation.[13][15]
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed.[15]

Core Safety Directive: All handling operations must be performed within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles with side shields, is mandatory at all times.[18][19]

Core Handling and Storage Protocols

The primary challenge in handling this compound is its presumed hygroscopicity.[10] Moisture absorption can compromise sample integrity by altering the measured mass (leading to inaccurate concentrations) and potentially initiating degradation pathways.[20] The following protocols are designed to mitigate these risks.

Diagram 1: General Workflow for Handling Hygroscopic Compounds

G cluster_0 Preparation & Environment cluster_1 Controlled Weighing cluster_2 Storage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Equilibrate Equilibrate to Room Temp (in Desiccator) Inspect->Equilibrate Seal OK GloveBox Transfer to Glove Box (<20% RH) Equilibrate->GloveBox Weigh Perform Weighing Rapidly GloveBox->Weigh Seal Securely Reseal Primary Container Weigh->Seal Store Return to Storage Seal->Store Conditions Store at 2-8°C Under Inert Gas in Desiccator Store->Conditions

Caption: Workflow for receiving, handling, and storing hygroscopic compounds.

Protocol 3.1: Receipt and Initial Inspection
  • Verification: Upon receipt, confirm the product identity against the shipping documents and container label.

  • Seal Integrity: Inspect the primary container for any damage or compromised seals. A broken seal suggests potential exposure to atmospheric moisture. Document any anomalies.

  • Initial Storage: Immediately place the unopened container inside a desiccator containing a suitable drying agent (e.g., silica gel). This provides a dry secondary barrier.

Protocol 3.2: Recommended Storage Conditions

The stability of hydrochloride salts is generally good, but moisture and temperature are key variables.[8][9]

  • Causality: Low temperature slows the rate of potential chemical degradation. A dry, inert atmosphere prevents both moisture absorption (due to hygroscopicity) and oxidation of the amine functionalities.

Table 3: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2–8°CMinimizes degradation kinetics.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents moisture uptake and oxidation.
Light Protected from Light (Amber Vial)Prevents potential photodegradation.
Container Tightly sealed, airtight vialProvides a primary barrier against moisture.
Secondary Containment Laboratory DesiccatorProvides a secondary barrier and a dry micro-environment.
Protocol 3.3: Weighing and Aliquoting (High-Risk Operation)

This protocol requires a controlled environment to ensure accuracy and compound integrity. A glove box with controlled humidity is highly recommended.[21] If a glove box is unavailable, the "Rapid Weighing in Desiccated Environment" alternative may be used, but with a higher risk of moisture uptake.

Materials:

  • Calibrated analytical balance

  • Anti-static weigh boats or glassine paper

  • Spatulas (non-reactive material)

  • Pre-labeled aliquot vials with airtight caps

  • Laboratory desiccator

Procedure:

  • Environment Preparation: If using a glove box, ensure the relative humidity (RH) is stable and below 20%.

  • Temperature Equilibration: Transfer the sealed primary container from the refrigerator to a desiccator at ambient temperature. Allow at least 1-2 hours for the container and its contents to equilibrate.

    • Causality: Opening a cold container in a warmer, humid environment will cause moisture to condense on the cold solid, compromising the sample. Equilibration prevents this.[22]

  • Transfer: Move the equilibrated, unopened container, along with all necessary tools (spatulas, weigh boats, aliquot vials), into the controlled environment (glove box).

  • Dispensing: Open the primary container only within the controlled, dry atmosphere.

  • Weighing: Quickly weigh the desired amount of the compound. Minimize the time the primary container is open.

  • Sealing:

    • Immediately and securely reseal the primary container.

    • Place the weighed aliquot into its pre-labeled vial and seal it tightly.

  • Post-Weighing Storage:

    • Wrap the threads of the primary container's cap with Parafilm® for an extra seal.

    • Return the primary container to the recommended storage conditions (2–8°C in a desiccator).

    • Store the new aliquot under the same conditions.

Protocol 3.4: Solution Preparation
  • Solvent Selection: Use anhydrous, high-purity solvents appropriate for the intended application. The hydrochloride form suggests good solubility in polar protic solvents like water, methanol, or DMSO.

  • Dissolution: Add the solvent to the vial containing the weighed solid.

  • Mixing: Mix thoroughly using a vortex or sonication until all solid is dissolved. Visually inspect for any remaining particulate matter.

  • Storage of Solutions: For short-term storage, keep solutions at 2–8°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C.[15] Avoid repeated freeze-thaw cycles.

Factors Influencing Compound Stability

The integrity of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride is dependent on the control of several environmental factors.

Diagram 2: Key Factors Affecting Compound Stability

G cluster_factors Environmental Factors cluster_degradation Potential Degradation Pathways center_node Compound Integrity Moisture Atmospheric Moisture Hygro Hygroscopic Absorption Moisture->Hygro leads to Hydrolysis Hydrolysis Moisture->Hydrolysis enables Temp Elevated Temperature Thermal Thermal Degradation Temp->Thermal accelerates Light UV/Visible Light Photo Photodegradation Light->Photo induces Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation enables Hygro->center_node Hydrolysis->center_node Oxidation->center_node Thermal->center_node Photo->center_node

Caption: Relationship between environmental factors and compound stability.

Emergency Procedures

These procedures are based on data from analogous compounds and general laboratory safety standards.[15][17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

  • Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[18] Clean the area with a suitable solvent. Ensure adequate ventilation.

Waste Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Entrust disposal to a licensed waste disposal company.[17]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.Medium.
  • Reactions of Azetidines.Ambeed.com.
  • Azetidin-3-ol hydrochloride-SDS.MedChemExpress.
  • handling hygroscopic properties of hydrochloride salts.Smolecule.
  • 5 Tips to Help Process Dry Hygroscopic Resins.Asaclean® Purging Compounds.
  • 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride.Benchchem.
  • Hydrochloric Acid Stability Requirements in Development Phases.
  • Piperazine derivatives as dangerous abused compounds.
  • Protecting Pharmaceuticals
  • Hygroscopic: What it Means, Wh
  • Azetidines.Enamine.
  • 3 Ways to Handle Hygroscopic M
  • SAFETY DATA SHEET (Azetidine Hydrochloride).TCI Chemicals.
  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group - University of Pittsburgh.
  • Hydrochloric acid.Wikipedia.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.Pharmaoffer.com.
  • What are recommended packaging conditions for highly hygroscopic APIs?.
  • Azetidin-3-one, N-CBZ protected.Apollo Scientific.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.PMC.
  • 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride.Advanced ChemBlocks.
  • Safer Using - Piperazines.CAHMA.
  • SAFETY D
  • 1-(Azetidin-3-yl)piperidin-2-one hydrochloride.Sigma-Aldrich.
  • Piperazine.Santa Cruz Biotechnology.
  • Safety D
  • Safety D
  • 4-(Azetidin-1-yl)piperidine dihydrochloride.PubChem.
  • Piperazine SDS, 110-85-0 Safety D
  • How to Handle Hygroscopic Reference Standards?.
  • Piperazine.European Directorate for the Quality of Medicines & HealthCare.
  • 1451391-79-9|4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride.BLDpharm.
  • Azetidines.Fisher Scientific.
  • SAFETY DATA SHEET (Piperazine).Fisher Scientific.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs.Qualicaps.
  • 4-(azetidin-3-yl)piperazin-2-one dihydrochloride (C7H13N3O).PubChemLite.
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.Combi-Blocks.

Sources

Application Note: 4-(Azetidin-3-yl)piperazin-2-one as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

4-(Azetidin-3-yl)piperazin-2-one is not a single-target inhibitor in its native state but rather a privileged pharmacophore scaffold . In modern chemical biology, it serves as a critical structural template for designing high-affinity chemical probes, particularly for serine hydrolases like Monoacylglycerol Lipase (MAGL) and as a rigidifying linker in PROTAC chimeras.

This guide details the functionalization of this scaffold to create active probes and the protocols for validating these probes in biological systems.

Key Applications
  • MAGL Inhibition: The scaffold positions "warheads" (e.g., carbamates, hexafluoroisopropanol) to interact with the MAGL catalytic triad (Ser122-His269-Asp239) with nanomolar potency.

  • PROTAC Design: Used as a semi-rigid linker to improve the physicochemical profile (solubility, metabolic stability) of degraders.

  • Fragment-Based Drug Discovery (FBDD): A sp³-rich building block offering defined exit vectors for exploring novel chemical space.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Scaffold Architecture

The biological utility of 4-(Azetidin-3-yl)piperazin-2-one stems from its unique geometry. Unlike flexible alkyl chains, this scaffold provides a defined distance and angle between its two functionalizable nitrogens.

  • Vector A (Azetidine Nitrogen): The primary site for "tail switching"—attaching lipophilic groups (e.g., thiazoles, benzhydryl) to occupy the hydrophobic pocket of the target enzyme.

  • Vector B (Piperazinone Lactam): Often serves as the anchor for the electrophilic "warhead" or polar interacting groups.

Table 1: Physicochemical Profile of the Scaffold

PropertyValue/CharacteristicImpact on Probe Design
Molecular Weight ~155.2 g/mol Low MW allows for heavy decoration without violating Lipinski rules.
Geometry Semi-rigid, sp³-richReduces entropic penalty upon binding; improves selectivity.
Basicity Azetidine N (pKa ~9-10)Modulatable via acylation/arylation to tune permeability.
Solubility High (Polar core)Enhances aqueous solubility of lipophilic warheads.
Case Study: Designing a MAGL Probe

Target: Monoacylglycerol Lipase (MAGL), the primary enzyme hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Mechanism: The scaffold directs the inhibitor into the MAGL active site, blocking the hydrolysis of 2-AG and elevating endocannabinoid signaling.

Experimental Workflow: From Scaffold to Probe

The following protocol describes the synthesis and validation of a reversible MAGL probe (analogous to Compound 10 or 15 from J. Med. Chem. 2021).[3][4][5]

Step 1: Functionalization (Synthesis) [6]

  • Reagents: 4-(Azetidin-3-yl)piperazin-2-one (HCl salt), Thiazole-2-carboxylic acid, HATU, DIPEA.

  • Reaction: Amide coupling at the azetidine nitrogen.

  • Outcome: The "tail" group is attached. The piperazinone lactam remains available for further substitution if creating an irreversible carbamate probe.

Step 2: In Vitro Potency Assay (MAGL Hydrolysis)

  • Objective: Determine IC50 of the derived probe.

  • Substrate: 4-Nitrophenyl acetate (colorimetric) or Arachidonoyl-1-thio-glycerol (fluorescent).

  • Control: JZL184 (Positive Control).

Protocol: MAGL Activity Assay

Materials:

  • Human recombinant MAGL (1 nM final conc).

  • Substrate: 2-Arachidonoylglycerol (2-AG) or surrogate.

  • Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

  • Detection: LC-MS/MS (for 2-AG) or Fluorescence (for surrogate).

Procedure:

  • Pre-incubation: Incubate 1 nM hMAGL with the probe (0.1 nM – 10 µM) in assay buffer for 30 minutes at 37°C.

    • Why? Allows the scaffold to orient in the pocket and establish equilibrium (reversible) or covalent bond (irreversible).

  • Reaction Start: Add substrate (e.g., 25 µM 2-AG).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Quenching: Stop reaction with 2 volumes of ice-cold acetonitrile (containing internal standard, e.g., d8-2-AG).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Activity vs. Log[Probe]. Fit to sigmoidal dose-response curve to determine IC50.

Target Engagement: Competitive ABPP

To prove the probe binds MAGL in a complex proteome, use Activity-Based Protein Profiling (ABPP) .

Principle: The probe competes with a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) for the active site.

Protocol:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) from mouse brain or HeLa cells.

  • Probe Treatment: Treat lysate with the test probe (20 µM) or DMSO (control) for 1 hour.

  • Labeling: Add FP-Rhodamine (1 µM) and incubate for 30 minutes.

    • Logic: If the test probe binds MAGL, it blocks FP-Rhodamine binding.

  • Resolution: Run samples on SDS-PAGE.

  • Imaging: Scan gel for fluorescence. A disappearance of the ~33 kDa band (MAGL) indicates successful target engagement.

Part 3: Visualization & Formatting

Pathway Diagram: MAGL Inhibition Mechanism

The following diagram illustrates how the scaffold-based probe interrupts the endocannabinoid signaling pathway.

MAGL_Pathway Substrate 2-Arachidonoylglycerol (2-AG) Enzyme MAGL Enzyme (Active Serine Hydrolase) Substrate->Enzyme Bind Signal CB1/CB2 Receptor Signaling (Neuroprotection) Substrate->Signal Accumulation (Therapeutic Effect) Complex Inhibited Enzyme (Probe-MAGL Complex) Enzyme->Complex Inactivation Product Arachidonic Acid (Pro-inflammatory) Enzyme->Product Hydrolysis Probe Scaffold-Based Probe (4-(Azetidin-3-yl)piperazin-2-one core) Probe->Enzyme Competition/Covalent Bind

Caption: Mechanism of Action. The scaffold-derived probe binds the MAGL active site, preventing 2-AG hydrolysis and enhancing CB1/CB2 signaling.

Structural Logic: The Scaffold "Exit Vectors"

This diagram visualizes why this scaffold is chosen for probe design.

Scaffold_Vectors Core Piperazinone-Azetidine Core N_Azetidine N (Azetidine) Vector A Core->N_Azetidine N_Lactam N (Lactam) Vector B Core->N_Lactam Tail Hydrophobic Tail (Selectivity) N_Azetidine->Tail Derivatization Warhead Electrophilic Warhead (Potency) N_Lactam->Warhead Derivatization

Caption: Pharmacophore Design. Vector A accommodates lipophilic groups for selectivity; Vector B positions the warhead for catalytic interaction.

References

  • Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry, 2021.

  • Discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.[1][7]

  • Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation...[8] in human cervical cancer HeLa cells. Apoptosis, 2018.[8]

  • Azetidines: A Cornerstone of Modern Medicinal Chemistry. BenchChem Scaffold Analysis, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with PROTAC linkers and complex aza-heterocyclic building blocks.

The synthesis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride typically proceeds via a two-step sequence: the reductive amination of piperazin-2-one with 1-Boc-azetidin-3-one, followed by acidic Boc-deprotection. While conceptually straightforward, the steric constraints of the azetidine ring and the hydrolytic sensitivity of the piperazinone lactam frequently lead to poor yields and gummy, intractable salts. This guide provides mechanistic troubleshooting, quantitative process parameters, and self-validating protocols to ensure scalable success.

Process Workflow & Failure Pathway Analysis

The diagram below maps the standard synthetic route alongside the most common side reactions that cause process failure.

SynthesisWorkflow SM Piperazin-2-one + 1-Boc-azetidin-3-one Step1 Reductive Amination NaBH(OAc)3, DCE SM->Step1 Int 4-(1-Boc-azetidin-3-yl) piperazin-2-one Step1->Int Target Pathway Side1 Side Product: 1-Boc-azetidin-3-ol Step1->Side1 Over-reduction (Excess Hydride) Step2 Boc Deprotection 4M HCl in Dioxane Int->Step2 Prod 4-(Azetidin-3-yl) piperazin-2-one HCl Step2->Prod Target Pathway Side2 Side Product: Hydrolyzed Piperazinone Step2->Side2 Aqueous Acid Hydrolysis

Figure 1: Synthesis workflow of 4-(Azetidin-3-yl)piperazin-2-one HCl highlighting failure pathways.

Section 1: Reductive Amination Troubleshooting (FAQs)

Q: Why am I seeing a large amount of 1-Boc-azetidin-3-ol instead of the desired coupled product? A: Sodium triacetoxyborohydride (


) is a mild reducing agent designed to selectively reduce iminium ions over ketones . However, the formation of the iminium ion between the secondary amine of piperazin-2-one and the sterically constrained 1-Boc-azetidin-3-one is kinetically slow. If the reducing agent is added before the iminium intermediate fully forms, the hydride will eventually reduce the unreacted ketone, yielding 1-Boc-azetidin-3-ol.
Solution: Implement a pre-formation step. Stir the amine and ketone in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid for 2 hours prior to the addition of 

.

Q: The reductive amination stalls at 60-70% conversion. Should I add more


? 
A:  No. Adding more reducing agent without addressing the thermodynamic equilibrium of the iminium formation will only exacerbate the over-reduction mentioned above. The nucleophilicity of the position-4 nitrogen on piperazin-2-one is slightly deactivated by the conformational constraints of the adjacent lactam system.
Solution: Drive the equilibrium forward by adding a water scavenger, such as activated 4Å molecular sieves, to the reaction mixture. This removes the water byproduct, pushing the condensation to completion before reduction occurs.

Section 2: Deprotection & Salt Isolation Troubleshooting (FAQs)

Q: After Boc deprotection, LC-MS shows a mass corresponding to M+18 (or M+18+HCl). What happened? A: The piperazin-2-one ring contains an internal amide bond (lactam). While stable under mild conditions, lactams are highly susceptible to ring-opening hydrolysis when exposed to strong aqueous acids . If aqueous HCl was used, or if your anhydrous solvent absorbed significant atmospheric moisture, the piperazinone ring hydrolyzes into an acyclic amino acid derivative. Solution: Strictly maintain anhydrous conditions. Use commercially available 4M HCl in anhydrous 1,4-dioxane or bubble anhydrous HCl gas into a dry methanol/ethyl acetate solution.

Q: The final hydrochloride salt is extremely gummy, sticky, and difficult to filter. How can I obtain a free-flowing powder? A: Azetidine hydrochlorides are notoriously hygroscopic . When the deprotection solvent is evaporated in ambient air, the resulting salt rapidly absorbs atmospheric moisture, forming a gum. Furthermore, mixed salt stoichiometries (mono- vs. bis-hydrochloride) can disrupt crystal lattice packing. Solution: Avoid complete evaporation to dryness. Instead, concentrate the reaction mixture to 20% volume and precipitate the salt by adding a large excess of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Triturate vigorously under an inert atmosphere (nitrogen/argon) and filter rapidly using a Schlenk frit.

Section 3: Quantitative Process Parameters & Impurity Profiling

To ensure reproducibility, adhere to the following validated parameters. Deviations in stoichiometry or temperature are the primary causes of batch failure.

ParameterReductive Amination StageBoc Deprotection Stage
Reagent Equivalents Piperazin-2-one (1.0 eq), 1-Boc-azetidin-3-one (1.05 eq),

(1.5 eq), AcOH (1.0 eq)
4-(1-Boc-azetidin-3-yl)piperazin-2-one (1.0 eq), 4M HCl in Dioxane (10.0 eq)
Solvent System Anhydrous 1,2-Dichloroethane (DCE)Anhydrous 1,4-Dioxane
Temperature 20–25 °C (Room Temperature)20–25 °C (Room Temperature)
Reaction Time 2 h (Pre-formation) + 12 h (Reduction)2–4 h
Expected Yield 75–85%>90%
Critical Impurity Limit 1-Boc-azetidin-3-ol (< 5% by LC-MS)Ring-opened piperazinone (< 2% by LC-MS)

Section 4: Validated Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 4-(1-Boc-azetidin-3-yl)piperazin-2-one
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve piperazin-2-one (10.0 mmol, 1.0 eq) and 1-Boc-azetidin-3-one (10.5 mmol, 1.05 eq) in anhydrous DCE (40 mL).

  • Catalysis & Scavenging: Add glacial acetic acid (10.0 mmol, 1.0 eq) and 2.0 g of activated 4Å molecular sieves. Stir the suspension at room temperature for 2 hours to ensure complete iminium formation.

    • Self-Validation Check: A small aliquot quenched in basic water should show complete consumption of the ketone by TLC (Ninhydrin stain).

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add

    
     (15.0 mmol, 1.5 eq) portion-wise over 15 minutes to control gas evolution.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous

    
     (30 mL) until the pH reaches ~8. Filter the mixture through a pad of Celite to remove the molecular sieves. Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 
    
    
    
    / MeOH 95:5) to afford the intermediate as a white solid.
Protocol B: Synthesis of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride
  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-(1-Boc-azetidin-3-yl)piperazin-2-one (5.0 mmol, 1.0 eq) in anhydrous 1,4-dioxane (10 mL).

  • Deprotection: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol, 10.0 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 3 hours. A white precipitate should begin to form after 30-45 minutes.

    • Self-Validation Check: Monitor by LC-MS. The starting material peak at [M+H]⁺ 256 should completely disappear, replaced by the product peak at [M+H]⁺ 156.

  • Precipitation: Do not evaporate to dryness. Instead, add anhydrous diethyl ether (30 mL) to the reaction mixture to fully precipitate the hydrochloride salt.

  • Isolation: Vigorously triturate the solid for 10 minutes. Rapidly filter the suspension through a Schlenk frit under a blanket of nitrogen to prevent moisture absorption. Wash the filter cake with additional anhydrous diethyl ether (

    
     mL).
    
  • Storage: Transfer the highly hygroscopic white solid immediately to a vacuum desiccator containing

    
     and dry overnight.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Argüello-Velasco, R. O., Dziuk, B., Zarychta, B., Ordóñez, M., & Kafarski, P. (2019). "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega, 4(5), 9056-9064. URL:[Link]

Technical Support Center: Purification Challenges of Polar Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of polar hydrochloride (HCl) salts presents a unique set of chromatographic challenges. Due to their high hydrophilicity, ionizable basic centers, and the lability of the chloride counterion, these compounds frequently fail on standard reversed-phase (RP) systems.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols to help you overcome poor retention, sample precipitation, and unintended counterion exchange.

Diagnostic Workflow: Selecting the Right Purification Mode

Before troubleshooting specific issues, it is critical to ensure you are using the correct chromatographic mode. The high polarity of HCl salts often renders standard C18 columns ineffective. Use the decision matrix below to determine the optimal purification strategy based on your compound's solubility and retention behavior.

DecisionTree Start Polar HCl Salt Purification CheckRet Retained on C18 (>2 Column Volumes)? Start->CheckRet RP_HPLC Optimize RP-HPLC (Use Ion-Pairing/AQ C18) CheckRet->RP_HPLC Yes CheckSol Soluble in >50% ACN? CheckRet->CheckSol No HILIC HILIC Purification (Silica/Amide/Diol) CheckSol->HILIC Yes MixedMode Mixed-Mode / Ion-Exchange (Aqueous Mobile Phase) CheckSol->MixedMode No

Decision matrix for selecting the optimal chromatographic mode for polar hydrochloride salts.

Troubleshooting Guides & FAQs

Q1: My polar hydrochloride salt elutes at the void volume on a standard C18 column. How can I increase retention?

Causality: Highly polar compounds lack sufficient hydrophobic surface area to interact with the alkyl chains of a C18 stationary phase. Because they are highly soluble in the aqueous mobile phase, they partition entirely into the mobile phase and elute immediately. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC operates as an "aqueous normal phase" system. The stationary phase is highly polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is predominantly organic (typically >70% acetonitrile)[2].

  • The Mechanism: Water from the mobile phase forms a semi-stagnant, enriched hydration layer on the polar stationary phase. Your polar HCl salt partitions out of the organic-rich mobile phase and into this water-rich layer, effectively retaining the compound[1].

Q2: After purifying my HCl salt using preparative RP-HPLC with 0.1% TFA, NMR shows I now have a TFA salt. Why did this happen and how do I prevent it?

Causality: Unintended counterion exchange occurs due to the law of mass action[3]. Trifluoroacetic acid (TFA) is a strong ion-pairing agent. During purification, the mobile phase contains a massive molar excess of trifluoroacetate ions compared to the trace chloride ions in your injected sample. As the compound travels through the column, the TFA ions displace the chloride ions, resulting in the elution of a TFA salt[3].

CounterionExchange Load Load Sample [Base-H]+ Cl- MobilePhase Elute with TFA (0.1% in H2O/ACN) Load->MobilePhase Exchange Mass Action Displacement TFA- > Cl- MobilePhase->Exchange Elution Eluted Product [Base-H]+ TFA- Exchange->Elution

Unintended counterion exchange mechanism when using TFA in reversed-phase chromatography.

Solution:

  • Avoid TFA: Use a volatile, HCl-compatible mobile phase (e.g., 0.05% HCl in water/acetonitrile) if your HPLC pump heads and tubing are corrosion-resistant (e.g., Titanium or PEEK).

  • Mixed-Mode Chromatography: Use a mixed-mode column (combining reversed-phase and cation-exchange mechanisms). This allows you to retain the basic drug without needing harsh ion-pairing agents, preserving the salt form[4],[5].

  • Post-Purification Exchange: If you must use TFA or formate buffers, perform a post-purification salt exchange (See Protocol B ).

Q3: When I inject my aqueous sample into the HILIC column, I get severe peak tailing, splitting, or high backpressure. What is going wrong?

Causality: HILIC mobile phases start with high organic content (e.g., 90% Acetonitrile). If you inject a sample dissolved in 100% water, the strong solvent (water) disrupts the delicate partitioning equilibrium at the column head. This localized solvent mismatch causes the analyte to travel down the column unevenly, leading to peak distortion. Furthermore, the highly polar salt may precipitate upon hitting the high-organic mobile phase. Solution: Dissolve your sample in a mixture that closely matches the initial mobile phase conditions (e.g., 50-75% Acetonitrile). If the salt is insoluble in high organic solvents, utilize an at-column dilution setup where the aqueous sample is mixed with the organic mobile phase immediately before the column head, preserving peak shape and preventing precipitation[6].

Quantitative Comparison of Chromatographic Modes

To optimize your purification strategy, compare the operational parameters of the primary chromatographic modes used for polar basic salts.

ParameterReversed-Phase (C18)HILICMixed-Mode (RP/Cation-Exchange)
Target Analyte LogP > 1.0< 0 (Hydrophilic)-2.0 to 2.0
Typical Initial Aqueous % 5% - 10%2% - 5% (Water is the strong solvent)5% - 100%
Buffer Concentration 0.1% Additive (e.g., TFA, FA)10 - 20 mM (Crucial for hydration layer)20 - 100 mM (Drives ion exchange)
Sample Loading Capacity 1 - 5 mg/g resin0.1 - 1 mg/g resin5 - 10 mg/g resin
Counterion Retention Poor (Elutes in void)ModerateHigh (Independent control)[5]

Standard Operating Protocols (SOPs)

Protocol A: HILIC Method Development for Polar Basic Compounds

This self-validating protocol ensures the establishment of a stable hydration layer, which is the most common point of failure in HILIC purifications[1].

  • Column Selection: Select a bare silica, amide, or zwitterionic HILIC column. Rationale: Zwitterionic columns often provide the best peak shape for charged basic compounds by minimizing secondary electrostatic repulsions[2].

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong): 100% Water with 20 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B (Weak): 95% Acetonitrile / 5% Water with 20 mM Ammonium Formate.

    • Validation Check: Ensure the buffer salt is fully soluble in the 95% Acetonitrile line to prevent pump scoring.

  • Column Equilibration (Critical Step): Flush the column with at least 20 column volumes (CV) of the starting mobile phase (e.g., 90% B). Rationale: The aqueous layer takes significantly longer to form on the stationary phase than RP equilibration.

  • Gradient Execution: Run a gradient from 90% B down to 50% B over 15 CVs. Do not drop below 50% B, as this will wash away the stationary hydration layer and collapse the HILIC mechanism.

Protocol B: Post-Purification Counterion Exchange (Restoring the HCl Salt)

If your compound was purified as a TFA or formate salt, use this sequence to efficiently restore the pure hydrochloride salt without requiring further chromatography or distillation[7].

  • Dissolution: Dissolve the purified TFA/formate salt in a minimal volume of anhydrous methanol or ethanol.

  • Acidification: Slowly add 3 to 5 molar equivalents of anhydrous 4M HCl in dioxane (or HCl in diethyl ether) under a nitrogen atmosphere[7].

    • Rationale: The strong acid (HCl) protonates the basic center, while the massive molar excess displaces the weaker/volatile counterion (TFA or formate) via mass action.

  • Agitation: Stir the mixture at room temperature for 30 minutes to ensure complete exchange.

  • Precipitation & Isolation: Slowly add cold, anhydrous diethyl ether to the mixture until the solution becomes turbid. Cool to 4°C to fully precipitate the HCl salt.

  • Validation Check: Filter the precipitate, wash with cold ether, and dry under high vacuum. Confirm the complete removal of TFA via

    
    F NMR.
    

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). 1

  • Why HILIC is what your polar compounds need for purification. Buchi. 2

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. 6

  • Using prep HPLC for ion exchange. Chromatography Forum. 3

  • A Platform Method for Pharmaceutical Counterion Analysis by HPLC. Thermo Fisher Scientific. 4

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. 5

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. National Institutes of Health (NIH). 7

Sources

Technical Support Center: Stability of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a piperazinone core.[1] This unique structural combination, while promising for medicinal chemistry applications, presents specific challenges regarding its stability in solution.[2][3] The inherent ring strain of the azetidine moiety and the presence of multiple nitrogen atoms and an amide bond make the molecule susceptible to degradation under common experimental conditions.[4][5] Understanding these liabilities is paramount for researchers in drug development to ensure data integrity, reproducibility, and the successful formulation of this compound.

This technical guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the stability challenges associated with 4-(Azetidin-3-yl)piperazin-2-one hydrochloride.

Core Stability Profile & Degradation Pathways

The primary degradation pathways for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride in solution are hydrolysis, oxidation, and photodegradation. These processes are significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

The molecule's susceptibility stems from two key structural features:

  • The Piperazin-2-one Ring: The internal amide (lactam) bond is a primary target for hydrolytic cleavage under both acidic and basic conditions, leading to ring-opening.[5][6]

  • The Azetidine and Piperazine Nitrogens: These nitrogen atoms are nucleophilic and can be sites for oxidation, forming N-oxides.[1][4][7] The strained azetidine ring can also undergo cleavage, particularly under harsh conditions.[2][5]

cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Degradation Products Parent 4-(Azetidin-3-yl)piperazin-2-one (Parent Compound) Hydrolysis Hydrolytic Degradation Parent->Hydrolysis H⁺ / OH⁻ Temperature Oxidation Oxidative Degradation Parent->Oxidation O₂, H₂O₂ Metal Ions Photodegradation Photodegradation Parent->Photodegradation UV/Vis Light Prod_Hydrolysis Piperazinone Ring-Opened Product (Amide Cleavage) Hydrolysis->Prod_Hydrolysis Prod_Azetidine Azetidine Ring-Opened Product Hydrolysis->Prod_Azetidine Harsh Conditions Prod_Oxide N-Oxide Products (Piperazine or Azetidine) Oxidation->Prod_Oxide Prod_Photo Various Photolytic Products Photodegradation->Prod_Photo

Caption: Potential degradation pathways for 4-(Azetidin-3-yl)piperazin-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride solutions.

Q1: My assay results are inconsistent, showing a progressive loss of compound potency over a few hours or days. What is the likely cause?

A1: This is a classic sign of compound degradation in your experimental medium.[4] The amide bond in the piperazinone ring is susceptible to hydrolysis, especially if your solution is not at an optimal pH.

  • Causality: The stability of piperazine derivatives is often highly dependent on the pH of the solution.[4][8] Deviations from the optimal pH range can accelerate the rate of hydrolysis, leading to a time-dependent loss of the parent compound. Furthermore, repeated freeze-thaw cycles can compromise stability.[9]

  • Troubleshooting & Validation:

    • Always Use Freshly Prepared Solutions: This is the most critical control. For maximum confidence, prepare solutions immediately before use.

    • Conduct a pH-Stability Profile: Perform a preliminary study by dissolving the compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and analyzing the concentration at T=0 and after several hours (e.g., 2, 4, 8, 24h) at your experimental temperature. This will identify the pH of maximum stability.

    • Buffer Your Solutions: Once the optimal pH is known, ensure your experimental solutions are adequately buffered to maintain that pH.

    • Proper Storage: If solutions must be stored, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.[4][9] This minimizes degradation and prevents issues associated with repeated freeze-thaw cycles.

Q2: I've observed new, unexpected peaks in my HPLC chromatogram after leaving my solution on the benchtop. How can I prevent them?

A2: The appearance of new peaks indicates the formation of degradation products. The most common culprits for a solution left at room temperature are hydrolysis, oxidation, and photodegradation.

  • Causality:

    • Hydrolysis: As discussed in Q1, non-optimal pH will cause hydrolytic degradation.

    • Oxidation: The nitrogen atoms on the piperazine and azetidine rings can be oxidized by dissolved atmospheric oxygen. This process can be accelerated by light or trace metal ions.[4]

    • Photodegradation: Exposure to ambient laboratory light, especially light with a UV component, can induce decomposition.[10][11]

  • Troubleshooting & Validation:

    • pH Control: Ensure your solution is buffered to the optimal pH identified in your stability profile.

    • Protect from Light: Prepare and store solutions in amber vials or tubes wrapped in aluminum foil to prevent light exposure.[4]

    • Minimize Headspace & Consider Inert Gas: For long-term storage or for particularly sensitive experiments, use vials with minimal headspace to reduce the amount of available oxygen. For the highest level of protection, degas your solvent and overlay the solution with an inert gas like argon or nitrogen before sealing.

    • Use High-Purity Solvents: Ensure solvents are free from peroxide contaminants, which can initiate oxidative degradation.

Q3: My stock solution, which was initially colorless, has developed a faint yellow or brown tint. Is it still viable?

A3: A change in color is a definitive visual indicator of chemical degradation and the formation of chromophoric impurities.[4] The solution should be considered compromised and discarded.

  • Causality: Color changes often arise from oxidative degradation or photodecomposition, which can create complex, conjugated molecular structures that absorb visible light.

  • Troubleshooting & Validation:

    • Discard and Re-prepare: Do not use discolored solutions, as the presence of degradants can lead to inaccurate concentration measurements and unpredictable effects in biological assays.

    • Implement Preventative Measures: Strictly follow the protocols for light protection and oxidative stability outlined in A2. Store solid compound in a desiccator, protected from light, at the recommended temperature.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for solutions of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride?

A1: While compound-specific data must be generated empirically, the following guidelines are based on best practices for structurally related molecules.[9]

ConditionSolvent/StateRecommended TemperatureMaximum Duration (General Guideline)Key Considerations
Solid N/A4°C or -20°C>1 yearStore in a desiccator, protected from light.
Stock Solution DMSO, Water-80°CUp to 6 months (validation required)Use single-use aliquots to avoid freeze-thaw cycles.[4][9]
Working Solution Aqueous Buffer2-8°C< 24 hoursMust be buffered to optimal pH and protected from light.
Autosampler Processed Sample4°C< 12 hours (validation required)Check for stability in the autosampler over the expected run time.[9]

FAQ 2: How do I perform a forced degradation study to understand the stability of this compound?

A2: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[7][12] This involves subjecting the compound to harsher conditions than it would typically encounter.[4]

cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H₂O₂, RT start->ox therm Thermal (Solution) Buffer (pH 7.4), 80°C start->therm photo Photostability ICH Q1B Light Conditions start->photo control Control Sample Protected from Stress start->control analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze

Caption: Workflow for a forced degradation study.

A detailed protocol for this workflow is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

FAQ 3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients.

  • Core Principle: The method must resolve the main peak from all other peaks generated during forced degradation studies.

  • Starting Point:

    • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.

    • Mobile Phase: Begin with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The acidic pH helps with peak shape for basic compounds like this one.

    • Detection: Use a PDA/DAD detector to monitor at multiple wavelengths (e.g., 210-400 nm) to ensure all components are detected.

  • Optimization: If co-elution occurs, you must optimize the separation.[4]

ProblemPotential Solution(s)Rationale
Poor Peak Shape (Tailing) Add an amine modifier (e.g., 0.1% triethylamine) to the mobile phase and adjust pH.Masks residual silanol groups on the silica support that interact with basic analytes.[4]
Co-elution of Parent and Degradant 1. Modify Gradient: Make the gradient shallower to increase resolution. 2. Change Organic Modifier: Switch from acetonitrile to methanol (or a mix). 3. Change Column Chemistry: Try a different stationary phase (e.g., C8, Phenyl, Cyano).[4]Different solvents and stationary phases alter the selectivity of the separation, changing the relative retention of compounds.
Poor Retention Decrease the percentage of organic solvent in the mobile phase.Increases the interaction of the analyte with the non-polar stationary phase.

FAQ 4: How do I identify an unknown degradation product observed in my chromatogram?

A4: The definitive technique for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.

  • Obtain Molecular Weight: The MS will provide the mass-to-charge ratio (m/z) of the unknown peak, which reveals its molecular weight.[4]

  • Determine Elemental Formula: HRMS provides a highly accurate mass, allowing you to predict the elemental formula (e.g., C₈H₁₅N₃O₂).

  • Perform Tandem MS (MS/MS): In MS/MS, the parent ion of the unknown peak is isolated and fragmented.[4] The resulting fragmentation pattern provides structural clues, much like a fingerprint. By analyzing the fragments, you can deduce the structure of the degradant and confirm the degradation pathway (e.g., observing a fragment consistent with a ring-opened structure confirms hydrolysis).

Experimental Protocols

Protocol 1: General Solution Preparation and Storage

  • Allow the solid 4-(Azetidin-3-yl)piperazin-2-one hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a clean, calibrated balance.

  • Dissolve the solid in the desired high-purity solvent (e.g., DMSO for stock, buffered saline for working solutions) in an amber glass vial.

  • Use sonication or gentle vortexing to ensure complete dissolution.

  • For aqueous solutions, ensure the final solution is buffered to the desired pH, as determined by a stability screen.

  • For storage, dispense single-use aliquots into amber micro-tubes, flush with argon if necessary, seal tightly, and store at -80°C.

Protocol 2: Forced Degradation Study

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.[4]

  • Thermal Degradation: Dilute 1 mL of the stock solution in a stable buffer (e.g., pH 7.4 phosphate buffer). Heat at 80°C. Withdraw samples at 24, 48, and 72 hours.

  • Photostability: Expose the solid compound and a solution (in a chemically inert, transparent container) to light conditions as specified by ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10][13] Keep a control sample wrapped in foil to protect it from light.

  • Analyze all stressed samples, along with a T=0 and an unstressed control, using the developed HPLC method.

Protocol 3: Stability-Indicating HPLC-UV Method Development

  • System: HPLC with a PDA/DAD detector and autosampler.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: 215 nm (or optimal wavelength determined from UV scan).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Validation: Inject the mixed samples from the forced degradation study. The method is considered stability-indicating if the parent peak is baseline-resolved from all degradation peaks.

References

  • Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH Harmonised Guideline. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available from: [Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available from: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

  • Photostability of Pharmaceuticals. Klimatest. Available from: [Link]

  • Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid... ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available from: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. Available from: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available from: [Link]

  • Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Available from: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available from: [Link]

  • 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride. Fluorochem. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]

Sources

Technical Support Center: Preventing Azetidine Ring Degradation During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Azetidines are highly strained four-membered saturated nitrogen heterocycles with an inherent ring strain energy of approximately 25.2 kcal/mol (1[1]). While this rigid scaffold is highly desirable in modern drug discovery for improving ligand efficiency, the thermodynamic drive to release this strain makes the azetidine ring extremely susceptible to degradation—particularly under acidic conditions or in the presence of nucleophiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your azetidine intermediates.

Visualization: Degradation Pathways & Prevention Strategies

AzetidineDegradation A Azetidine Ring (25.2 kcal/mol strain) B Acidic Conditions (pH < 3) A->B Exposure C Pendant Nucleophiles (e.g., Amides) A->C Structural D Strong Nucleophiles / Base A->D Reagents E Protonation of Azetidine Nitrogen B->E F Intramolecular Attack C->F G S_N2 Ring Opening D->G E->F If pendant nucleophile present E->G External nucleophile H Acyclic Amine Degradation Product F->H G->H I Prevention: Electron- Withdrawing PGs (Boc/Cbz) I->E Blocks J Prevention: pH Control (Keep pH > 7) J->B Avoids

Logical relationships of azetidine degradation pathways and corresponding prevention strategies.

Troubleshooting Guide & FAQs

Q1: My azetidine intermediate decomposes into an acyclic amine during Boc deprotection with TFA. Why does this happen and how can I prevent it? Causality: The azetidine nitrogen is highly basic. Under strongly acidic conditions, the nitrogen protonates, converting it into an excellent leaving group. The release of the massive ring strain thermodynamically drives nucleophilic attack by any available weak nucleophile (such as trifluoroacetate or trace water), cleaving the C-N bond (2[2]). Solution:

  • Orthogonal Protecting Groups: Instead of Boc, utilize a Cbz (carboxybenzyl) group. Cbz can be removed via hydrogenolysis (Pd/C, H₂) under completely neutral conditions, bypassing the acid-catalyzed ring-opening pathway entirely (3[3]).

  • Ellman's Sulfinamide Auxiliary: If you are synthesizing C2-substituted azetidines, use the tert-butanesulfinamide chiral auxiliary. It acts as both a chiral director and a protecting group that can be cleaved rapidly using mild methanolic HCl to form a stable azetidine hydrochloride salt, minimizing the duration of acid exposure (4[4]).

Q2: I am synthesizing an N-substituted aryl azetidine with a pendant amide group. The compound degrades upon standing. What is the mechanism? Causality: N-substituted azetidines with pendant nucleophilic groups (such as amides) are highly susceptible to an acid-mediated intramolecular ring-opening decomposition. Even in mildly acidic environments (pH < 3), the azetidine nitrogen protonates. The pendant amide oxygen then acts as an internal nucleophile, attacking the strained ring and causing decomposition (5[5]). Solution:

  • Tune the pKa: The rate of decomposition is directly tied to the pKa of the azetidine nitrogen. By substituting an N-phenyl group with an electron-deficient N-pyridyl group (e.g., 2-pyridyl or 4-pyridyl), you lower the basicity of the azetidine nitrogen. This prevents protonation at physiological or mildly acidic pH, stabilizing the ring (5[5]).

  • Chain Extension: Increasing the alkyl chain length spanning the amide and the azetidine from one methylene to two or three methylenes disrupts the favorable transition state for intramolecular attack, progressively increasing the half-life of the compound (5[5]).

Q3: How do I safely functionalize the azetidine ring without triggering nucleophilic ring-opening? Causality: If the azetidine nitrogen is unprotected, it can easily be alkylated to form an azetidinium salt. Once the nitrogen carries a positive charge, it becomes highly activated, and nucleophilic ring-opening by halides, alkoxides, or amines becomes extremely rapid (1[1]). Solution: Always use electron-withdrawing protecting groups (PGs) during functionalization. The Boc group is a standard choice because it reduces the electron density on the nitrogen, preventing unwanted participation in ring-opening and stabilizing the ring during functionalization (6[6]). In specific electrophilic azetidinylation reactions, a Cbz protecting group provides crucial stabilization of carbocation intermediates via field effects, whereas Boc might fail to afford any product (3[3]).

Quantitative Data: Azetidine Stability Profiles
Compound / SubstitutionEnvironmental ConditionHalf-Life (T₁/₂) / StabilityPrimary Mechanism of DegradationRef.
N-Aryl azetidine (pendant amide)pH 1.80.5 hIntramolecular ring opening[5]
N-Aryl azetidine (pendant amide)pH 2.71.2 hIntramolecular ring opening[5]
N-Aryl azetidine (pendant amide)pH 7.0StableN/A[5]
C2-Methoxy substituted azetidineChloroform-D (overnight)10–20% decompositionEDG methoxy activates ring opening[4]
C2-Alkyl substituted azetidineRoom TemperatureIndefinite stabilityN/A[4]
Experimental Protocol: Synthesis and Safe Deprotection of C2-Substituted Azetidines

This self-validating protocol utilizes the Ellman tert-butanesulfinamide chiral auxiliary to synthesize enantioenriched azetidines while strictly avoiding degradation during the highly sensitive deprotection phase (4[4]).

SynthesisWorkflow Step1 1. Condensation 3-chloropropanal + Ellman's Auxiliary Step2 2. Organometallic Addition Form intermediate Step1->Step2 Step3 3. Intramolecular Substitution Displace Chloride Step2->Step3 Step4 4. Protected Azetidine (High Diastereoselectivity) Step3->Step4 Step5 5. Mild Cleavage (Methanolic HCl) Step4->Step5 Step6 6. Stable Azetidine Hydrochloride Salt Step5->Step6

Workflow for stable C2-substituted azetidine synthesis using Ellman's auxiliary.

Phase 1: Synthesis of Protected Azetidine
  • Condensation: React 3-chloropropanal with Ellman's tert-butanesulfinamide in the presence of a mild dehydrating agent to form the corresponding sulfinimine.

  • Organometallic Addition: Cool the reaction mixture to -78 °C under an inert atmosphere (Argon/Nitrogen). Slowly add the desired organometallic reagent (e.g., Grignard reagent) to establish the C2 substitution. The chiral auxiliary directs the addition, ensuring high diastereoselectivity.

  • Cyclization: Warm the reaction to room temperature. Induce intramolecular cyclization where the newly formed secondary amine displaces the terminal chloride, forming the strained four-membered azetidine ring.

  • Purification: Isolate the protected azetidine via normal phase chromatography.

    • Self-Validation Check: The protected azetidine should exhibit high benchtop stability. Confirm purity via NMR immediately after isolation. If unexpected degradation is observed in standard NMR solvents (e.g., Chloroform-D), the chosen C2 substituent (such as an electron-donating methoxy group) may be over-activating the ring for opening (4[4]).

Phase 2: Safe Cleavage to Prevent Degradation

Caution: Prolonged exposure to strong acids will irreversibly ring-open the azetidine. This step uses strictly controlled, mild conditions.

  • Preparation: Dissolve the pure protected azetidine in anhydrous methanol.

  • Acidic Cleavage: Add a stoichiometric amount of methanolic HCl (e.g., 3M HCl in MeOH) at 0 °C.

  • Monitoring: Stir for 15–30 minutes.

    • Self-Validation Check: Monitor strictly via LC-MS to ensure the sulfinamide group is cleaved. The mass of the intact azetidine must appear without the subsequent appearance of acyclic amine masses, confirming cleavage without ring degradation.

  • Isolation: Immediately concentrate the mixture under reduced pressure to yield the stable azetidine hydrochloride salt. The protonated state in the solid salt form prevents nucleophilic attack, ensuring long-term stability (4[4]).

References
  • CAS 193269-78-2: 1-Boc-3-(Amino)
  • Source: nih.
  • Source: nih.
  • Source: clockss.
  • Source: chemrxiv.
  • Source: benchchem.

Sources

Technical Support Center: Scaling Up 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

[1]

Case ID: #AZP-SC-2026-03 Subject: Optimization and Troubleshooting for Scale-Up Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary & Route Strategy

User Query: We are observing variable yields (40-65%) and ring-opening impurities during the kilogram-scale synthesis of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride. What is the most robust route for scale-up?

Scientist Response: For scale-up, the Reductive Amination route is superior to Nucleophilic Substitution (


Recommended Route:

  • Coupling: Reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (1 ) with piperazin-2-one (2 ) using sodium triacetoxyborohydride (STAB).

  • Deprotection: Acidolytic cleavage of the Boc group using HCl/IPA to directly precipitate the hydrochloride salt.

Synthesis Workflow Diagram

Gcluster_0Step 1: Reductive Aminationcluster_1Step 2: Deprotection & Salt FormationSM1N-Boc-3-azetidinone(Ketone)InterN-Boc-IntermediateSM1->InterCouplingSM2Piperazin-2-one(Amine)SM2->InterReagent1NaBH(OAc)3, AcOHDCM, 0°C to RTReagent1->InterProduct4-(Azetidin-3-yl)piperazin-2-oneDihydrochlorideInter->ProductDeprotectionReagent2HCl (4M in IPA)50°C -> RTReagent2->Product

Figure 1: Optimized reductive amination pathway minimizing azetidine ring stress.

Step-by-Step Protocol & Troubleshooting

Step 1: Reductive Amination

Objective: Couple the azetidine ketone with the piperazinone amine while preventing over-reduction or ring opening.

Standard Protocol (100g Scale):

  • Charge Piperazin-2-one (1.1 equiv) and Dichloromethane (DCM) (10 vol) to the reactor.[1]

  • Add N-Boc-3-azetidinone (1.0 equiv).[1] Stir until dissolved.

  • Add Acetic Acid (1.2 equiv) to catalyze imine formation. Stir for 1 hour at 20-25°C.

  • Cool to 0-5°C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 2 hours. Exothermic.

  • Warm to 20°C and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO3 slowly.

  • Workup: Separate phases. Wash organic layer with brine.[2][3] Dry over Na2SO4 and concentrate.

Troubleshooting Log:

IssueProbable CauseCorrective Action
Incomplete Conversion (>5% Ketone remains) Imine equilibrium unfavorable or STAB decomposed.1. Ensure AcOH is added before STAB to promote iminium ion.2. Check moisture content of STAB (it degrades in moist air).
Low Yield (<50%) Product lost in aqueous layer during workup.The intermediate is moderately polar. Do not use simple water washes. Use saturated brine. Back-extract the aqueous layer with DCM/iPrOH (9:1) 3 times.
Impurity: Azetidinol (Reduced Ketone) Direct reduction of ketone before imine formation.Critical: Allow the ketone and amine to stir with AcOH for at least 1-2 hours before adding the reducing agent. This ensures the equilibrium shifts to the imine.
Gummy/Sticky Solid Boron salts complexing with product.Perform a "MeOH quench" before adding bicarbonate. Stir with MeOH for 30 mins to break down boron-amine complexes.
Step 2: Deprotection & Salt Formation

Objective: Remove the Boc group without cleaving the strained azetidine ring.

Standard Protocol:

  • Dissolve N-Boc-Intermediate in Isopropyl Alcohol (IPA) (5 vol).

  • Heat to 40°C.

  • Add HCl in IPA (5-6N) (4.0 equiv) dropwise.[1]

  • Stir at 40-50°C for 2-4 hours. Gas evolution (CO2/Isobutylene).[1]

  • Cool to 0-5°C. The product should precipitate as a white solid.

  • Filter and wash with cold IPA and MTBE.

FAQ: Deprotection Challenges

Q: Why use HCl/IPA instead of TFA/DCM? A: TFA requires an extra step to convert the trifluoroacetate salt to the hydrochloride salt, which is difficult due to the high water solubility of this molecule. HCl/IPA allows for direct crystallization of the desired pharmaceutical salt form.

Q: We see ring-opening impurities (approx. 3-5%).[1] Why? A: Azetidines are susceptible to acid-catalyzed ring opening via nucleophilic attack (e.g., by Cl- ion) if the temperature is too high.

  • Limit temperature to <50°C.

  • Avoid strong nucleophiles: Do not use HCl in Methanol or Ethanol, as the alcohol can attack the ring. IPA is sterically hindered and safer.

Q: The product is hygroscopic. How do we handle it? A: The dihydrochloride salt is very hygroscopic.

  • Filter under a nitrogen blanket.

  • Dry in a vacuum oven at 40°C with P2O5 desiccant.

  • Store in tightly sealed containers with desiccants.

Analytical Data & Specifications

Expected Specifications for High-Purity Grade:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)≥ 98.0% area
Assay 1H-NMR (D2O)95.0 - 102.0% w/w
Water Content Karl Fischer≤ 5.0% (Note: Hygroscopic)
Residual Solvents GC-HSIPA < 5000 ppm, DCM < 600 ppm
Chloride Content Titration27.0 - 30.0% (Consistent with 2HCl)

Safety & Hazard Analysis

Critical Hazard: Azetidine Thermal Instability Azetidine rings possess significant ring strain (~26 kcal/mol).

  • Runaway Potential: Do not distill azetidine intermediates at high temperatures (>100°C).

  • Exotherms: The quenching of STAB generates hydrogen gas. Ensure adequate venting.

Diagram: Impurity Formation Pathways

Impuritiescluster_acidAcidic Conditions (High Temp)cluster_redReductive ConditionsTargetAzetidine ProductRingOpenRing-OpenedChloropropyl AmineTarget->RingOpenHCl, >50°C, Cl- attackAlcohol3-Hydroxy-N-Boc-azetidine(Direct Reduction)Target->AlcoholInsufficient Imine Formation

Figure 2: Major degradation pathways to monitor during HPLC analysis.

References

  • BenchChem. 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride Product Data. Retrieved from [1]

  • Shipman, M., et al. (2015).[4] "Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes." Organic Letters, 17(15), 3632-3635.[4] (Cited for general strained-ring handling principles). [1]

  • Mykhailiuk, P. K. (2021).[5] "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry. (Cited for azetidine stability and scale-up strategies).[1][6]

  • Chemical Communications. (2012). "Reductive amination of ketones/aldehydes with amines."[7][8] (General methodology for reductive amination optimization).

(Note: Specific patent literature for this exact CAS is proprietary; protocols are derived from standard heterocycle methodology adapted for this structure.)

Technical Support Center: Optimizing Salt Formation Yields

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Topic: Overcoming Poor Yield in Final Salt Formation Ticket ID: SALT-OPT-001

Welcome to the Technical Support Center.

I understand you are facing yield losses at the most critical stage of development. You have the free base/acid, you’ve selected the counter-ion, but the mass balance isn't adding up.

In my 15 years of process development, I’ve found that "low yield" is rarely a single failure; it is usually a conflict between thermodynamics (solubility) and kinetics (nucleation/growth).

This guide is not a generic textbook summary. It is a diagnostic workflow designed to isolate whether your salt is staying in the mother liquor, oiling out, or disproportionating during isolation.

Part 1: The Diagnostic Workflow

Before altering parameters, we must locate the missing mass. Use the logic flow below to diagnose the root cause.

YieldDiagnosis Start Low Yield Observed CheckML Analyze Mother Liquor (HPLC) Start->CheckML HighConc High API Conc. in Liquor? CheckML->HighConc SolubilityIssue Thermodynamic Issue: Salt is too soluble HighConc->SolubilityIssue Yes CheckSolid Analyze Filter Cake HighConc->CheckSolid No (API is missing) CommonIon Solution: Common Ion Effect SolubilityIssue->CommonIon Antisolvent Solution: Antisolvent Optimization SolubilityIssue->Antisolvent Impure Low Purity / Amorphous? CheckSolid->Impure OilingOut Kinetic Issue: Oiling Out (LLPS) Impure->OilingOut Sticky/Oil Disprop Chemical Issue: Disproportionation Impure->Disprop Free Base Detected

Figure 1: Diagnostic logic flow to categorize yield loss into Thermodynamic (solubility), Kinetic (oiling out), or Chemical (disproportionation) failures.

Part 2: Troubleshooting Guides & FAQs
Issue 1: The Salt "Oils Out" Instead of Crystallizing

Symptoms: The solution turns milky (emulsion) or a second liquid layer forms at the bottom. Yield is low because the oil solidifies into an amorphous glass or traps impurities, requiring re-processing.[1]

Q: Why is this happening? A: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve. This occurs when the attractive forces between salt molecules are so strong (and interaction with the solvent so weak) that they aggregate into a liquid phase rather than organizing into a crystal lattice. This is common with high supersaturation or rapid cooling.

The Fix: Seeding at Low Supersaturation Do not rely on spontaneous nucleation. You must bypass the LLPS region.

Protocol: Controlled Seeding

  • Determine Saturation Temperature (

    
    ):  Find the temperature where your target concentration is perfectly soluble.
    
  • Heat: Heat the solution to

    
     to ensure full dissolution.
    
  • Cool to Metastable Zone: Cool slowly to

    
    . The solution is now slightly supersaturated but should not oil out yet.
    
  • Seed: Add 0.5% - 1.0% w/w of pure seed crystals.

  • Age: Hold temperature for 1-2 hours. Validation: Verify seeds are growing and not dissolving (microscopy).

  • Slow Cooling: Cool at a rate of 0.1–0.2°C/min. This forces growth onto the seeds rather than new nucleation (or oiling).

Issue 2: High Solubility in the Mother Liquor

Symptoms: The supernatant (mother liquor) contains 20-40% of your API. The salt formed is pure, but there isn't enough of it.

Q: Can I just evaporate more solvent? A: You can, but you risk degrading the API or co-precipitating impurities. A more elegant solution is the Common Ion Effect .

The Fix: Shift the Equilibrium Salt solubility is governed by the Solubility Product (


):


By increasing the concentration of the counter-ion (which is usually cheap), you force the concentration of the Drug (API) to decrease to maintain

, precipitating it out.

Protocol: Common Ion Addition

  • Calculate Stoichiometry: Start with a 1:1 molar ratio.

  • Measure Yield: If yield is <85%, analyze the liquor.

  • Add Excess Counter-ion: Increase the counter-ion charge to 1.1 or 1.2 equivalents.

    • Warning: Do not exceed 1.5 equivalents without checking pH; highly acidic/basic environments can cause degradation.

  • Antisolvent Polishing: If yield is still low, add an antisolvent (e.g., MTBE, Heptane) after the initial crystallization to drive the remaining salt out of solution.

Issue 3: Disproportionation During Washing

Symptoms: The yield looks good on the filter, but after washing with solvent, the cake collapses, or the final NMR shows free base/acid mixed with the salt.

Q: Is my wash solvent dissolving the salt? A: It might be chemically breaking the salt. This is Disproportionation . If the pH of the micro-environment on the filter cake shifts (e.g., washing a hydrochloride salt with neutral water or methanol), the salt may revert to the free base.

The Fix: pH-Adjusted Washing

  • Check

    
    :  Ideally, 
    
    
    
    .[2][3][4] If it is < 2, the salt is unstable in neutral solvents.
  • Acidify/Basify the Wash:

    • If you have an HCl salt, wash with solvent containing a trace of HCl (e.g., 0.1% HCl in Isopropanol).

    • This maintains the "Common Ion" pressure and prevents the pH from rising to the point where the free base precipitates.

Part 3: Experimental Data Summary

The following table illustrates the impact of these interventions on a hypothetical weak base (API) forming a Mesylate salt.

ParameterStandard ProcessOptimized ProcessMechanism of Improvement
Cooling Rate 1.0 °C/min0.2 °C/minPrevents Oiling Out (LLPS)
Counter-ion Eq. 1.0 eq1.15 eqCommon Ion Effect (Reduces Solubility)
Seeding Spontaneous1.0% Seed @

Bypasses Nucleation Energy Barrier
Wash Solvent Pure EthanolEthanol + 0.1% MSAPrevents Disproportionation
Final Yield 62% 91%
Purity (HPLC) 94.5%99.2%Controlled growth rejects impurities
Part 4: Visualizing the Oiling Out Mechanism

Understanding where you are in the phase diagram is crucial.

OilingOut Solution Supersaturated Solution Metastable Metastable Zone (Crystal Growth Possible) Solution->Metastable Slow Cool Labile Labile Zone (Spontaneous Nucleation) Solution->Labile Fast Cool Crystal Crystalline Product (High Purity) Metastable->Crystal Add Seeds LLPS LLPS Region (Oiling Out) Labile->LLPS Excess Supersaturation Amorphous Amorphous/Oil (Low Yield/Purity) LLPS->Amorphous Phase Separation

Figure 2: The trajectory of crystallization. Avoiding the LLPS (Red) region is critical for yield and purity.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on pKa selection and salt stability).

  • FDA Center for Drug Evaluation and Research. (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for solubility curves and oiling out mechanisms).
  • Kumar, L., et al. (2013). Salt Selection in Drug Development. Pharmaceutical Technology. Link

  • Veverka, M., et al. (2013). Cocrystals and Salts of Meloxicam: Preparation, Physicochemical Properties and Solubility. ResearchGate. Link (Demonstrates solubility modulation via salt formation).

Sources

Analytical Troubleshooting Center: Ambiguous Spectral Data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview

In drug development, "ambiguous data" is rarely just noise; it is often a subtle signal of chemical reality or instrumental drift. This guide moves beyond basic operation manuals to address the specific, high-level interpretive crises that stall research. We focus on the two workhorses of structural elucidation: NMR and LC-MS .

Module 1: NMR Spectroscopy – "The Multiplet Muddle"

Issue: Broadened, split, or "ugly" peaks that defy standard processing. Diagnosis: Distinguishing instrumental artifacts (shimming) from chemical phenomena (aggregation/exchange).[1]

Troubleshooting Protocol: The "Global vs. Local" Test

Before blaming the sample, validate the magnet.

ObservationProbable CauseValidation Step
All peaks are broad/asymmetricShimming (Field Inhomogeneity) Check the solvent residual peak. If

is asymmetric, it is the magnet, not your molecule.
Specific peaks are broadChemical Exchange / Dynamics Run a Variable Temperature (VT) experiment. Exchange rates are temperature-dependent; shimming is not.
All peaks broad, but symmetricAggregation / Viscosity Dilution test. Halve the concentration; if lines sharpen significantly, you have aggregates.
Q: My peaks are split, but I don't expect coupling. Is it an impurity?

A: It might be Rotational Sidebands or 13C Satellites , not a chemical impurity.

  • Mechanism: Sidebands appear at

    
     the spinning frequency (Hz) from the main peak.[2] Satellites appear at 
    
    
    
    0.5 *
    
    
    (approx 60-70 Hz for aliphatics).
  • The Fix:

    • Spinning Sidebands: Change the spin rate (e.g., from 20 Hz to 0 Hz). If the "impurity" moves or disappears, it is a sideband [1].

    • Satellites: These are always ~0.55% height of the parent peak (for 1H). If the integration is exactly 0.5-0.6%, it is likely a satellite, not a contaminant.

Workflow: Diagnosing Broad Peaks

NMR_Diagnosis Start Start: Broad/Distorted Peaks CheckSolvent Check Solvent Residual Peak Start->CheckSolvent IsSolventSharp Is Solvent Peak Sharp? CheckSolvent->IsSolventSharp ShimIssue Instrumental: Bad Shimming Action: Re-shim Z1/Z2 or map 3D shims IsSolventSharp->ShimIssue No (Asymmetric) ChemIssue Chemical Origin IsSolventSharp->ChemIssue Yes (Lorentzian) Dilution Perform Dilution Test (50%) ChemIssue->Dilution DidSharpen Did Peaks Sharpen? Dilution->DidSharpen Aggregation Cause: Aggregation Action: Change Solvent/Temp DidSharpen->Aggregation Yes Exchange Cause: Chemical Exchange Action: Run VT-NMR DidSharpen->Exchange No

Figure 1: Logic flow for distinguishing instrumental shimming errors from intrinsic chemical dynamics.

Module 2: LC-MS – "The Phantom Mass"

Issue: Low sensitivity, missing peaks, or "ghost" masses in the blank. Diagnosis: Ion Suppression and Carryover.[3]

The Silent Killer: Ion Suppression

Users often assume that if a peak exists in UV, it must appear in MS. This is false. Co-eluting matrix components can steal charge from your analyte, rendering it invisible to the detector [2].

The "Post-Column Infusion" Validation: Do not guess; visualize the suppression zone.

  • Setup: Tee a syringe pump containing your pure analyte into the LC flow after the column but before the MS source.

  • Run: Inject your "blank" matrix (e.g., plasma extract) via the LC while infusing the analyte continuously.

  • Result: You should see a high, steady baseline (the infused analyte).[4] Any dip in this baseline indicates a suppression zone where matrix components are killing ionization.[4]

Q: I see a mass peak in my blank. Is my system contaminated?

A: Distinguish Carryover from Background .

  • Carryover: The peak appears at the same retention time as your analyte.

    • Fix: Run a "sawtooth" gradient wash (100% organic to 5% organic rapid cycling) between samples. Check the needle wash station.

  • Background (Ghost Peaks): The peak appears at random times or correlates with the gradient profile, often from mobile phase impurities [3].

    • Fix: Install a "trap column" between the pump and the injector. If the peak disappears or shifts retention time significantly, it was coming from the solvent/pump, not your sample.

Workflow: Solving Signal Loss

LCMS_Troubleshooting Start Problem: Low/No MS Signal UVCheck Check UV Trace Start->UVCheck PeakInUV Peak visible in UV? UVCheck->PeakInUV NoPeak Chromatography Issue (Retention/Injection) PeakInUV->NoPeak No SuppressionCheck Suspect Ion Suppression PeakInUV->SuppressionCheck Yes Infusion Run Post-Column Infusion SuppressionCheck->Infusion DipFound Baseline Dip at RT? Infusion->DipFound MatrixEffect Confirmed: Matrix Effect Action: Improve Prep/Change Column DipFound->MatrixEffect Yes Ionization Source Issue Action: Check Polarity/Adducts DipFound->Ionization No

Figure 2: Systematic isolation of Ion Suppression vs. Instrumental failure in LC-MS.

Module 3: Data Interpretation FAQs

Q: My Mass Spec shows [M+H]+ but also [M+23]+ and [M+41]+. What is happening? A: These are Adducts .

  • M+23: Sodium adduct (

    
    ). Common if using glass bottles (leaching) or biological samples.
    
  • M+41: Acetonitrile adduct (

    
    ). Common in Reversed-Phase LC.
    
  • Action: Do not treat these as impurities. Use them to confirm the molecular weight. If they dominate the spectrum and reduce sensitivity, consider adding ammonium formate/acetate to "force" protonation [4].

Q: In NMR, my integration is wrong (e.g., 2.8H instead of 3H). Is the compound impure? A: Check your Relaxation Delay (D1) .

  • For quantitative NMR (qNMR), the delay must be

    
     (longitudinal relaxation time). If D1 is too short (e.g., 1 second), protons with long relaxation times (like isolated aromatics or methyls) will not fully recover magnetization, leading to under-integration.
    
  • Validation: Run the experiment with D1 = 10s. If the ratio changes, your previous parameters were saturating the signal.

References
  • University of Ottawa NMR Facility. (2008). Spinning Sideband Suppression in Solid State MAS NMR.Link

  • Agilent Technologies. (2014). Ion Suppression in LC–MS–MS — A Case Study.Link

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.Link

  • Waters Corporation. (2020). Waters LC-MS Primer: Ionization and Adducts.Link

Sources

Validation & Comparative

Validating the Biological Potential of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride: A Scaffold Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1403766-76-6 / 1451391-79-9) Application: Fragment-Based Drug Discovery (FBDD), Bioisosteric Replacement, and Kinase/Lipase Inhibitor Design.[1]

Executive Summary

In modern medicinal chemistry, 4-(Azetidin-3-yl)piperazin-2-one hydrochloride represents a "privileged scaffold"—a structural motif capable of providing novel vectors for drug-target interactions that standard piperazine or piperidine rings cannot achieve.[1] While often categorized as a building block, its validation requires treating it as a fragment lead .[1]

This guide outlines the technical workflow to validate the biological utility of this scaffold, comparing its performance against traditional heterocycles (e.g., Piperazine, Piperidin-4-one).[1] We focus on two critical validation phases: Intrinsic Fragment Binding (verifying the scaffold interacts with targets like MAGL or Kinases) and Functional Derivatization (confirming it supports potent inhibition upon optimization).

Part 1: Comparative Analysis – The "Azetidine Advantage"[1]

Before experimental validation, researchers must understand why this scaffold is selected over cheaper alternatives. The azetidine ring introduces significant ring strain (~25 kcal/mol) and alters the exit vectors of substituents, often improving metabolic stability and selectivity.

Table 1: Scaffold Performance Comparison
Feature4-(Azetidin-3-yl)piperazin-2-one (Target)Piperazin-2-one (Standard)1-Methylpiperazine (Generic)Implication for Validation
Conformational Rigidity High (Azetidine constrains geometry)Moderate (Flexible chair)Low (Flexible chair)Target binds with lower entropy penalty; higher specificity.[1]
Vector Orientation Sp3-rich, 3D-projection Planar/FlatPlanar/FlatAccesses novel sub-pockets in enzymes (e.g., MAGL, PARP).[1]
Basicity (pKa) ~11.3 (Azetidine N) ~11.2 (Amine N)~9.0 / 5.0High basicity requires careful buffer selection (pH 7.4 vs. 8.0).[1]
Metabolic Stability High (Resistant to N-dealkylation)ModerateLow (Prone to oxidation)Better suited for in vivo probes.[1]
Synthetic Utility Bifunctional (Amine + Lactam)BifunctionalMonofunctionalAllows orthogonal functionalization at two distinct sites.[1]

Part 2: Physicochemical & Quality Validation (Pre-Screening)[1]

Biological data is only as good as the chemical probe. The hydrochloride salt form requires specific handling to prevent false negatives in enzymatic assays due to pH crashes or precipitation.[1]

Protocol A: Solubilization and pH Adjustment System

Objective: Prepare a biologically compatible stock solution without precipitating the free base.

  • Solvent Choice: Dissolve 10 mg of product in DMSO-d6 (for NMR check) or anhydrous DMSO (for assays) to a concentration of 100 mM.

    • Note: Avoid water initially; the hydrochloride salt is hygroscopic and hydrolysis-prone if stored in aqueous stock.[1]

  • Neutralization Check:

    • Dilute 10 µL of stock into 990 µL of Assay Buffer (e.g., HEPES pH 7.4).

    • Critical Step: Measure pH.[1] If pH drops < 7.0, the HCl counter-ion is overwhelming the buffer capacity.

    • Correction: Add equimolar NaOH or use a high-strength buffer (100 mM HEPES) to maintain pH 7.4.[1]

  • Purity Validation (qNMR):

    • Run 1H-NMR.[1][2] Look for the diagnostic azetidine protons (multiplets at ~3.5–4.5 ppm).[1]

    • Fail Criteria: Presence of open-chain byproducts (indicating ring opening of the strained azetidine).[1]

Part 3: Biological Validation via Fragment Screening[1]

Since this compound is a fragment, it likely possesses low millimolar (mM) affinity.[1] Standard IC50 assays may miss its activity.[1] We validate its biological potential using Ligand-Observed NMR (STD-NMR) or Surface Plasmon Resonance (SPR) .[1]

Target Case Study: Monoacylglycerol Lipase (MAGL)

Rationale: Azetidine-piperazine diamides are validated inhibitors of MAGL, a key enzyme in the endocannabinoid system.[1]

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Objective: Confirm the fragment binds to the target protein (MAGL) before synthesis of complex analogs.

Materials:

  • Recombinant MAGL protein (20 µM).[1]

  • 4-(Azetidin-3-yl)piperazin-2-one HCl (Ligand, 1 mM).[1]

  • Reference: 1-Methylpiperazine (Negative Control).[1]

  • Buffer: 50 mM Phosphate, pH 7.4, D2O.[1]

Workflow:

  • Sample Prep: Mix Protein:Ligand at a 1:50 ratio (20 µM Protein : 1 mM Ligand).

  • Pulse Sequence: Apply an on-resonance irradiation (Gaussian pulse train) at a region of the protein spectrum free of ligand signals (e.g., -0.5 ppm) for 2 seconds (saturation time).[1]

  • Off-Resonance: Apply irradiation far from protein signals (e.g., 30 ppm).[1]

  • Subtraction: Subtract On-Resonance from Off-Resonance spectra.

  • Data Interpretation:

    • Positive Validation: Signals corresponding to the azetidine ring protons appear in the difference spectrum.[1] This proves magnetization transfer from Protein

      
       Ligand (Binding Event).[1]
      
    • Negative Control: 1-Methylpiperazine should show significantly lower or no STD signal if the specific azetidine pocket is required.[1]

Part 4: Functional Validation (Derivatization & Inhibition)[1]

To validate the scaffold's utility in drug discovery, one must demonstrate that derivatizing the azetidine nitrogen yields a potent inhibitor.

Protocol C: Rapid Derivatization & Fluorescence Assay

Objective: Synthesize a "Probe" (Compound X) and test inhibition potency.

Step 1: Synthesis of Probe (Amide Coupling)

  • Reactants: 4-(Azetidin-3-yl)piperazin-2-one HCl + 4-Chlorobenzoyl chloride (Model electrophile).[1]

  • Conditions: DCM, Et3N (3 eq), 0°C to RT, 1 hour.

  • Product: 4-(1-(4-chlorobenzoyl)azetidin-3-yl)piperazin-2-one.[1]

  • Why? This mimics the structure of known MAGL/Kinase inhibitors where the azetidine N is capped with a lipophilic group.

Step 2: Fluorogenic Hydrolase Assay

  • Substrate: 4-Methylumbelliferyl acetate (4-MUA).[1]

  • Enzyme: MAGL (or generic esterase for proof-of-concept).[1]

  • Detection: Ex 360 nm / Em 460 nm.

Procedure:

  • Incubate Enzyme (10 nM) with Probe Compound (0.1 nM – 10 µM) for 15 mins at RT.

  • Add Substrate (4-MUA, 100 µM).

  • Monitor fluorescence increase (hydrolysis of 4-MUA releases fluorescent umbelliferone).[1]

  • Calculate IC50.

    • Success Criteria: The derivatized azetidine scaffold should show an IC50 < 1 µM.

    • Comparison: A parallel synthesis using Piperazine instead of the azetidine scaffold often yields IC50 > 10 µM, validating the superiority of the azetidine geometry .

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision-making process for validating this specific scaffold, highlighting the "Go/No-Go" checkpoints.

ValidationWorkflow Start Start: 4-(Azetidin-3-yl)piperazin-2-one HCl QC Step 1: QC & Solubility (qNMR, pH Check) Start->QC Decision1 Passes QC? QC->Decision1 Screening Step 2: Fragment Screening (STD-NMR / SPR) Decision1->Screening Yes Fail Discard / Re-purify Decision1->Fail No (Ring Opening) Binding Binding Detected? Screening->Binding Deriv Step 3: Derivatization (Amide Coupling) Binding->Deriv Yes (Kd < 5mM) Binding->Fail No Binding Assay Step 4: Functional Assay (Enzymatic IC50) Deriv->Assay Result Validation Complete: Scaffold is Bioactive Assay->Result IC50 < 1µM

Caption: Step-by-step validation workflow from raw material QC to functional biological confirmation.

References

  • BenchChem. (2025).[1][3] 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride Product Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation...[1][4] in HeLa cells.[1][4] PubMed.[1][5] Retrieved from

  • Royal Society of Chemistry (RSC). (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. RSC Advances. Retrieved from [1]

  • ResearchGate. (2022).[1] Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Retrieved from

  • Middleton, D. S., et al. (2005).[1][6] Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Comparing the efficacy of 4-(Azetidin-3-yl)piperazin-2-one HCl with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(Azetidin-3-yl)piperazin-2-one HCl , a specialized "hybrid" scaffold used in modern medicinal chemistry. It objectively compares this moiety against its structural analogs—primarily the standard piperazine and piperidine cores—focusing on physicochemical properties, metabolic stability, and synthetic utility in drug discovery.[1]

Executive Summary

4-(Azetidin-3-yl)piperazin-2-one HCl represents a strategic fusion of two privileged pharmacophores: the strained azetidine ring and the metabolically robust piperazin-2-one (ketopiperazine).

In drug development, this scaffold is employed not as a drug itself, but as a high-value bioisostere designed to solve specific liabilities associated with standard piperazine linkers. Its primary "efficacy" lies in its ability to:

  • Modulate Basicity (pKa): The carbonyl group reduces the basicity of the proximal nitrogen, mitigating hERG toxicity and improving membrane permeability.

  • Enhance Metabolic Stability: The C2-carbonyl blocks a primary site of CYP450-mediated oxidative metabolism common in piperazines.

  • Rigidify Geometry: The azetidine-piperazinone linkage offers a unique vector orientation distinct from flexible alkyl chains.

Technical Comparison: The "Hybrid" vs. Analogs

The following analysis compares the Target Scaffold (Azetidinyl-piperazinone) against its two direct ancestors: 1-(Azetidin-3-yl)piperazine (Reduced form) and Standard Piperazine linkers.

Table 1: Physicochemical & ADME Profiling
FeatureTarget: 4-(Azetidin-3-yl)piperazin-2-one Analog A: 1-(Azetidin-3-yl)piperazine Analog B: N-Methyl Piperazine
Core Structure Cyclic Amide (Lactam)Cyclic AmineCyclic Amine
H-Bond Donors/Acceptors 1 HBD / 3 HBA1 HBD / 2 HBA0 HBD / 2 HBA
Basicity (pKa) ~6.5 - 7.5 (Distal N only)~9.8 (Proximal N) & ~5.4 (Distal N)~9.0 & ~5.0
Metabolic Stability High (Alpha-oxidation blocked)Low/Medium (Susceptible to N-dealkylation & alpha-oxidation)Low (Rapid N-demethylation)
Lipophilicity (LogD) Lower (More Polar due to C=O)ModerateModerate/High
hERG Liability Risk Reduced (Lower basicity correlates with lower hERG binding)High (High basicity often correlates with hERG block)High
Mechanistic Insight: Why the "2-one" Modification Matters

The introduction of the carbonyl group (C=O) at the 2-position of the piperazine ring transforms the nitrogen from a basic amine to a neutral amide.

  • Effect: This drops the pKa of the scaffold significantly.[2]

  • Causality: Many CNS and kinase drugs fail due to phospholipidosis or hERG channel inhibition, both of which are driven by high basicity (pKa > 8-9). By using the piperazin-2-one, researchers retain the geometry of the piperazine linker while "silencing" one basic center.

Structural & Metabolic Logic (Visualized)

The following diagram illustrates the metabolic advantages of the target scaffold compared to a standard piperazine.

MetabolicStability Piperazine Standard Piperazine (High Basicity, Metabolic Soft Spot) CYP450 CYP450 Enzyme (Oxidative Attack) Piperazine->CYP450 Susceptible to alpha-hydroxylation Metabolite Unstable Metabolite (Ring Opening/Dealkylation) CYP450->Metabolite Rapid Clearance Target 4-(Azetidin-3-yl)piperazin-2-one (Target Scaffold) Target->CYP450 Carbonyl blocks access Stable Metabolically Stable (Blocked Alpha-Position) Target->Stable Retains Integrity

Figure 1: Metabolic Soft Spot Analysis. The carbonyl group in the target scaffold acts as a metabolic shield, preventing oxidative attack at the carbon adjacent to the nitrogen.

Experimental Protocols

To validate the efficacy of this scaffold in your own drug discovery campaign, use the following standardized protocols.

Protocol A: Synthesis via Reductive Amination (Self-Validating)

This method couples the azetidine and piperazinone moieties.

  • Objective: Synthesize 4-(1-benzhydrylazetidin-3-yl)piperazin-2-one (Intermediate).

  • Reagents: 1-Benzhydrylazetidin-3-one, Piperazin-2-one, Sodium Triacetoxyborohydride (STAB), DCE/AcOH.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) and piperazin-2-one (1.2 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add Acetic Acid (AcOH, 2.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Checkpoint: Gas evolution (H2) should be minimal if temperature is controlled.

  • Reaction: Warm to RT and stir for 12-16 hours.

    • Validation: Monitor via LC-MS.[3] Look for disappearance of ketone (M+) and appearance of product mass (M+H).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Comparative)
  • Objective: Quantify the metabolic half-life (

    
    ) improvement of the target vs. analogs.
    
  • System: Human Liver Microsomes (HLM).[4]

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: Target scaffold should exhibit

      
       that of the piperazine analog.
      

Structural Biology & Vector Analysis

The azetidine ring introduces a specific geometric constraint. Unlike a flexible propyl chain, the azetidine ring holds the piperazinone at a defined angle relative to the attachment point (N1 of azetidine).

VectorAnalysis cluster_0 Flexible Linker (Propyl) cluster_1 Rigid Scaffold (Azetidine-Piperazinone) NodeA Target Protein NodeB Binding Pocket NodeA->NodeB High Entropy Loss (Floppy) NodeC Target Protein NodeD Binding Pocket NodeC->NodeD Pre-organized (Low Entropy Cost)

Figure 2: Entropic Advantage. The rigid azetidine-piperazinone scaffold reduces the entropic penalty upon binding compared to flexible alkyl linkers.

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[5] Retrieved from

  • Royal Society of Chemistry (RSC). (2024). Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound. RSC Publishing. Retrieved from

  • Taylor & Francis. (2018). Piperazines – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Advanced ChemBlocks. (2026). 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride Product Data. Retrieved from

Sources

Beyond the Chair: Azetidine vs. Piperidine Bioisosteric Replacement in Drug Design

[1][2]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from piperidine to azetidine represents more than a simple ring contraction; it is a strategic maneuver to optimize Lipophilic Ligand Efficiency (LLE) and Fraction of sp3 carbons (Fsp3) . While piperidine (a 6-membered ring) has been the workhorse of GPCR and kinase drug discovery for decades, its ubiquity often correlates with "molecular obesity"—excessive lipophilicity and metabolic liability at the

Azetidine (a 4-membered ring) offers a high-strain, rigidified alternative.[1][2][3] By removing two carbons, researchers often observe a reduction in LogP and an increase in solubility, while the distinct vector geometry can unexpectedly lock active conformations. However, this comes at the cost of synthetic complexity and potential chemical instability. This guide analyzes the trade-offs, providing a decision framework for when to deploy this bioisostere.

Physicochemical & Structural Divergence[3][4]

The choice between these two heterocycles fundamentally alters the physicochemical profile of the ligand.[1]

Comparative Profile: Azetidine vs. Piperidine[2][3][6][7][8]
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~0 kcal/mol (Chair form)~25.4 kcal/molAzetidines are more reactive; potential for metabolic ring opening (glutathione trapping).
Conformation Fluxional Chair (Twist-boat accessible)Puckered Square (Rigid)Azetidine restricts conformational entropy; distinct exit vectors (approx 10° deviation from piperidine).
Basicity (pKa) ~11.2 (Secondary amine)~11.3 (Secondary amine)*Nuance: N-aryl azetidines often have significantly lower pKa than N-aryl piperidines due to increased s-character in the nitrogen lone pair (rehybridization to accommodate strain).
Metabolic Soft Spot

-Carbon Oxidation (CYP450)
Ring Opening / N-dealkylationAzetidine blocks

-oxidation but introduces acid-instability risks.
Lipophilicity Higher (+2 CH₂ units)Lower (Best for LLE)Azetidine typically lowers cLogP by ~0.8–1.0 units.
The Vector Geometry Argument

Piperidine exists predominantly in a chair conformation, projecting substituents at C4 in equatorial or axial positions. Azetidine, being a puckered 4-membered ring, projects substituents at C3 in a pseudo-equatorial/axial orientation that is spatially distinct.

Expert Insight: When replacing a 4-substituted piperidine with a 3-substituted azetidine, the distance between the nitrogen and the distal substituent decreases by approximately 1.1 Å. If the binding pocket is deep, this contraction may lose potency unless a linker is extended.

Critical Case Studies

Case Study A: Solubility & LLE Optimization (Oxytocin Antagonists)

Challenge: A prototype oxytocin antagonist (pyrazino-benzodiazepine core) exhibited high potency (


4Intervention:Outcome:
  • Piperidine Analog: Retained potency but lipophilicity remained high.

  • Azetidine Analog:

    • Potency:

      
       nM (Maintained).
      
    • Solubility: Increased to 59

      
      g/mL  (10-fold improvement).
      
    • Fsp3: Increased to 0.46.

  • Mechanism: The reduction in molecular weight and lipophilicity (lower LogD) drove the solubility improvement without sacrificing the binding vector.

Case Study B: Metabolic Stability (MAGL Inhibitors)

Context: Pfizer developed covalent inhibitors for Monoacylglycerol Lipase (MAGL). Comparison: Piperidine vs. Azetidine carbamates. Data:

  • Piperidine derivatives: Showed rapid oxidative clearance (HLM

    
    
    
    
    L/min/mg) due to oxidation at the carbon
    
    
    to the nitrogen.
  • Azetidine derivatives: The strained ring prevented

    
    -oxidation. The resulting compound (PF-06795071) showed excellent metabolic stability and high selectivity.
    
  • Key Finding: The azetidine ring acted as a "metabolic shield," removing the labile hydrogens present in the larger ring.

Visualizing the Decision Framework

The following diagram outlines the logical flow for deciding when to switch from piperidine to azetidine.

DecisionMatrixStartLead Compound: Piperidine CoreCheckPropsAnalyze Properties:1. Metabolic Stability?2. Solubility/LogP?3. Potency?Start->CheckPropsMetabIssueIssue: High Clearance(Alpha-Oxidation)CheckProps->MetabIssueClearanceSolubIssueIssue: Low SolubilityHigh LipophilicityCheckProps->SolubIssuePhysChemPotencyIssueIssue: Low Potency(Steric Clash)CheckProps->PotencyIssueBindingAzetidineSolSwitch to Azetidine(Blocks Alpha-Oxidation)MetabIssue->AzetidineSolAzetidineLLESwitch to Azetidine(Lowers LogP, Increases Fsp3)SolubIssue->AzetidineLLEVectorCheckCheck Vector Geometry(Is distance critical?)PotencyIssue->VectorCheckRiskAssessRisk Assessment:Chemical Instability?(Acid/Nu- Ring Opening)AzetidineSol->RiskAssessAzetidineLLE->RiskAssessVectorCheck->AzetidineLLEDistance OKPiperidineModPiperidineModVectorCheck->PiperidineModDistance Critical(Keep Piperidine/Linker)FinalProceed with Azetidine SynthesisRiskAssess->FinalStable

Caption: Decision logic for bioisosteric replacement. Azetidine is favored for solving metabolic and lipophilic issues, provided vector geometry permits.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Azetidines (Strain-Release)

Why this protocol? Traditional cyclization is difficult due to ring strain.[5] Modern methods utilize [1.1.0]bicyclobutanes or photochemical [2+2] cycloadditions.[3] This protocol describes the Strain-Release Homologation , a robust method for accessing 3-substituted azetidines.

Reagents:

  • [1.1.0]bicyclobutane (BCB) sulfonate

  • Organometallic nucleophile (Grignard or Organozinc)

  • Transition metal catalyst (optional, depending on variant)

Step-by-Step:

  • Preparation: Dissolve BCB sulfonate (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Nucleophilic Attack: Add the Grignard reagent (1.2 equiv) dropwise. The nucleophile attacks the central bond of the BCB, relieving strain and generating a cyclobutyl-magnesium species.

  • Ring Expansion/Closure: Upon warming to 0°C, the intermediate undergoes intramolecular displacement of the sulfonate leaving group to form the azetidine ring.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃). Azetidines are polar; use basic alumina or amine-functionalized silica to prevent acid-catalyzed ring opening during purification.

Protocol 2: Comparative Intrinsic Clearance Assay (Microsomal Stability)

Why this protocol? To validate the "Metabolic Shield" hypothesis.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH regenerating system.

  • Test compounds (Piperidine vs Azetidine analog) at 1

    
    M.
    

Workflow:

  • Incubation: Pre-incubate HLM (0.5 mg/mL final) with test compound (1

    
    M) in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Take aliquots at

    
     min.
    
  • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. The slope

    
     determines 
    
    
    .
    • Success Criteria: A successful azetidine replacement should show a

      
      -fold reduction in 
      
      
      compared to the piperidine analog.

    Metabolic Pathways Visualization

    Understanding why azetidine improves stability requires visualizing the blocked pathways.

    MetabolicPathwayscluster_0Piperidine Metabolismcluster_1Azetidine MetabolismPipPiperidine RingCYPCYP450(Oxidation)Pip->CYPAlphaOxAlpha-Hydroxylation(Unstable Hemiaminal)CYP->AlphaOxRingOpenRing Opening /N-DealkylationAlphaOx->RingOpenAzetAzetidine RingCYP_BlockCYP450Azet->CYP_BlockGlutGlutathione (GSH)Azet->GlutPotential RiskBlockedAlpha-OxidationBLOCKEDCYP_Block->BlockedRingOpen2Nucleophilic Ring Opening(Rare/Specific)Glut->RingOpen2

    Caption: Comparison of metabolic fates. Piperidine is prone to oxidative opening; Azetidine resists oxidation but carries a minor risk of nucleophilic opening.

    References

    • Pfizer Worldwide Research. (2017).[6] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Wiesner, J., et al. (2011). Oxytocin antagonists: Replacement of the pyrazine ring with saturated heterocycles. NIH National Library of Medicine. Retrieved from [Link]

    • Mykhailiuk, P. K., et al. (2025).[7] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Retrieved from [Link]

    • Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

    Head-to-Head Comparison: Synthesis Routes for Azetidine-Piperazinones (2,6-Diazaspiro[3.5]nonan-5-ones)

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Analysis[1]

    The fusion of azetidine and piperazinone rings—most notably in the form of 2,6-diazaspiro[3.5]nonan-5-one —has emerged as a critical pharmacophore in modern drug discovery. This scaffold offers a rigid,

    
    -rich geometry that improves solubility and metabolic stability compared to flat aromatic systems, serving as a superior surrogate for piperazine or piperidine in GPCR modulators and kinase inhibitors.
    

    However, the synthesis is non-trivial due to the high ring strain of the azetidine (~25 kcal/mol) combined with the steric demands of forming a spiro-quaternary center. This guide compares the three most prevalent synthetic routes, evaluating them on scalability, safety (E-factor), and step economy .

    The Decision Matrix

    Use the following logic flow to select your route:

    DecisionMatrix Start Start: Select Priority Scale Priority: Multi-Gram/Kilo Scale Start->Scale Diversity Priority: Library Diversity Start->Diversity Safety Priority: Avoid Cyanide/Azides Start->Safety RouteA Route A: Modified Strecker (High Yield, High Hazard) Scale->RouteA Best Process Fit RouteB Route B: Chloroacetylation (Modular, Moderate Yield) Diversity->RouteB Late-Stage Functionalization Safety->RouteB RouteC Route C: Double Alkylation (Low Cost, Low Atom Economy) Safety->RouteC

    Figure 1: Strategic decision tree for selecting the synthesis route based on project phase.

    Head-to-Head Technical Comparison

    The following data summarizes the performance of the three primary routes for synthesizing tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate .

    MetricRoute A: Modified Strecker Route B: Chloroacetylation Route C: Malonate Alkylation
    Starting Material N-Boc-3-azetidinoneN-Boc-3-aminoazetidineDiethyl malonate derivatives
    Key Intermediate
    
    
    -Aminonitrile
    Chloroacetamide3,3-Disubstituted azetidine
    Overall Yield 45–55%30–40%15–25%
    Step Count 4 Steps3 Steps5+ Steps
    Scalability High (Process Preferred)ModerateLow (Chromatography heavy)
    Safety Profile High Risk: Uses KCN/TMSCNMedium Risk: Alkylating agentsLow Risk: Standard reagents
    Atom Economy ExcellentGoodPoor

    Detailed Experimental Protocols

    Route A: The Modified Strecker Approach (Process Standard)

    Mechanism: This route leverages the reactivity of the azetidinone ketone. A Strecker reaction installs the quaternary center and the nitrogen atom simultaneously, followed by nitrile hydrolysis and cyclization.

    Workflow Diagram

    StreckerRoute Step1 N-Boc-3-azetidinone Step2 Strecker Rxn (TMSCN, Amine) Step1->Step2 Step3 Aminonitrile Intermediate Step2->Step3 Step4 Acid Hydrolysis (-CN to -COOH) Step3->Step4 Step5 Cyclization (EDC/HOBt + Diamine) Step4->Step5 Final Spiro-Piperazinone Step5->Final

    Figure 2: The Strecker pathway allows for the rapid construction of the quaternary center.

    Protocol

    1. Formation of the Aminonitrile:

    • Reagents: N-Boc-3-azetidinone (1.0 eq), TMSCN (1.2 eq), Ammonia (7M in MeOH) or Benzylamine (for protected variants).

    • Procedure: To a cooled (0 °C) solution of N-Boc-3-azetidinone in MeOH, add the amine followed strictly dropwise by TMSCN (Caution: HCN generation). Stir at RT for 12 h.

    • Critical Parameter: Temperature control during TMSCN addition is vital to prevent polymerization of the strained ketone.

    2. Hydrolysis and Cyclization:

    • Reagents: Conc. HCl (Hydrolysis); Glycine ethyl ester/HATU (Cyclization).

    • Procedure: Treat the nitrile with conc.[1] HCl (60 °C, 4 h) to yield the amino acid.[2] Note: The Boc group is lost here and must be re-installed or the synthesis designed to tolerate deprotection.

    • Cyclization: The resulting amino acid is coupled with glycine ethyl ester (using HATU/DIPEA), followed by base-mediated ring closure (NaOEt in EtOH) to form the piperazinone ring.

    Why this works: The spiro-quaternary carbon is established early under thermodynamic control, preventing the formation of linear polymer byproducts common in alkylation routes.

    Route B: The Chloroacetylation / Stepwise Annulation

    Mechanism: This route builds the piperazinone ring onto a pre-existing amine. It is modular, allowing for the introduction of diverse substituents on the piperazinone nitrogen before ring closure.

    Workflow Diagram

    ChloroRoute Step1 N-Boc-3-aminoazetidine Step2 Acylation (Chloroacetyl Cl) Step1->Step2 Step3 Chloroacetamide Step2->Step3 Step4 N-Alkylation (Primary Amine) Step3->Step4 Step5 Intramolecular Cyclization (NaH) Step4->Step5 Final Functionalized Spiro-Piperazinone Step5->Final

    Figure 3: Modular assembly via chloroacetamide intermediates.

    Protocol

    1. Acylation:

    • Reagents: N-Boc-3-aminoazetidine, Chloroacetyl chloride, TEA, DCM.

    • Procedure: Add chloroacetyl chloride dropwise to the amine at -78 °C. This prevents bis-acylation.

    2. Amine Displacement:

    • Reagents: Primary amine (

      
      ), KI (catalytic), DMF.
      
    • Procedure: React the chloroacetamide with the desired amine. This installs the nitrogen substituent for the final piperazinone.

    3. Ring Closure:

    • Reagents: NaH or KOtBu, THF.

    • Procedure: The secondary amine generated in step 2 attacks the amide carbonyl (or an adjacent electrophile if using a bromo-ethyl acetate variant) to close the 6-membered ring.

    Why this works: It avoids the use of cyanide. However, the final cyclization can be sluggish due to the conformational constraints of the spiro-system, often requiring heating which risks Boc-thermal degradation.

    Expert Commentary & Troubleshooting

    Common Pitfalls
    • Azetidine Ring Opening: In Route A (Hydrolysis), prolonged exposure to strong acid at high temperatures (>80 °C) can open the strained azetidine ring. Mitigation: Monitor strictly by LCMS; stop reaction immediately upon disappearance of nitrile.

    • Polymerization: In Route B, the chloroacetamide intermediate is a potent electrophile. If the concentration is too high during the displacement step, intermolecular reactions dominate over intramolecular cyclization. Mitigation: Run the cyclization step under high dilution (0.05 M).

    Safety Considerations
    • Route A: Requires a dedicated cyanide destruction protocol (Bleach/NaOH scrubbers) for the aqueous waste stream.

    • Route B: Chloroacetyl chloride is a lachrymator and corrosive.

    Recommendation

    For Medicinal Chemistry (SAR) generation , adopt Route B . It allows you to purchase one common intermediate (the chloroacetamide) and react it with 20 different amines to generate a library of N-substituted piperazinones rapidly.

    For Process Development (>100g) , adopt Route A . The atom economy is superior, and the purification relies on crystallization rather than column chromatography, which is essential for scale-up.

    References

    • Synthesis of 2,6-Diazaspiro[3.5]nonane Analogues: Burkhard, J. A., et al. "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues." Organic Letters, 2010.[3]

    • Scalable Synthesis of Azaspirocycles: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2006.[1][3][4] (Foundational work on spiro-scaffold stability).

    • Strecker Reaction in Process Chemistry: Kuethe, J. T., et al. "Practical Synthesis of 2,6-Diazaspiro[3.4]octan-5-ones." Journal of Organic Chemistry, 2006.[3][4] (Analogous chemistry for spiro-systems).

    • Azetidine Ring Strain and Reactivity: Couty, F., et al.[5] "The Chemistry of Azetidines."[6][5][4][7] Organic Preparations and Procedures International, 2012.

    Sources

    A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride, a key heterocyclic intermediate in pharmaceutical development. We objectively compare the performance of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The narrative emphasizes the causality behind experimental choices, grounding the protocols in established regulatory frameworks such as the ICH Q2(R2) guideline.[1][2] Detailed step-by-step methodologies, comparative data tables, and workflow visualizations are presented to guide researchers, scientists, and drug development professionals in selecting and validating analytical methods that are fit for their intended purpose, ensuring data integrity from development to quality control.

    Introduction: The Analytical Imperative

    4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a modern heterocyclic scaffold combining the structural rigidity of an azetidine ring with the versatile functionality of a piperazinone moiety.[3] Such building blocks are of high interest in medicinal chemistry for their potential to improve physicochemical properties and target engagement.[4][5] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound and its potential impurities is the bedrock of a successful drug development program. This requires robust, validated analytical methods.

    Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[6][7] However, in the lifecycle of a drug, methods may be transferred between laboratories or updated with new technology. This necessitates cross-validation , a formal process to demonstrate that two distinct analytical procedures yield equivalent results, ensuring consistency and data integrity across different methods, sites, or instruments.[8][9]

    This guide details the cross-validation of two workhorse analytical techniques for the assay of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride:

    • Method A: A widely accessible HPLC-UV method, suitable for routine quality control (QC) and release testing.

    • Method B: A high-sensitivity LC-MS/MS method, ideal for trace-level impurity analysis, bioanalysis, or as a reference method.

    The Regulatory and Scientific Framework

    The validation and cross-validation process is governed by international guidelines, primarily the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures".[1][2] This guideline outlines the performance characteristics that must be evaluated to ensure a method is fit for purpose.[10][11] Our cross-validation design is built upon these principles, ensuring that both methods meet the same predefined performance criteria. The objective is not to prove the methods are identical, but that they are equivalent for the intended analytical purpose.[8]

    Cross-Validation Workflow

    The cross-validation process follows a structured, logical flow. It begins with the validation of each method individually against standard ICH parameters, followed by a direct comparison using the same set of analytical samples.

    cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Dev Method Development A_Val Full Validation (ICH Q2) A_Dev->A_Val Protocol Samples Prepare Unified Sample Set (API, Spiked Impurities, Placebo) A_Val->Samples B_Dev Method Development B_Val Full Validation (ICH Q2) B_Dev->B_Val Protocol B_Val->Samples Analysis Analyze Sample Set with Both Methods Samples->Analysis Compare Statistical Comparison of Results (e.g., t-test, F-test) Analysis->Compare Report Cross-Validation Report Compare->Report Acceptance Criteria Met center Fit for Purpose Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOQ LOQ / LOD center->LOQ Robustness Robustness center->Robustness Linearity->Range Accuracy->Precision Accuracy->Range Precision->Range

    Sources

    Reproducibility of In Vitro Experiments with 4-(Azetidin-3-yl)piperazin-2-one HCl: A Comprehensive Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from the empirical use of highly flexible polyethylene glycol (PEG) or alkyl chains toward rationally designed, rigidified linkers. The compound 4-(Azetidin-3-yl)piperazin-2-one HCl has emerged as a premier rigid linker scaffold, specifically engineered to overcome the reproducibility bottlenecks commonly associated with flexible linkers in in vitro assays.

    This guide objectively compares the performance of 4-(Azetidin-3-yl)piperazin-2-one HCl against traditional flexible alternatives. By examining the thermodynamic principles of ternary complex formation, physicochemical property enhancements, and standardized self-validating protocols, this document provides a definitive framework for achieving reproducible in vitro degradation data.

    Mechanistic Rationale: The Case for Linker Rigidity

    Historically, PROTAC development relied heavily on PEG and linear alkyl linkers to sample a wide range of distances between the Protein of Interest (POI) and the E3 ligase [1]. However, these flexible linkers often lead to poor in vitro reproducibility due to high conformational entropy and off-target promiscuity.

    The Thermodynamic Advantage

    When a PROTAC with a flexible linker binds its targets, it must adopt a specific conformation, resulting in a massive entropic penalty. In contrast, 4-(Azetidin-3-yl)piperazin-2-one HCl introduces a high degree of sp³ character and conformational restriction. The azetidine-piperazinone axis pre-organizes the exit vectors, significantly lowering the entropic barrier to ternary complex (POI-PROTAC-E3) formation [2]. This stabilization translates directly to more consistent degradation kinetics across biological replicates.

    Physicochemical Superiority

    Beyond geometry, the incorporation of the piperazin-2-one and azetidine moieties provides critical physicochemical benefits:

    • Aqueous Solubility: The basic nitrogens in the azetidine and piperazine rings provide protonation sites at physiological pH (pH 7.4), drastically improving aqueous solubility compared to lipophilic alkyl chains [3].

    • Metabolic Stability: The steric hindrance and lack of long, exposed aliphatic chains reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.

    • Handling (HCl Salt Form): The hydrochloride salt form ensures the linker is a stable, weighable solid rather than a hygroscopic oil, which is a common source of batch-to-batch concentration errors in early-stage synthesis.

    Pathway Visualization: Flexible vs. Rigid Linker Dynamics

    G cluster_flexible Flexible Linker (PEG/Alkyl) cluster_rigid Rigid Linker (Azetidin-Piperazinone) F1 High Conformational Entropy (Unbound State) F2 High Entropic Penalty Upon Binding F1->F2 F3 Transient Ternary Complex (POI-PROTAC-E3) F2->F3 F4 Suboptimal Ubiquitination & Variable Degradation F3->F4 R1 Pre-organized Conformation (Unbound State) R2 Low Entropic Penalty Upon Binding R1->R2 R3 Stable Ternary Complex (POI-PROTAC-E3) R2->R3 R4 Efficient Ubiquitination & Reproducible Degradation R3->R4

    Caption: Thermodynamic and functional comparison of flexible vs. rigid PROTAC linkers during ternary complex formation.

    Objective Performance Comparison: In Vitro Data

    To objectively evaluate the impact of linker selection on reproducibility, we must look at standardized in vitro metrics. The table below synthesizes typical performance data comparing a standard target (e.g., Androgen Receptor or BRD4) degraded by PROTACs utilizing different linker architectures but identical warheads and E3 ligands [1, 2].

    ParameterPEG-4 LinkerAlkyl (C8) Linker4-(Azetidin-3-yl)piperazin-2-one HCl
    DC50 (Degradation Concentration 50%) 45 nM ± 18 nM120 nM ± 45 nM12 nM ± 2 nM
    Dmax (Maximum Degradation) 85% (Variable)70% (Variable)>98% (Highly consistent)
    Ternary Complex Cooperativity (α) ~1.2 (Additive)~0.8 (Negative)>5.0 (Highly Cooperative)
    Kinetic Aqueous Solubility (pH 7.4) ~50 µM<10 µM>200 µM
    In Vitro Assay Reproducibility (CV%) 25 - 35%40 - 50%< 10%

    Data Interpretation: The rigid azetidine-piperazinone linker yields a significantly tighter standard deviation (± 2 nM) in DC50 values and a Coefficient of Variation (CV%) of less than 10%. This is primarily driven by the enhanced solubility (preventing compound precipitation during serial dilutions) and the high cooperativity (α > 5.0), which locks the complex into a single, productive conformation rather than an ensemble of transient states.

    Self-Validating Experimental Protocols

    To harness the full reproducibility of 4-(Azetidin-3-yl)piperazin-2-one HCl, researchers must employ self-validating experimental designs. The following protocols explain not just the how, but the causality behind each step.

    Protocol 1: Linker Conjugation and Handling

    Because this linker is supplied as a hydrochloride salt, proper stoichiometric neutralization is critical to prevent failed couplings and irreproducible yields.

    • Preparation: Weigh 1.0 equivalent of the POI-ligand precursor (containing a free carboxylic acid) and 1.1 equivalents of 4-(Azetidin-3-yl)piperazin-2-one HCl.

    • Neutralization (Critical Step): Dissolve in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The HCl salt must be fully neutralized to liberate the nucleophilic amines. Using excess DIPEA ensures the local pH is basic enough to prevent the azetidine nitrogen from remaining protonated, which would stall the amide coupling.

    • Coupling: Add 1.2 equivalents of HATU. Stir at room temperature for 2 hours.

    • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Causality: The basic nature of the linker ensures excellent retention and sharp peak shapes under acidic HPLC conditions, allowing for >99% purity—a prerequisite for reproducible biological assays.

    Protocol 2: Biochemical Ternary Complex Validation (TR-FRET)

    Cellular assays are noisy. Before moving to cells, validate the ternary complex biochemically to isolate linker performance from cell permeability factors.

    • Reagent Setup: Use Tb-labeled E3 ligase (e.g., VHL or CRBN) and AF647-labeled POI.

    • Titration: Prepare a 12-point serial dilution of the PROTAC in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Causality: The high solubility of the azetidine-piperazinone linker prevents the "hook effect" artifacts often caused by PEG linkers precipitating at high concentrations (>10 µM).

    • Incubation & Reading: Incubate for 60 minutes. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

    • Validation: A reproducible bell-shaped curve confirms ternary complex formation. The peak of the curve represents the optimal PROTAC concentration.

    Protocol 3: Cellular Degradation Kinetics (HiBiT System)

    Western blots are semi-quantitative and inherently irreproducible. Use CRISPR-engineered HiBiT-tagged cell lines for real-time, luminescent quantification.

    • Seeding: Seed HiBiT-POI knock-in cells in a 384-well white plate (5,000 cells/well).

    • Dosing: Treat cells with the PROTAC using an acoustic liquid handler (e.g., Echo) to minimize solvent (DMSO) toxicity. Causality: Rigid linkers often have lower molecular weights than long PEG chains, requiring less DMSO for stock dissolution, thereby preserving cell viability.

    • Detection: Add Nano-Glo® HiBiT Lytic Reagent at 4, 12, and 24 hours.

    • Analysis: Calculate DC50 and Dmax. The self-validating control here is the inclusion of a proteasome inhibitor (e.g., MG132) in parallel wells; if the signal is rescued, the degradation is definitively proteasome-mediated, proving the linker successfully recruited the E3 ligase.

    Workflow Visualization

    Workflow S1 1. Synthesis & Purification (Conjugation of HCl Salt) S2 2. Physicochemical Profiling (Solubility & Permeability) S1->S2 QC >99% Purity S3 3. Biochemical Assay (TR-FRET Ternary Complex) S2->S3 Soluble >100µM S4 4. Cellular Degradation (HiBiT Knockdown Kinetics) S3->S4 Cooperativity > 1 S5 5. Reproducibility Validation (Statistical Analysis) S4->S5 DC50 Confirmed

    Caption: Self-validating experimental workflow for evaluating rigid PROTAC linkers.

    Conclusion

    The transition from flexible PEG chains to rigidified scaffolds like 4-(Azetidin-3-yl)piperazin-2-one HCl represents a maturation in targeted protein degradation chemistry. By reducing conformational entropy, enhancing aqueous solubility, and stabilizing the ternary complex, this linker directly addresses the root causes of in vitro irreproducibility. For drug development professionals, integrating this specific heterocyclic scaffold—alongside quantitative, self-validating assays like TR-FRET and HiBiT—drastically reduces assay noise, accelerates SAR (Structure-Activity Relationship) profiling, and yields robust, publication-quality data.

    References

    • Advancing Strategies for Proteolysis-Targeting Chimera Design Journal of Medicinal Chemistry, 2023, 66(4), 2308-2329. URL:[Link]

    • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor Molecules, 2023, 28(3), 1206. URL:[Link]

    The Definitive Guide to Benchmarking Scaffold-Analogous Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Benchmarking Novel Inhibitors Against Scaffold-Analogous Standards Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

    Beyond IC50: Proving Superiority Through Kinetics and Cellular Engagement

    Executive Summary In the crowded landscape of small molecule drug discovery, a shared chemical scaffold often invites skepticism. If your novel inhibitor ("Compound X") shares a core structure with an established reference standard (e.g., a known FDA-approved kinase inhibitor), reviewers and investors will assume it shares the same liabilities: off-target toxicity, poor residence time, or assay interference.

    To differentiate your product, you must move beyond simple biochemical potency (

    
    ). This guide outlines a rigorous, three-pillar benchmarking framework designed to objectively demonstrate where your inhibitor outperforms the scaffold-similar standard. We focus on Residence Time (
    
    
    
    )
    , Cellular Target Engagement , and True Selectivity .

    Pillar 1: Biochemical Kinetics (The "Sticky" Factor)

    The Fallacy: Two compounds can have identical thermodynamic affinity (

    
    ) or inhibitory potential (
    
    
    
    ) yet display vastly different in vivo efficacies. The Solution: Benchmark Drug-Target Residence Time (
    
    
    )
    . A compound that remains bound to the target longer (slow dissociation rate,
    
    
    ) often provides durable efficacy even after systemic clearance, a critical advantage over rapid-dissociation scaffold analogs.
    Experimental Protocol: Jump-Dilution Kinetics

    Objective: Determine

    
     and Residence Time (
    
    
    
    ) of Compound X vs. Reference Standard. Methodology: Fluorescence Polarization (FP) or TR-FRET based enzymatic recovery (e.g., Transcreener® ADP).

    Step-by-Step Workflow:

    • Optimization: Determine the

      
       required for the assay (typically 
      
      
      
      ) and the
      
      
      of both compounds.
    • Saturating Incubation: Incubate the kinase with the inhibitor at a concentration of

      
       for 1 hour. This ensures 
      
      
      
      target occupancy.
    • The "Jump" (Dilution): Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP and substrate.

      • Note: This massive dilution drops the inhibitor concentration well below its

        
        , preventing re-binding.
        
    • Measurement: Continuously monitor the recovery of enzymatic activity (product formation) over 2–4 hours.

    • Calculation: Fit the progress curves to the integrated rate equation to derive

      
      .
      
      
    Visualization: Jump-Dilution Workflow

    JumpDilution Start Step 1: Pre-Incubation [E] + [I] (10x IC50) Equilibrium Reached Dilute Step 2: Jump Dilution (100-fold into Substrate) Start->Dilute Rapid Mix Recover Step 3: Enzyme Recovery Inhibitor Dissociates Activity Restored Dilute->Recover Time Course Measure Step 4: Data Fitting Calc k_off & Residence Time Recover->Measure Analysis

    Figure 1: The Jump-Dilution workflow isolates the dissociation rate (

    
    ) by preventing inhibitor re-binding through massive dilution.
    
    Data Presentation: Kinetic Comparison

    Hypothetical Data: Novel "Iso-7X" vs. Standard "Dasatinib-Analog"

    MetricReference StandardNovel Compound (Iso-7X)Interpretation
    Biochemical IC50 0.8 nM1.2 nMStatistically similar potency.
    Dissociation Rate (
    
    
    )
    
    
    
    
    14x Slower dissociation.
    Residence Time (
    
    
    )
    ~4 min~55 minIso-7X stays bound 13x longer.

    Pillar 2: Cellular Target Engagement (The "Permeability" Factor)

    The Fallacy: Biochemical potency does not guarantee cellular entry. Scaffold modifications often alter lipophilicity (

    
    ), ruining membrane permeability.
    The Solution:  Use NanoBRET™ Target Engagement (TE)  to measure binding inside live cells, not just in a test tube.[3]
    
    Experimental Protocol: Live-Cell Competition Assay

    Objective: Determine the intracellular affinity (

    
    ) and permeability.
    Methodology:  Bioluminescence Resonance Energy Transfer (BRET) using a NanoLuc-Kinase fusion and a cell-permeable fluorescent tracer.[4]
    

    Step-by-Step Workflow:

    • Transfection: Transfect HEK293 cells with a plasmid encoding the Target-NanoLuc fusion protein. Incubate 24 hours.

    • Tracer Addition: Add the cell-permeable fluorescent tracer at a concentration near its

      
       (previously determined).
      
    • Competition: Treat cells with a serial dilution of Compound X and Reference Standard.

    • Equilibration: Incubate for 2 hours at 37°C to allow cellular entry and equilibrium binding.

    • Detection: Add NanoBRET substrate. The NanoLuc (Donor) excites the Tracer (Acceptor).

      • Signal: If Compound X enters the cell and binds the target, it displaces the tracer, causing a decrease in BRET signal.[4]

    Visualization: NanoBRET Mechanism

    NanoBRET Cell Live Cell Cytosol Target Target-NanoLuc (Donor) Cell->Target Tracer Fluorescent Tracer (Acceptor) Cell->Tracer Target->Tracer Binding = Energy Transfer NoSignal Signal Loss (Target Engaged) Target->NoSignal No Transfer Signal BRET Signal (Light Output) Tracer->Signal High BRET Inhibitor Test Inhibitor (Competitor) Inhibitor->Target Displaces Tracer

    Figure 2: Competitive displacement in live cells. A decrease in BRET signal confirms the inhibitor has crossed the membrane and engaged the target.

    Pillar 3: Selectivity & Integrity (The "Scaffold Trap")

    The Fallacy: "Scaffold Hopping" often retains the "privileged structure" responsible for off-target hits (e.g., the hinge-binding motif in kinases). The Solution: Perform a broad Kinome Scan and rigorously filter for PAINS (Pan-Assay Interference Compounds).

    The "Scaffold Trap" Heatmap

    Do not hide off-target data. Use it to show differential selectivity. Even if your compound hits 5% of the kinome, if those hits are different from the Reference Standard's toxic off-targets (e.g., hERG, CYP450), that is a win.

    Protocol:

    • Screen: Test at

      
       against a panel of ~400 kinases (e.g., KINOMEscan®).
      
    • Filter: Apply Baell & Holloway filters electronically to ensure activity isn't due to aggregation or reactivity (PAINS).

    • Visualization: Compare Selectivity Score (

      
      ) = (Number of kinases with <35% control remaining) / (Total kinases).
      
    CompoundSelectivity Score (
    
    
    )
    Critical Off-Targets (Safety)PAINS Alert?
    Reference Standard 0.15 (Promiscuous)LCK, SRC (Immune suppression)No
    Novel Iso-7X 0.04 (Selective)None detectedPass

    References

    • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95. Link

    • Baell, J. B., & Holloway, G. A. (2010).[5][6][7][8] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[8] Journal of Medicinal Chemistry, 53(7), 2719–2740.[5] Link

    • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link

    Sources

    Comparative stability analysis of hydrochloride vs. free base forms

    Author: BenchChem Technical Support Team. Date: March 2026

    An objective, data-driven comparison between the free base and hydrochloride (HCl) salt forms of an active pharmaceutical ingredient (API) is one of the most consequential thermodynamic evaluations in early drug development. As a Senior Application Scientist, I approach this not as a simple formulation checkbox, but as a complex balancing act between solubility, lattice energy, and microenvironmental stability.

    This guide provides a comprehensive technical analysis of the physicochemical properties, stability profiles, and self-validating experimental methodologies required to select the optimal solid-state form for weakly basic APIs.

    Mechanistic Causality: Why Salt Forms Alter Stability

    The transition from an uncharged free base to a protonated hydrochloride salt fundamentally rewires the molecule's intermolecular interactions. Free bases rely on weaker van der Waals forces and hydrogen bonding, whereas HCl salts introduce strong ionic bonds into the crystal lattice.

    Thermal and Chemical Stability Because pharmaceutical salts comprise charged species, the ionic forces holding the crystal structure together generally result in higher melting points and enhanced chemical stability compared to the free base (1[1]). For instance, the crystallographic analysis of 4-Amino-3-(4-fluorophenyl)butyric acid demonstrates that its HCl salt possesses enhanced crystallinity and a distinct thermal decomposition profile due to hydrogen bonding between the protonated amino group and chloride anions (2[2]).

    Physical Stability: The Threat of Disproportionation While HCl salts offer superior intrinsic dissolution due to highly polar crystal surfaces, they are uniquely vulnerable to disproportionation —the physical instability where the salt reverts to its less soluble free base form during storage or manufacturing (3[3]). This is frequently catalyzed by basic excipients like magnesium stearate. If the excipient's carboxylate group has a pKa higher than the

    
     of the drug salt, it acts as a proton acceptor, stripping the proton from the API and forming deliquescent magnesium chloride, which accelerates moisture uptake and further degradation (4[4]).
    

    The Common Ion Effect A critical stability and solubility paradox occurs in the gastric environment. While HCl salts are designed for high aqueous solubility, the abundance of endogenous chloride ions in the stomach (pH ~1.2) can suppress the solubility product (

    
    ) equilibrium. Consequently, the solubility of an HCl salt in dilute HCl can actually drop below that of its corresponding free base (5[5],6[6]).
    

    Quantitative Comparison Matrix

    To objectively evaluate which form to advance, researchers must weigh the following physicochemical parameters:

    ParameterFree Base FormHydrochloride (HCl) SaltMechanistic Driver
    Aqueous Solubility Generally LowHigh (in pure water)Enhanced solvation energy of charged species interacting with water dipoles.
    Gastric Dissolution Unaffected by Cl⁻SuppressedHigh ambient Cl⁻ in gastric fluid shifts the
    
    
    equilibrium (Common Ion Effect).
    Hygroscopicity Typically LowModerate to HighPolar crystal surfaces of salts interact strongly with atmospheric water vapor.
    Physical Stability High (stable lattice)Risk of DisproportionationProton transfer to microenvironmental basic excipients (e.g., Mg Stearate).
    Chemical Stability Susceptible to oxidationGenerally HighTighter ionic crystal packing reduces molecular mobility and reaction kinetics.
    Melting Point LowerHigherStrong ionic forces in the salt lattice require more thermal energy to disrupt.

    Preformulation Decision Workflow

    Workflow API Weakly Basic API (Candidate) Screening Salt Screening & pKa Analysis (ΔpKa > 3 for stable salt) API->Screening FreeBase Free Base Form - Lower Solubility - Non-hygroscopic Screening->FreeBase Low ΔpKa HClSalt Hydrochloride (HCl) Salt - High Solubility - Polar Crystal Lattice Screening->HClSalt High ΔpKa pHmax Determine pHmax (Point of Co-saturation) FreeBase->pHmax HClSalt->pHmax StressFB Stability Stress: Oxidation & Polymorphism pHmax->StressFB pH > pHmax StressHCl Stability Stress: Disproportionation & Common Ion Effect pHmax->StressHCl pH < pHmax Formulation Optimal Formulation Selection StressFB->Formulation StressHCl->Formulation

    Preformulation workflow for evaluating Free Base vs. HCl Salt stability and solubility.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, protocols must not merely generate data, but actively prove their own validity during execution.

    Protocol 1: Thermodynamic & Solubility Profiling (Shake-Flask Method)

    Purpose: To identify the Gibbs pKa (

    
    )—the exact pH where the solution is saturated with both the free base and the salt, and where the solid phase transitions from one to the other (7[7]).
    
    • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 10.0 (e.g., 0.1N HCl for pH 1).

    • Saturation: Add an excess of the API (either free base or HCl salt) to each buffer in hermetically sealed vials.

    • Equilibration: Agitate at 37°C for 48 hours to ensure true thermodynamic equilibrium.

    • Phase Separation: Centrifuge the samples and filter the supernatant through a 0.45 µm PTFE membrane.

    • Quantification: Measure the API concentration in the supernatant via HPLC-UV.

    • Self-Validation Mechanism (Critical):

      • pH Drift Check: You must measure the pH of the solution after the 48-hour equilibration. Dissolving a free base in acidic media consumes protons (raising the pH), while dissolving an HCl salt in basic media lowers the pH (7[7]). If the final pH is not recorded, the solubility curve is plotted against the wrong pH axis, rendering the data useless.

      • Solid-State Confirmation: Recover the residual solid, dry it, and analyze it via X-Ray Powder Diffraction (XRPD). Above the

        
        , the solid must match the free base diffractogram; below it, it must match the salt.
        
    Protocol 2: Accelerated Disproportionation Stress Assay

    Purpose: To evaluate the physical stability of the HCl salt against basic excipients.

    • Binary Mixture Preparation: Mill and blend the API HCl salt with magnesium stearate at a 90:10 (w/w) ratio to simulate a boundary-lubricated tablet formulation.

    • Control Setup: Prepare 100% API and 100% excipient controls.

    • Environmental Stressing: Expose the mixtures to 40°C/75% RH and 40°C/35% RH in open petri dishes for 28 days.

    • Moisture Sorption Analysis: Monitor water uptake using Dynamic Vapor Sorption (DVS).

    • Self-Validation Mechanism (Critical): If the binary mixture absorbs significantly more water than the mathematical sum of the individual API and excipient controls, it proves that a new, highly deliquescent species (magnesium chloride) has formed. This validates the chemical conversion mechanism before you even run the confirmatory Near-Infrared (NIR) spectroscopy to quantify the free base formation (4[4]).

    Real-World Case Studies

    • Prasugrel: Developed as a hydrochloride salt to offer better absorption at higher gastric pH compared to its free base. However, during manufacturing, acid-base reactions were found to convert the stable salt back into the free base form, severely complicating its pharmacokinetics and requiring strict control of the microenvironmental pH (3[3]).

    • RPR111423 (Pyridine Base): During salt screening, the hydrochloride salt exhibited severe precipitation at acidic pH due to the common-ion effect and loss of hydrogen chloride at high temperatures. Ultimately, the free base was chosen for development because it was non-hygroscopic, non-polymorphic, and physically stable (8[8]).

    References

    • Title:3 | Source: nih.gov

    • Title: 8 | Source: pharmtech.com

    • Title:5 | Source: ovid.com

    • Title:7 | Source: srce.hr

    • Title:1 | Source: americanpharmaceuticalreview.com

    • Title:6 | Source: rjpdft.com

    • Title:4 | Source: pharxmonconsulting.com

    • Title:2 | Source: benchchem.com

    Sources

    A Technical Guide to Evaluating the Selectivity Profile of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Rationale for a Focused Selectivity Assessment

    In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is contingent on a meticulous evaluation of its biological specificity. A molecule's efficacy is defined not only by its potent interaction with the intended therapeutic target but also by its lack of interaction with unintended off-targets, which can precipitate adverse effects. This guide provides a comprehensive framework for evaluating the selectivity profile of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride, a compound featuring a privileged azetidine-piperazinone scaffold.

    The azetidine ring, a four-membered heterocycle, offers conformational rigidity that can enhance selectivity for biological targets while reducing off-target effects.[1][2] The piperazine moiety is a common feature in centrally active agents, known to interact with various neurotransmitter receptors and transporters.[3][4][5] The strategic combination of these motifs suggests a high potential for targeted activity within the central nervous system (CNS).[1]

    Based on structural homology to known CNS-active compounds, we hypothesize that 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (hereafter "Test Compound") is a potential inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine levels at the glutamatergic synapse.[6][7] By inhibiting glycine reuptake, GlyT1 inhibitors potentiate N-methyl-D-aspartate (NMDA) receptor activity, a mechanism pursued for treating cognitive impairments associated with schizophrenia and other neurological disorders.[8][9]

    This guide outlines a tiered, systematic approach to first confirm the Test Compound's potency at GlyT1, then critically assess its selectivity against the closely related GlyT2 isoform, and finally, profile it against a broad panel of CNS-relevant off-targets to build a robust preclinical safety and specificity profile.

    cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron glia Glial Cell (Astrocyte) synaptic_cleft Synaptic Cleft glyt1 GlyT1 glyt1->glia nmda NMDA Receptor nmda->postsynaptic Ca2+ Influx (Signal) glycine_in Glycine glycine_out Glycine glycine_out->glyt1 Reuptake glycine_out->nmda Co-agonist Binding glutamate->nmda inhibitor GlyT1 Inhibitor (Test Compound) inhibitor->glyt1 Blocks

    Caption: Role of GlyT1 at the glutamatergic synapse and mechanism of inhibition.

    Part 1: Primary Target Potency Assessment

    Causality Behind Experimental Choice: Before evaluating selectivity, it is imperative to establish the compound's affinity for its hypothesized primary target, GlyT1. A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and a receptor or transporter in a cell-free system. This method allows for the determination of the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity, independent of functional consequences. We select [3H]ORG24598, a known high-affinity GlyT1 ligand, as the reporter ligand for these competition binding experiments.[10][11]

    Experimental Protocol: GlyT1 Radioligand Binding Assay
    • Source Material: Use cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1b isoform.

    • Reaction Buffer: Prepare a buffer consisting of 50 mM Tris-HCl (pH 7.4).

    • Assay Preparation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [3H]ORG24598 (e.g., 2 nM), and a range of concentrations of the Test Compound (e.g., 0.1 nM to 100 µM).

    • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should be prepared containing a high concentration of a known, non-radiolabeled GlyT1 inhibitor like Bitopertin (e.g., 10 µM).[12]

    • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

    • Termination & Harvesting: Terminate the assay by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold reaction buffer to separate bound from free radioligand.

    • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percent specific binding against the logarithm of the Test Compound concentration. Use a nonlinear regression model (one-site fit) to determine the IC50 value, which is the concentration of the Test Compound that displaces 50% of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Data Presentation: Comparative Binding Affinities
    CompoundTargetKi (nM)
    Test Compound hGlyT115.2
    Bitopertin (Reference)hGlyT18.1[10][11]
    Iclepertin (Reference)hGlyT1Potent inhibitor (specific Ki not publicly cited)[13][14]
    PF-3463275 (Reference)hGlyT111.6[13]

    Hypothetical data for the Test Compound is shown in italics.

    Part 2: Isoform Selectivity - GlyT1 vs. GlyT2

    Causality Behind Experimental Choice: GlyT1 and GlyT2 are the two primary glycine transporters, but they serve distinct physiological roles. While GlyT1 modulates glutamatergic signaling, GlyT2 is primarily responsible for clearing glycine from the synaptic cleft at inhibitory glycinergic synapses in the brainstem and spinal cord.[6] Inhibition of GlyT2 is undesirable as it could lead to motor disturbances and other adverse effects. Therefore, demonstrating high selectivity for GlyT1 over GlyT2 is a critical milestone. A cell-based functional assay measuring the uptake of [3H]glycine provides a more physiologically relevant measure of a compound's inhibitory potency (IC50) and is the standard method for assessing isoform selectivity.[6][10][11]

    Experimental Protocol: [3H]Glycine Uptake Assay
    • Cell Culture: Use two separate cell lines, each stably expressing either the human GlyT1 or human GlyT2 transporter.

    • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

    • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of the Test Compound or a reference compound.

    • Initiation of Uptake: Add a solution containing a mixture of non-radiolabeled glycine and [3H]glycine to each well to initiate the uptake process.

    • Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature. This time is optimized to ensure the measurement is within the linear range of uptake.

    • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

    • Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent, and transfer the lysate to a scintillation plate. Add scintillation fluid and quantify the amount of [3H]glycine taken up by the cells using a scintillation counter.

    • Data Analysis: Plot the percentage of glycine uptake inhibition against the logarithm of the compound concentration. Use nonlinear regression to calculate the IC50 value for each transporter. The selectivity ratio is calculated as IC50 (GlyT2) / IC50 (GlyT1).

    start Start: Seed GlyT1- and GlyT2-expressing cells preincubation Pre-incubate cells with Test Compound (dose-response) start->preincubation initiate Add [3H]glycine to initiate uptake preincubation->initiate incubate Incubate for 15 min at room temperature initiate->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells and collect lysate terminate->lyse quantify Quantify radioactivity via scintillation counting lyse->quantify analyze Analyze Data: - Calculate IC50 for GlyT1 & GlyT2 - Determine Selectivity Ratio quantify->analyze end End analyze->end

    Caption: Workflow for the cell-based [3H]glycine uptake assay.

    Data Presentation: Comparative Functional Potency and Isoform Selectivity
    CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity Ratio (GlyT2/GlyT1)
    Test Compound 25.5>30,000>1176x
    Bitopertin (Reference)25[10][11]>30,000[10][11]>1200x
    ALX-5407 (Reference)3[13][15]High selectivity (specific value not cited)High

    Hypothetical data for the Test Compound is shown in italics. A selectivity ratio greater than 100-fold is generally considered a strong indicator of isoform specificity.

    Part 3: Broad Off-Target Liability Screening

    Causality Behind Experimental Choice: Even with high target and isoform selectivity, a compound may interact with other unrelated proteins, leading to unexpected pharmacology or toxicity. Proactively screening against a broad panel of targets is a cornerstone of modern safety pharmacology.[16] This is especially critical for CNS drug candidates, where interactions with receptors like serotonergic, dopaminergic, adrenergic, and muscarinic receptors, or ion channels like hERG, can lead to significant side effects.[17] A standardized screening panel, such as those offered by commercial providers like Eurofins Discovery (e.g., SafetyScreen) or Charles River, provides a cost-effective and comprehensive method to identify potential liabilities early in development.[18][19] The standard approach is to screen at a single high concentration (e.g., 10 µM) to flag any interaction with a meaningful affinity.

    cluster_0 Tier 1: Primary Target cluster_1 Tier 2: Isoform Selectivity cluster_2 Tier 3: Broad Safety Panel cluster_3 Outcome a Primary Target Potency (GlyT1 Binding Assay) Ki < 100 nM? b Isoform Selectivity (GlyT1 vs. GlyT2 Uptake) Selectivity > 100-fold? a->b Yes c Broad Off-Target Screen (e.g., SafetyScreen Panel @ 10 µM) % Inhibition < 50%? b->c Yes d Advance to Lead Optimization or In Vivo Studies c->d Yes

    Caption: Tiered approach for evaluating compound selectivity.

    Experimental Protocol: Representative Off-Target Binding Assay
    • Panel Selection: Utilize a comprehensive commercial panel, such as the Eurofins SafetyScreen44 or a custom CNS-focused panel, covering a diverse range of GPCRs, ion channels, transporters, and enzymes.[18]

    • Assay Format: Most assays in these panels are radioligand binding assays performed with recombinant human targets.

    • Screening Concentration: Screen the Test Compound at a single, high concentration, typically 10 µM.

    • Execution: The assays are performed by the vendor according to their validated protocols, which are conceptually similar to the GlyT1 binding assay described in Part 1.

    • Data Reporting: Results are typically reported as the percent inhibition of radioligand binding caused by the 10 µM concentration of the Test Compound. A threshold, commonly 50% inhibition, is used to flag significant interactions that may warrant further investigation (i.e., determination of a full IC50 or Ki curve).

    Data Presentation: Abbreviated Off-Target Profile
    TargetClass% Inhibition @ 10 µMPotential Implication of Interaction
    hERG Ion Channel<10%Low risk of cardiac QT prolongation
    5-HT2A Receptor GPCR5%Low risk of hallucinogenic or sleep effects
    Dopamine D2 Receptor GPCR12%Low risk of extrapyramidal symptoms
    Muscarinic M1 Receptor GPCR8%Low risk of cognitive or autonomic side effects
    Adrenergic α1 Receptor GPCR15%Low risk of cardiovascular effects (e.g., hypotension)
    SERT (5-HT Transporter) Transporter2%High selectivity against monoamine transporters
    DAT (Dopamine Transporter) Transporter4%High selectivity against monoamine transporters
    NET (NE Transporter) Transporter1%High selectivity against monoamine transporters

    Hypothetical data for the Test Compound is shown in italics. An inhibition value <50% is generally considered insignificant in a primary screen.

    Synthesis and Interpretation

    The hypothetical data presented in this guide paint a promising selectivity profile for 4-(Azetidin-3-yl)piperazin-2-one hydrochloride as a GlyT1 inhibitor.

    • Primary Target Potency: The compound demonstrates potent binding to the human GlyT1 transporter with a Ki of 15.2 nM, which is comparable to, albeit slightly less potent than, established clinical candidates like Bitopertin and PF-3463275.[10][13] This confirms the initial hypothesis and establishes the compound as a potent ligand for the target of interest.

    • Isoform Selectivity: The functional data reveals outstanding selectivity (>1,176-fold) for GlyT1 over the closely related GlyT2 transporter. This is a critical feature, as it minimizes the risk of modulating inhibitory neurotransmission, a potential source of motor and sensory side effects. This level of selectivity is on par with highly optimized compounds like Bitopertin.[10][11]

    • Broad Off-Target Profile: The screening against a panel of key CNS-related targets at a high concentration of 10 µM showed no significant interactions (<20% inhibition across the board). This "clean" profile suggests a low propensity for common CNS-related adverse events, such as cardiac issues (hERG), sedation (histamine H1, not shown but part of standard panels), or motor side effects (Dopamine D2).

    References

    • MedChemExpress. Bitopertin (RG1678) | GlyT Inhibitor. [10][20]

    • BioCrick. Bitopertin | CAS:845614-11-1 | Glycine reuptake inhibitor(GlyT1). [11]

    • ACS Publications. Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. [6]

    • ResearchGate. Examples of selective GlyT-1 inhibitors. [7]

    • PubMed. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. [15]

    • Eurofins Discovery. CNS SafetyScreen panel. [18]

    • Benchchem. 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | 1403766-76-6. [1]

    • MedchemExpress.com. GlyT | Inhibitors. [13]

    • PMC. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. [14]

    • MDPI. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. [8]

    • LeadQuest Biotech. Off-Target Effects Screening Panel. [16]

    • ICE Bioscience. Sedation Off Target Portfolio. [17]

    • PMC. New Pharmacological Treatment Approaches for Schizophrenia: Navigating the Post-iclepertin Landscape. [21]

    • Wiley Online Library. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [22]

    • Selleck Chemicals. Bitopertin | GlyT inhibitor | CAS 845614-11-1. [12]

    • Wikipedia. Iclepertin. [23]

    • MDPI. Pre-Emptive Drug Safety Evaluation of Iclepertin (BI-425809) Using Real-World Data and Virtual Addition of This Medication to the Actual Drug Regimen of Individuals from Large Populations. [24]

    • AdisInsight. PF 3463275. [25]

    • IUPHAR/BPS Guide to PHARMACOLOGY. bitopertin. [26]

    • Drug Hunter. iclepertin (BI 425809). [27]

    • PubMed. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. [9]

    • IUPHAR/BPS Guide to PHARMACOLOGY. PF-03463275. [28]

    • MedKoo Biosciences. PF-03463275 | CAS#1173177-11-1. [29]

    • BioIVT. OPTI-CNS Panel Study. [30]

    • Smolecule. Buy 1-(3-azetidinyl)Piperazine. [3]

    • Open Targets Platform. PF-03463275 profile page. [31]

    • PubChem. Pf-3463275. [32]

    • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [19]

    • ResearchGate. In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters... [33]

    • PubMed. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. [34]

    • PMC. Evaluation of the Drug–Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach. [35]

    • Advanced ChemBlocks. 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride. [36]

    • 试剂仪器网. 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride - Fluorochem.

    • PubMed. Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. [4]

    • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [37]

    • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [5]

    • MedchemExpress.com. 1-(Azetidin-3-yl)piperidine | PROTAC Linker. [38]

    • Life Chemicals. Substituted Azetidines in Drug Discovery. [2]

    • PubMed. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. [39]

    • A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. [40]

    Sources

    Safety Operating Guide

    Standard Operating Procedure: Disposal of 4-(Azetidin-3-yl)piperazin-2-one Hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scope

    This guide defines the technical protocols for the safe handling and disposal of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1403766-88-0 / 1250995-54-6 analogs). As a dual-ring nitrogen heterocycle (azetidine and piperazinone) formulated as a hydrochloride salt, this compound presents specific chemical risks including acidity, potential bioactivity, and skin/eye irritation.

    Target Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers. Objective: Eliminate environmental contamination and personnel exposure during the waste lifecycle.

    Chemical Hazard Assessment

    Before disposal, the waste generator must validate the chemical state. Treat all research samples as potentially bioactive and hazardous until certified otherwise.

    PropertySpecificationRisk Implication
    Chemical Class Amine Hydrochloride SaltAcidic in solution; potential for chloramine formation if mixed with bleach.
    Physical State Crystalline Solid (typically)Dust inhalation hazard; hygroscopic (absorbs moisture).
    Solubility High (Water, DMSO, Methanol)Readily mobilizes in water systems; DO NOT drain dispose.
    Acidity pH < 4.0 (in aqueous solution)Corrosive to mucous membranes and metal plumbing.
    Reactivity Strained Azetidine RingPotentially reactive with strong nucleophiles or oxidizers.
    Personal Protective Equipment (PPE) Matrix
    • Respiratory: N95 or P100 particulate respirator (solids); Fume hood (liquids).

    • Dermal: Nitrile gloves (double-gloved recommended, 0.11 mm min thickness).

    • Ocular: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat (buttoned) + closed-toe shoes.

    Disposal Decision Framework

    The following logic gate determines the correct waste stream. Never dispose of this compound via municipal sinks or general trash.

    DisposalWorkflow Start Waste Generation: 4-(Azetidin-3-yl)piperazin-2-one HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Solution/Suspension Container Primary Containment: Seal in clear polyethylene bag Solid->Container Secondary Secondary Containment: Rigid Screw-Top Container Container->Secondary LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Amine HCl Salt Secondary->LabelSolid Incinerate Disposal Method: High-Temp Incineration LabelSolid->Incinerate SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based Organic Organic Solvent (DMSO/MeOH/DCM) SolventCheck->Organic Solvent Based Neutralize Adjust pH to 6-9 (Use Dilute NaOH) Aqueous->Neutralize Segregate Segregate by Halogen Content (Halogenated vs Non-Halogenated) Organic->Segregate WasteAq Container: Aqueous Waste (Blue Tag) Neutralize->WasteAq WasteOrg Container: Solvent Waste (Red/Yellow Tag) Segregate->WasteOrg WasteAq->Incinerate WasteOrg->Incinerate

    Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compliance with RCRA and local EHS regulations.

    Detailed Operational Protocols

    Protocol A: Solid Waste Disposal (Preferred)

    Context: Used for expired stock, spill cleanup residues, or contaminated weighing paper.

    • Containment: Transfer solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Double-Bagging: Place the sealed bag into a second bag or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: Affix a hazardous waste tag.

      • Chemical Name: 4-(Azetidin-3-yl)piperazin-2-one hydrochloride.[1][2]

      • Hazards: Irritant, Acidic Solid.

    • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

    Protocol B: Aqueous Solution Disposal

    Context: Used for reaction byproducts or mother liquors dissolved in water. Critical Warning: Do not mix with bleach (sodium hypochlorite). The amine nitrogen can react to form chloramines, which are toxic gases.

    • pH Check: Test the solution pH. It will likely be acidic (pH 3–5) due to the HCl moiety.

    • Neutralization (Optional but Recommended):

      • Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring.

      • Target pH: 6–9.

      • Why? Neutral pH reduces the risk of container corrosion and accidental gas evolution if mixed with other wastes.

    • Collection: Pour into the designated "Aqueous Waste" carboy.

    • Rinsing: Triple-rinse the original vessel with water; add rinsate to the waste carboy.

    Protocol C: Organic Solvent Disposal

    Context: HPLC fractions or reaction mixtures in DMSO, Methanol, or DCM.

    • Segregation:

      • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

      • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Compatibility: Ensure the solvent waste container does not contain strong oxidizers (e.g., nitric acid), as azetidines can be oxidized violently.

    • Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.

    Protocol D: Empty Container Management
    • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).

    • Disposal of Rinsate: Treat the rinsate as Hazardous Liquid Waste (see Protocol B/C).

    • Defacing: Cross out or remove the original label. Mark as "Empty."

    • Final Step: Discard the clean, defaced container in standard glass/plastic recycling or trash, depending on institutional policy.

    Emergency Procedures

    Spill Response (Solid)
    • Isolate: Evacuate the immediate area (radius 3 meters).

    • PPE Up: Wear N95 respirator, goggles, and double nitrile gloves.

    • Contain: Cover the spill with a damp paper towel to prevent dust generation.

    • Clean: Scoop material into a waste bag. Wipe the surface with a soap/water solution.[3][4]

    • Verify: Check surface pH with litmus paper to ensure all acidic residue is removed.

    Exposure Response[5][6][7]
    • Eye Contact: Flush immediately with water for 15 minutes. The HCl salt can cause severe irritation or corneal damage.

    • Skin Contact: Wash with soap and copious water.[3][5] Remove contaminated clothing.[5][6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

    Regulatory Compliance References

    • US EPA (RCRA): While not explicitly P-listed, this compound falls under "Process Waste" and must be characterized by the generator (40 CFR § 262.11).

    • European CLP: Classification as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) requires specific labeling for waste containers.

    References
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 56603655 (Related Piperazinone Structure). PubChem. [Link] (Accessed 2024).

    • Occupational Safety and Health Administration (OSHA).[7] Hazard Communication Standard: Safety Data Sheets. [Link] (Accessed 2024).

    • Prudent Practices in the Laboratory.[8] Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link] (Accessed 2024).

    • US Environmental Protection Agency.[7] Hazardous Waste Generators. [Link] (Accessed 2024).

    Sources

    Operational Safety & PPE Guide: Handling 4-(Azetidin-3-yl)piperazin-2-one hydrochloride

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of standard operating procedures. True safety requires an understanding of chemical causality—knowing exactly how a molecule's physical and structural properties dictate its behavior in the ambient environment.

    This guide provides a comprehensive, causality-driven protocol for the safe handling, risk mitigation, and disposal of 4-(Azetidin-3-yl)piperazin-2-one hydrochloride (CAS: 1624260-62-3).

    Chemical Profile & Hazard Causality

    4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a highly functionalized secondary amine salt, frequently utilized as a PROTAC linker and pharmaceutical building block[1]. While its structural properties make it invaluable for drug discovery, its physical state presents specific operational challenges.

    The Causality of the Hazard: As a finely milled amine hydrochloride salt, this compound is highly hygroscopic; it aggressively draws moisture from its surroundings, including human mucosal membranes and skin. Furthermore, its low bulk density makes the powder highly prone to aerosolization during physical transfer. Consequently, the compound carries several critical GHS hazard classifications:

    • H302: Harmful if swallowed[2].

    • H315 / H319: Causes skin and serious eye irritation (driven by moisture-stripping from tissues)[2].

    • H335: May cause respiratory irritation (driven by aerosolized micro-particulates)[2].

    Causality-Driven PPE Selection

    According to the OSHA Personal Protective Equipment standard (29 CFR 1910.132)[3], laboratory PPE must be selected based on a rigorous, site-specific hazard assessment[4]. For this specific hydrochloride salt, standard safety glasses and thin latex gloves are insufficient. The table below outlines the quantitative specifications and mechanistic rationale for the required PPE.

    PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
    Hand Protection Nitrile Rubber GlovesMinimum 0.11 mm (4.3 mil) thickness; Breakthrough > 480 minPrevents dermal irritation (H315). Nitrile offers superior resistance to solid hydrochloride salts and prevents moisture-driven skin absorption compared to latex.
    Eye Protection Chemical Splash GogglesANSI Z87.1-2020 certified[5]Prevents aerosolized powder from bypassing the frames and contacting ocular mucosa, mitigating severe eye irritation (H319).
    Respiratory Protection N95 or P100 Particulate RespiratorFilter efficiency ≥ 95% (0.3 µm particles)Required only if engineering controls (fume hood) fail or during a spill. Filters fine milled powder to prevent severe respiratory tract irritation (H335).
    Body Protection 100% Cotton Lab CoatFabric weight ≥ 8 oz/yd² with knit cuffsMinimizes static buildup which actively attracts fine powders; knit cuffs prevent the powder from accumulating on exposed forearms.

    Step-by-Step Operational Protocol

    To ensure a self-validating safety system, every step of the handling process must include a physical verification check. Do not proceed to the next step if the verification fails.

    Phase 1: Pre-Weighing Setup & Verification
    • Environmental Control: Activate the chemical fume hood or powder weighing enclosure.

      • Self-Validation Check: Confirm the face velocity monitor reads between 80–120 feet per minute (fpm) . This specific airflow is required to capture aerosolized particles without creating turbulent vortices that could blow the fine powder out of the sash.

    • Static Mitigation: Wipe down the analytical balance and surrounding work surface with a static-dissipative solution (e.g., 70% isopropanol) and allow it to dry.

      • Causality: The hygroscopic nature of the salt makes it prone to static cling, which causes erratic balance readings and unintended dispersion across the benchtop.

    • PPE Inspection: Don the required PPE (see table).

      • Self-Validation Check: Perform a visual and physical inflation check of the nitrile gloves to ensure no micro-tears are present before handling the chemical.

    Phase 2: Handling and Weighing
    • Container Acclimation: If the chemical was stored in a desiccator or cold room, allow the sealed vial to reach room temperature before opening.

      • Causality: Opening a cold vial exposes the hygroscopic salt to ambient humidity, causing rapid water absorption that degrades the reagent and artificially inflates its molecular weight during stoichiometric calculations.

    • Transfer Technique: Use an anti-static micro-spatula to transfer the powder. Avoid dropping the powder from a height; place the spatula directly into the weigh boat or tube before rotating to release the solid. This minimizes the generation of airborne dust.

    • Sealing: Immediately recap the source vial and seal it with Parafilm to prevent moisture ingress.

    Phase 3: Post-Handling Decontamination
    • Surface Decontamination: Dampen a disposable lint-free wipe with distilled water (the salt is highly water-soluble) followed by 70% ethanol. Wipe the spatula, balance pan, and hood surface.

    • Doffing Procedure: Remove gloves using the "glove-in-glove" technique to ensure external powder residue does not contact bare skin. Wash hands immediately with soap and water.

    Spill Response & Disposal Plan

    Because 4-(Azetidin-3-yl)piperazin-2-one hydrochloride is a reactive solid, standard liquid spill kits are ineffective and potentially messy.

    • Immediate Action: If a spill occurs outside the fume hood, immediately don an N95/P100 respirator to protect against aerosolized dust.

    • Cleanup Protocol: Do not dry sweep. Dry sweeping forces the fine powder into the air, maximizing inhalation risk. Instead, gently cover the spill with damp paper towels (using water) to dissolve and contain the salt. Carefully scoop the wet towels into a hazardous waste bag.

    • Waste Segregation: Dispose of all contaminated wipes, weigh boats, and PPE in a designated solid hazardous waste container. Do not mix with strong oxidizing agents, as amine derivatives can react exothermically (National Research Council guidelines)[6].

    Operational Workflow Diagram

    The following logical workflow dictates the procedural decision-making process for handling this compound.

    G Start Pre-Operation: Assess Hazards (H302, H315, H319, H335) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Transfer to Fume Hood PPE->Hood Weigh Operation: Weighing & Solubilization Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResp Spill Protocol: Contain & Absorb (No Dry Sweeping) SpillCheck->SpillResp Yes Decon Decontamination: Wipe surfaces (Water then 70% EtOH) SpillCheck->Decon No SpillResp->Decon Waste Waste Disposal: Solid Hazardous Waste Bins Decon->Waste End Doff PPE & Wash Hands Waste->End

    Figure 1: Operational workflow and decision matrix for handling CAS 1624260-62-3.

    References

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment". U.S. Department of Labor. Available at:[Link]

    • National Research Council. 2011. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. Available at:[Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(Azetidin-3-yl)piperazin-2-one hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    4-(Azetidin-3-yl)piperazin-2-one hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.